molecular formula C24H48O2 B3053673 Octan-2-YL hexadecanoate CAS No. 55194-81-5

Octan-2-YL hexadecanoate

Cat. No.: B3053673
CAS No.: 55194-81-5
M. Wt: 368.6 g/mol
InChI Key: CHGJJXYCZVFOGE-UHFFFAOYSA-N
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Description

Octan-2-yl palmitate is a fatty acid ester.

Properties

IUPAC Name

octan-2-yl hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-4-6-8-10-11-12-13-14-15-16-17-18-20-22-24(25)26-23(3)21-19-9-7-5-2/h23H,4-22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGJJXYCZVFOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600360
Record name Octan-2-yl hexadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55194-81-5
Record name Octan-2-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Octan-2-YL hexadecanoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Octan-2-yl Hexadecanoate: Chemical Properties, Synthesis, and Structural Characterization Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Octan-2-yl hexadecanoate (CAS: 55194-81-5), also known as 2-octyl palmitate or 1-methylheptyl palmitate, is a branched-chain fatty acid ester derived from the condensation of hexadecanoic acid (palmitic acid) and 2-octanol.[1][2][3][4] Unlike its widely ubiquitous isomer 2-ethylhexyl palmitate , this compound features a secondary ester linkage, imparting distinct steric and hydrolytic properties.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and analytical characterization. It is designed for scientists requiring precise structural data for lipid-based drug delivery systems (LBDDS), dermaceutical formulations, and biolubricant engineering.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a 16-carbon saturated fatty acid tail (palmitate) esterified to a secondary 8-carbon alcohol (2-octanol).

  • Chirality: The C2 position of the octyl group is a chiral center, meaning the synthesized product is typically a racemic mixture (

    
    ) unless stereospecific 2-octanol is used.
    
  • Steric Hindrance: The branching at the

    
    -carbon of the alcohol moiety (the methine group) increases steric hindrance around the carbonyl carbon compared to primary esters like 
    
    
    
    -octyl palmitate. This results in enhanced resistance to enzymatic hydrolysis (e.g., by cutaneous esterases), a critical feature for sustained-release topical formulations.
Comparative Properties Table

Data synthesized from computed models and structural analogues.

PropertyValue / DescriptionSource/Method
IUPAC Name Octan-2-yl hexadecanoateIUPAC
CAS Number 55194-81-5Chemical Abstracts
Molecular Formula

Stoichiometry
Molecular Weight 368.64 g/mol Calculated
LogP (Predicted) ~10.8XLogP3
Physical State Colorless Liquid / Low-melting SolidStructural inference
Boiling Point ~415°C (at 760 mmHg)Predicted
Flash Point ~210°CPredicted
Solubility Insoluble in water; Soluble in Hexane, Toluene, ChloroformLipophilicity profile

Critical Distinction: Do not confuse Octan-2-yl hexadecanoate (derived from 2-octanol) with 2-ethylhexyl palmitate (derived from 2-ethylhexanol). While both are "octyl palmitates" in loose nomenclature, their viscosity indices and enzymatic degradation rates differ significantly due to the position of the branch.

Synthesis & Production Protocols

Mechanistic Pathway

The synthesis involves a Fischer esterification or lipase-catalyzed transesterification. The secondary alcohol (2-octanol) is less nucleophilic than a primary alcohol, often requiring higher activation energy or specific catalysts.

Protocol: Acid-Catalyzed Esterification (Dean-Stark)

Objective: Synthesize Octan-2-yl hexadecanoate with >95% yield.

Reagents:

  • Hexadecanoic acid (Palmitic acid) [1.0 eq][2]

  • 2-Octanol [1.2 eq] (Excess drives equilibrium)

  • Catalyst:

    
    -Toluene sulfonic acid (PTSA) [1-2 mol%]
    
  • Solvent: Toluene (for azeotropic water removal)[5][6]

Step-by-Step Methodology:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 25.6 g Palmitic acid (0.1 mol) and 15.6 g 2-Octanol (0.12 mol) to the flask. Dissolve in 150 mL Toluene.

  • Catalysis: Add 0.19 g PTSA (1 mmol).

  • Reflux: Heat the system to reflux (~115°C). Monitor water collection in the Dean-Stark trap.

    • Causality: Removal of water shifts the equilibrium to the right (Le Chatelier’s principle), essential for secondary alcohols which have slower kinetics.

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1) every hour. Reaction is complete when the acid spot disappears (~4-6 hours).

  • Work-up:

    • Cool to room temperature.[7]

    • Wash organic layer with 5%

      
       (2x) to neutralize catalyst and unreacted acid.
      
    • Wash with Brine (1x) and dry over anhydrous

      
      .
      
  • Purification: Remove toluene via rotary evaporation. Purify the residue using vacuum distillation (high vacuum required due to high BP) or column chromatography if high purity is needed for analytical standards.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Palmitic Acid + 2-Octanol Process1 Reflux in Toluene (PTSA Catalyst) Start->Process1 Trap Dean-Stark Trap (Water Removal) Process1->Trap Azeotrope Neutralize Wash with NaHCO3 Process1->Neutralize Completion Trap->Process1 Equilibrium Shift Purify Vacuum Distillation Neutralize->Purify Product Octan-2-yl Hexadecanoate (>95% Purity) Purify->Product

Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of Octan-2-yl hexadecanoate.

Analytical Characterization

Validating the structure requires distinguishing the secondary ester linkage from primary isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 100°C (1 min)

    
     300°C at 10°C/min.
    

Diagnostic Fragments:

  • Molecular Ion (

    
    ):  m/z 368 (Weak).
    
  • McLafferty Rearrangement: A signature peak at m/z 256 (Palmitic acid) is common, but secondary esters often show alpha-cleavage fragments distinct from primary esters.

  • Alkyl Fragment: m/z 113 (octyl cation) may be observed.

Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.8 - 5.0 ppm (m, 1H):  The methine proton (
      
      
      
      ) of the secondary alcohol. This is the fingerprint signal . In primary esters (like 2-ethylhexyl palmitate), the corresponding signal is a doublet at
      
      
      ~4.0 ppm.
    • 
       2.27 ppm (t, 2H): 
      
      
      
      -methylene protons of the fatty acid (
      
      
      ).
    • 
       0.88 ppm (t, 6H):  Terminal methyl groups.
      
Visualization: Analytical Logic

AnalyticalLogic Sample Unknown Ester Sample NMR 1H NMR Analysis Sample->NMR SignalCheck Check 4.8-5.0 ppm Region NMR->SignalCheck Multiplet Multiplet (1H) Methine Proton SignalCheck->Multiplet Found Doublet Doublet (2H) Methylene Proton SignalCheck->Doublet Found Result1 CONFIRMED: Octan-2-yl Hexadecanoate Multiplet->Result1 Result2 REJECTED: Primary Ester (e.g., 2-EHP) Doublet->Result2

Figure 2: NMR decision tree for distinguishing Octan-2-yl hexadecanoate from primary ester isomers.

Applications in Drug Delivery & Dermaceutics

Permeation Enhancement

Octan-2-yl hexadecanoate acts as a lipophilic permeation enhancer. Its mechanism involves the "fluidization" of the stratum corneum lipids.

  • Mechanism: The branched alkyl chain creates a "kink" that disrupts the ordered packing of intercellular lipid bilayers, increasing the diffusion coefficient of co-administered drugs.

  • Advantage: The secondary ester bond is more stable to hydrolysis than primary esters, potentially reducing skin irritation caused by free fatty acid release during storage or application.

Visualization: Mechanism of Action

MOA Formulation Topical Formulation (Drug + Octan-2-yl Hexadecanoate) SC Stratum Corneum (Lipid Bilayer) Formulation->SC Interaction Lipid Fluidization (Branching disrupts packing) SC->Interaction Penetration Diffusion Increased Drug Diffusion Interaction->Diffusion Target Systemic/Local Absorption Diffusion->Target

Figure 3: Mechanism of permeation enhancement via lipid bilayer disruption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19825814, Octan-2-yl hexadecanoate. Retrieved from [Link]

  • NIST Chemistry WebBook. Octan-2-yl palmitate: Gas Chromatography and Structural Data. SRD 69.[1][3] Retrieved from [Link]

  • Organic Syntheses. Standard Procedures for Esterification using Dean-Stark Apparatus. Retrieved from [Link]

Sources

Synthesis of Octan-2-yl Hexadecanoate: Mechanistic Pathways and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of branched and secondary fatty acid esters, such as octan-2-yl hexadecanoate (commonly referred to as sec-octyl palmitate), is of critical importance to the cosmetic, pharmaceutical, and advanced materials industries. These esters serve as highly stable, low-viscosity emollients and plasticizers, often replacing volatile cyclomethicones[1].

This technical guide provides a comprehensive analysis of the esterification of palmitic acid (hexadecanoic acid) with 2-octanol. By contrasting traditional acid-catalyzed Fischer esterification with modern, green biocatalytic approaches (such as microwave-assisted lipase catalysis and supercritical fluid systems[2],[3]), this whitepaper equips researchers with the mechanistic understanding and self-validating protocols necessary to achieve high-yield, high-purity synthesis.

Mechanistic Causality: Overcoming Steric Hindrance

Esterification is an equilibrium-driven process. When designing a synthesis route for octan-2-yl hexadecanoate, the chemical architecture of the substrates dictates the experimental parameters:

  • Steric Hindrance of Secondary Alcohols: 2-octanol is a secondary alcohol. The hydroxyl group is flanked by a methyl and a hexyl group, creating a sterically crowded environment compared to primary alcohols like 1-octanol[4]. In a standard Fischer esterification, this hindrance lowers the frequency of successful nucleophilic attacks on the protonated carbonyl carbon of palmitic acid, drastically reducing the reaction rate[5].

  • Risk of E1 Dehydration: Under harsh acidic conditions (e.g., using concentrated H₂SO₄) and high heat, secondary alcohols are highly susceptible to E1 elimination. This side reaction dehydrates 2-octanol into octenes, destroying the substrate and complicating purification. Therefore, the use of a milder Brønsted acid (like p-Toluenesulfonic acid, p-TsOH) or highly selective enzymatic catalysis is a mandatory experimental choice[6].

  • Le Chatelier’s Principle: Because the reaction generates water as a byproduct, the equilibrium must be continuously driven forward. This is achieved either through azeotropic distillation (Dean-Stark apparatus) in chemical routes or via molecular sieves/vacuum in solvent-free biocatalytic routes.

ReactionPathway Palmitic Palmitic Acid (C16H32O2) Intermediate Esterification (Equilibrium) Palmitic->Intermediate Octanol 2-Octanol (C8H18O) Octanol->Intermediate Product Octan-2-yl hexadecanoate (Target Ester) Intermediate->Product Catalyst (p-TsOH or Lipase) Water Water (Byproduct) Intermediate->Water Continuous Removal

Diagram 1: Reaction pathways and equilibrium dynamics for octan-2-yl hexadecanoate synthesis.

Comparative Synthesis Strategies

The shift from petrochemical-heavy processes to green chemistry has popularized the use of immobilized lipases (e.g., Candida antarctica Lipase B, commercially known as Novozym 435)[2]. Lipases offer a deep, hydrophobic active site perfectly tailored for long-chain fatty acids, while their mild operating temperatures completely eliminate the risk of 2-octanol dehydration. Recent studies have also demonstrated that conducting the enzymatic reaction in supercritical fluids (like supercritical methane) or under microwave irradiation significantly boosts mass transfer and reaction kinetics[2],[3].

Table 1: Quantitative Comparison of Synthetic Routes
ParameterTraditional Acid-CatalyzedMicrowave-Assisted BiocatalysisSupercritical Fluid Biocatalysis
Catalyst p-TsOH (2-5 mol%)Novozym 435 / Lipase QLMNovozym 435
Temperature 110–140 °C (Reflux)60–70 °C35–65 °C
Reaction Time 8–12 Hours3–5 Hours6–8 Hours
Water Removal Azeotropic DistillationMolecular SievesSubstrate Partitioning
Selectivity Moderate (Risk of octenes)Extremely High (>99%)Extremely High (>99%)
Yield / Conversion ~85%~99%76% (in CO₂) to 85% (in CH₄)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The progress of the reaction is quantitatively tracked by measuring the Acid Value (AV) via KOH titration. A continuous drop in AV directly correlates to the consumption of palmitic acid. Once the AV stabilizes near zero, the esterification is complete.

Protocol A: Microwave-Assisted Biocatalytic Synthesis (Green Route)

Adapted from established methodologies for branched octyl palmitates[3].

  • Substrate Preparation: In a 250 mL quartz microwave vessel, combine 20 mmol of palmitic acid and 40 mmol of 2-octanol. The 2:1 alcohol-to-acid molar ratio is a deliberate choice to push the equilibrium toward the product via Le Chatelier's principle.

  • Catalyst & Scavenger Addition: Add 1.0 g of immobilized lipase (e.g., Novozym 435 or Lipase QLM) and 5.0 g of activated 4Å molecular sieves. The sieves act as an in-situ water scavenger, preventing ester hydrolysis.

  • Microwave Irradiation: Operate the microwave reactor at 70 °C and 640 W with continuous magnetic stirring (150 rpm)[3]. Microwave heating selectively excites the polar functional groups, overcoming the steric hindrance of the secondary alcohol much faster than conventional conductive heating.

  • Reaction Monitoring: Extract 50 µL aliquots hourly to titrate the Acid Value. Terminate the reaction when conversion exceeds 98% (typically 3 hours).

  • Recovery & Purification: Filter the warm mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with anhydrous n-heptane and reused for up to 10 cycles[3]. Remove excess 2-octanol via vacuum distillation to isolate the pure octan-2-yl hexadecanoate.

Workflow N1 1. Substrate Preparation (Equimolar Palmitic Acid + 2-Octanol) N2 2. Catalyst Addition (Immobilized Lipase) N1->N2 N3 3. Microwave Reactor (70°C, Controlled Power) N2->N3 N4 4. In-situ Water Removal (4Å Molecular Sieves) N3->N4 N5 5. Filtration & Recovery (Enzyme Recycling) N4->N5 N6 6. Analytical Validation (GC-MS & Acid Value) N5->N6

Diagram 2: Step-by-step workflow for the microwave-assisted enzymatic synthesis.
Protocol B: Azeotropic Chemical Esterification (Traditional Route)
  • Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of palmitic acid and 60 mmol of 2-octanol in 150 mL of anhydrous toluene.

  • Catalyst: Add 2.5 mmol of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser. This setup physically removes water from the reaction matrix, forcing the equilibrium forward.

  • Reflux: Heat the mixture to reflux (~115 °C). The water generated will co-distill with toluene, condense, and separate in the trap. Continue refluxing until approximately 0.9 mL of water is collected (theoretical yield).

  • Workup: Cool the reaction mixture. Wash the organic layer sequentially with saturated NaHCO₃ (3 x 50 mL) to neutralize the catalyst and extract unreacted palmitic acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the toluene under reduced pressure to yield the crude ester.

Analytical Validation & Quality Control

To confirm the structural integrity and purity of the synthesized octan-2-yl hexadecanoate, the following analytical suite is required:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight of the target ester (

    
     g/mol ). GC is critical for detecting any trace octene byproducts formed via dehydration in Protocol B.
    
  • Fourier-Transform Infrared Spectroscopy (FTIR): The successful formation of the ester bond is validated by the appearance of a strong, sharp carbonyl (

    
    ) stretch at ~1740 cm⁻¹, and the complete disappearance of the broad carboxylic acid hydroxyl (
    
    
    
    ) stretch at 2500–3300 cm⁻¹.
  • Proton NMR (¹H-NMR): The defining diagnostic peak is the shift of the methine proton attached to the oxygen-bearing carbon of 2-octanol. Upon esterification, this multiplet shifts downfield (typically from ~3.8 ppm to ~4.9 ppm), confirming the covalent attachment of the palmitoyl chain.

References

  • Madras, G., Kumar, R., & Modak, J. (2004). Synthesis of Octyl Palmitate in Various Supercritical Fluids. Industrial & Engineering Chemistry Research, 43(24), 7697–7701.[Link]

  • Wang, L., et al. (2018). Microwave-Assisted Enzymatic Synthesis of 2-Ethylhexyl Palmitate. Applied Biochemistry and Biotechnology, 185, 347–356.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 55194-81-5, Octan-2-yl hexadecanoate. PubChem.[Link]

Sources

Technical Monograph: Octan-2-yl Hexadecanoate (CAS 55194-81-5)

[1][2][3][4][5]

Executive Summary

Octan-2-yl hexadecanoate (CAS 55194-81-5), also known as 1-methylheptyl palmitate or 2-octyl palmitate , is a specialized fatty acid ester distinguished by its branching at the alpha-carbon of the alcohol moiety. Unlike the ubiquitous "Octyl Palmitate" (which typically refers to 2-ethylhexyl palmitate, CAS 29806-73-3), this compound is derived from the secondary alcohol 2-octanol .

This structural nuance imparts unique physicochemical properties, including a lower freezing point and distinct hydrolysis kinetics compared to linear isomers. While primarily utilized as a high-purity analytical standard in lipidomics and fermentation metabolomics (specifically in Sobacha fermentation profiles), it holds significant potential as a non-comedogenic emollient in advanced dermatological formulations.

Critical Distinction: Researchers must verify the CAS number to distinguish this compound from its isomer, 2-ethylhexyl palmitate.

Chemical Identity & Physicochemical Profile[1][2][4][6][7][8]

The physicochemical behavior of octan-2-yl hexadecanoate is governed by the steric hindrance at the ester linkage, introduced by the secondary methyl group on the octyl chain.

Structural Characterization[2]
ParameterSpecification
CAS Number 55194-81-5
IUPAC Name Octan-2-yl hexadecanoate
Synonyms Hexadecanoic acid, 1-methylheptyl ester; 2-Octyl palmitate; Capryl palmitate
Molecular Formula C₂₄H₄₈O₂
Molecular Weight 368.64 g/mol
SMILES CCCCCCCCCCCCCCCC(=O)OC(C)CCCCCC
Chirality The C2 position on the octyl chain is chiral.[1][2][3][4] Commercial grades are typically racemic (mixture of R and S enantiomers).
Physicochemical Properties[5][7]
PropertyValue (Experimental/Predicted)Relevance
LogP (Octanol/Water) ~10.8Highly lipophilic; excellent for oil-phase formulations.
Boiling Point ~351°C (at 760 mmHg)High thermal stability; requires vacuum for distillation.
Flash Point >110°CSafe for hot-process manufacturing.
Density ~0.855 g/cm³Comparable to other light cosmetic esters.
Solubility Soluble in hexane, chloroform, ethanol; Insoluble in water.Compatible with non-polar solvents and lipid bilayers.

Synthesis & Manufacturing Protocol

The synthesis of octan-2-yl hexadecanoate requires specific conditions to overcome the lower nucleophilicity of the secondary alcohol (2-octanol) compared to primary alcohols.

Reaction Mechanism: Acid-Catalyzed Esterification

The most robust method involves the direct esterification of Palmitic Acid with 2-Octanol using a strong acid catalyst and a water-removal system (Dean-Stark trap) to drive the equilibrium forward.

Reagents:

  • Palmitic Acid (C16:0): >98% purity.

  • 2-Octanol: >99% purity (Racemic).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄).

  • Solvent: Toluene or Xylene (azeotropic agent).

Synthesis Workflow Visualization

SynthesisWorkflowStartRaw Materials:Palmitic Acid + 2-OctanolMixMixing Phase:Dissolve in TolueneAdd p-TSA (1-2 mol%)Start->MixRefluxReaction Phase:Reflux at 115-120°CDean-Stark Water RemovalMix->RefluxMonitorIn-Process Control:Monitor Acid Value (AV)Target AV < 1.0Reflux->MonitorMonitor->RefluxAV > 1.0NeutralizeWork-up:Cool to RTWash with NaHCO3 (aq)Monitor->NeutralizeAV < 1.0DryDrying:Dry Organic Layer over MgSO4FilterNeutralize->DryDistillPurification:Vacuum DistillationRemove Solvent & Excess AlcoholDry->DistillFinalFinal Product:Octan-2-yl Hexadecanoate(>98% Purity)Distill->Final

Figure 1: Step-by-step synthesis workflow for Octan-2-yl hexadecanoate via azeotropic esterification.

Critical Process Parameters (CPPs)
  • Stoichiometry: Use a slight excess of 2-octanol (1.1 : 1 molar ratio) to ensure complete consumption of the fatty acid, as the alcohol is easier to remove by distillation.

  • Temperature Control: Maintain reflux temperature (approx. 115°C with toluene). Excessive heat can cause dehydration of the secondary alcohol to octene.

  • Vacuum Distillation: The final product has a high boiling point. Purification requires high vacuum (<1 mmHg) to prevent thermal degradation.

Applications in Formulation & Research

Formulation Science (Cosmetics & Pharma)

Octan-2-yl hexadecanoate acts as a "dry" emollient. The branching at the C2 position of the alcohol chain disrupts crystal packing more effectively than linear esters (like cetyl palmitate), resulting in:

  • Lower Freezing Point: Remains liquid or semi-solid at lower temperatures.

  • Enhanced Spreadability: Reduced viscosity compared to linear isomers.

  • Hydrolytic Stability: The steric bulk around the ester bond offers slightly higher resistance to enzymatic hydrolysis compared to primary esters, potentially extending the release profile of the fatty acid in topical applications.

Metabolomics & Fermentation Markers

Recent studies in food chemistry identify octan-2-yl hexadecanoate as a volatile metabolite in fermented buckwheat beverages (Hakko Sobacha). It is produced by the symbiotic culture of bacteria and yeast (SCOBY) during fermentation.[3]

  • Role: Aroma compound contributing to "nutty" or "waxy" notes.

  • Biomarker: Its presence quantifies the activity of specific lipid-metabolizing yeast strains in the fermentation consortium.

Analytical Characterization

Validating the identity of CAS 55194-81-5 requires distinguishing it from its isomer, 2-ethylhexyl palmitate.

Gas Chromatography - Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the secondary alkyl group.

  • Molecular Ion: [M]+ at m/z 368 (often weak).

  • Base Peak: Typically m/z 257 ([RCOOH2]+), corresponding to the protonated palmitic acid ion formed via McLafferty rearrangement involving the secondary hydrogen.

  • Diagnostic Fragment: Loss of the alkyl chain.

  • Differentiation: 2-Ethylhexyl palmitate will show a different ratio of alkyl fragments due to the ethyl branch at the beta-position, whereas octan-2-yl fragments via the alpha-methyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • The methine proton (-CH- ) attached to the ester oxygen appears as a multiplet (sextet-like) shifted downfield to δ 4.8 - 5.0 ppm .

    • This contrasts with primary esters (like n-octyl or 2-ethylhexyl), where the alpha-protons appear as a triplet or doublet at δ 4.0 - 4.2 ppm .

    • Methyl Group: The doublet from the methyl group at C1 of the octyl chain (CH₃-CH-) appears at δ 1.2 ppm .

Safety & Toxicology

While specific toxicological data for CAS 55194-81-5 is limited compared to commodity esters, its safety profile is inferred from its hydrolysis products (Palmitic Acid and 2-Octanol), both of which have well-established safety records.

  • Skin Irritation: Predicted to be non-irritating to slightly irritating (similar to Isopropyl Palmitate).

  • Biodegradability: Readily biodegradable due to the ester linkage.

  • Handling: Standard PPE (gloves, safety glasses) is recommended. Avoid inhalation of mists.[2]

References

  • National Institute of Standards and Technology (NIST). Octan-2-yl palmitate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

  • PubChem. Octan-2-yl hexadecanoate (CID 19825814). National Center for Biotechnology Information. Link

  • Hossain, R., et al. (2023). Unveiling the Aromas and Sensory Evaluation of Hakko Sobacha: A New Functional Non-Dairy Probiotic Fermented Drink. Fermentation, 9(8), 756. (Identifies CAS 55194-81-5 as a fermentation metabolite). Link

  • The Good Scents Company. Methylheptyl palmitate (CAS 55194-81-5) Organoleptic & Cosmetic Properties.Link

Therapeutic Applications of Octan-2-yl Hexadecanoate: A Technical Guide to Advanced Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octan-2-yl hexadecanoate is a highly lipophilic fatty acid ester with emerging, high-value applications in pharmaceutical formulation. While traditionally utilized as an emollient in cosmetics, its unique branched chemical architecture makes it a powerful functional excipient in advanced therapeutics. This technical guide explores its mechanistic role as a structural disruptor in Nanostructured Lipid Carriers (NLCs) and as a chemical permeation enhancer (CPE) in transdermal drug delivery systems (TDDS).

Physicochemical Profiling and Structural Rationale

Octan-2-yl hexadecanoate (CAS: 55194-81-5), systematically known as sec-octyl palmitate, is an ester formed from the condensation of hexadecanoic (palmitic) acid and 2-octanol 1. With a molecular weight of 368.6 g/mol and an XLogP3 of approximately 10.8, it exhibits profound lipophilicity 2.

Unlike straight-chain esters, the 1-methylheptyl (sec-octyl) group introduces a branched architecture. In drug development, this steric bulk is highly advantageous. When blended with solid lipids, the branched chain prevents perfect crystalline packing, making it an ideal liquid lipid matrix for advanced nanocarriers 34.

Table 1: Physicochemical Properties of Octan-2-yl Hexadecanoate
PropertyValue / Description
Molecular Formula C₂₄H₄₈O₂
Molecular Weight 368.64 g/mol
CAS Registry Number 55194-81-5
Lipophilicity (XLogP3) ~10.8
Physical State (25°C) Liquid / Waxy Solid
Primary Pharmaceutical Function Liquid Lipid Matrix, Chemical Permeation Enhancer

Mechanistic Role in Nanostructured Lipid Carriers (NLCs)

First-generation Solid Lipid Nanoparticles (SLNs) often suffer from a critical flaw: drug expulsion during storage. This occurs because SLNs form highly ordered crystalline matrices that naturally transition into lower-energy, tightly packed polymorphic states over time, physically squeezing the drug out of the core 5.

NLCs overcome this limitation by incorporating liquid lipids into the solid lipid matrix 6. When Octan-2-yl hexadecanoate is introduced, its branched sec-octyl chain induces "massive crystal order disturbance" 7. This creates an "imperfect matrix" replete with spatial voids. These voids accommodate significantly higher concentrations of Active Pharmaceutical Ingredients (APIs) and physically prevent the polymorphic transitions that lead to drug leakage 4.

Transdermal Permeation Enhancement

The stratum corneum (SC) acts as the primary barrier to transdermal drug delivery, characterized by a tightly arranged "brick and mortar" structure 8. Fatty acid esters function as Chemical Permeation Enhancers (CPEs) by intercalating into the SC lipid bilayers, increasing fluidity, and reducing diffusion resistance 9.

Molecular dynamics simulations indicate that palmitate esters self-assemble into prolate-like micelles, acting as co-surfactants that facilitate the partitioning of lipophilic drugs into the skin 10. Furthermore, palmitate esters are highly biocompatible; their application has been shown to normalize barrier recovery and correct SC lamellar body abnormalities, mitigating the irritation often associated with aggressive synthetic enhancers 11. The enhancement efficacy is directly proportional to the penetrant's lipophilicity, significantly increasing the steady-state flux of various therapeutics 12.

G API Active Pharmaceutical Ingredient (API) SC Stratum Corneum Lipid Matrix API->SC Applied topically CPE Octan-2-yl Hexadecanoate (Permeation Enhancer) CPE->SC Co-administered Disruption Lipid Bilayer Fluidization & Steric Disruption SC->Disruption Intercalation of branched ester Partitioning Enhanced API Partitioning Disruption->Partitioning Reduces diffusion resistance Circulation Systemic Circulation Partitioning->Circulation Transdermal flux

Figure 1: Mechanism of transdermal permeation enhancement by Octan-2-yl hexadecanoate.

Table 2: Comparative Efficacy of Palmitate Esters in Drug Delivery
Formulation TypeAPI / PenetrantRole of EsterObserved Pharmacokinetic OutcomeReference
Nanostructured Lipid Carrier Clotrimazole / Lipophilic APIsLiquid Lipid MatrixIncreased encapsulation efficiency; prevented drug expulsion.7, 4
Transdermal Emulsion DiclofenacCo-surfactant / CPEFormed compact micellar structures; enhanced SC partitioning.10
Transdermal Patch Oxaprozin / GliclazidePermeation EnhancerSignificant increase in transdermal flux (concentration-dependent).12
Topical Ointment KetorolacBarrier Repair AgentNormalized SC lamellar body structure & corrected bulk lipid deficiency.[[11]]()

Experimental Methodologies

Protocol 1: Formulation of Octan-2-yl Hexadecanoate-Based NLCs via Hot High-Pressure Homogenization

Rationale: Hot high-pressure homogenization (HPH) is selected over solvent evaporation to eliminate the risk of residual solvent toxicity. This ensures the protocol is a self-validating system ready for downstream clinical translation.

  • Lipid Phase Preparation: Melt the solid lipid (e.g., Stearic acid) at 10°C above its melting point to erase thermal history. Add Octan-2-yl hexadecanoate at a 70:30 (Solid:Liquid) ratio. Causality: This specific ratio ensures sufficient crystal disturbance without compromising the solid state of the nanoparticle at physiological body temperature. Dissolve the lipophilic API into this melt.

  • Aqueous Phase Preparation: Dissolve a non-ionic surfactant (e.g., Poloxamer 188) in ultra-purified water. Heat this phase to the exact temperature of the lipid melt. Causality: Strict temperature matching prevents premature lipid crystallization at the aqueous interface during mixing.

  • Pre-Emulsification: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator homogenizer at 8,000 RPM for 5 minutes.

  • High-Pressure Homogenization: Process the pre-emulsion through an HPH at 500 bar for exactly 3 cycles. Causality: Limiting to 3 cycles prevents the accumulation of excessive kinetic energy, which can induce particle coalescence and increase the Polydispersity Index (PDI).

  • Crystallization & Validation: Cool the dispersion to room temperature to solidify the NLCs. Validate particle size (<200 nm) and PDI (<0.3) via Dynamic Light Scattering (DLS). Confirm encapsulation efficiency via ultrafiltration and HPLC.

Workflow Lipid Lipid Phase (Solid + Liquid Ester) PreEmulsion Pre-Emulsion (High-Shear Mixing) Lipid->PreEmulsion Aqueous Aqueous Phase (Water + Surfactant) Aqueous->PreEmulsion HPH Hot HPH (500 bar, 3 cycles) PreEmulsion->HPH Cooling Cooling (Crystallization) HPH->Cooling Validation Validation (DLS & HPLC) Cooling->Validation

Figure 2: Step-by-step workflow for formulating NLCs using Octan-2-yl hexadecanoate.

Protocol 2: Ex Vivo Skin Permeation Assay (Franz Diffusion Cell)

Rationale: To quantitatively validate the permeation enhancement efficacy of the formulated ester system against the stratum corneum barrier.

  • Membrane Preparation: Excise abdominal skin from a validated model (e.g., Wistar rat). Carefully remove subcutaneous fat to isolate the epidermis/dermis. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Receptor Chamber Equilibration: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) containing 0.5% Tween 80. Causality: The surfactant maintains sink conditions, ensuring that the concentration gradient remains the sole driving force for diffusion. Equilibrate at 37°C ± 0.5°C with continuous magnetic stirring (400 RPM).

  • Dosing & Sampling: Apply 1 mL of the Octan-2-yl hexadecanoate formulation to the donor compartment. Withdraw 0.5 mL aliquots from the receptor chamber at predetermined intervals (1, 2, 4, 8, 12, 24 hours). Immediately replace with an equal volume of pre-warmed receptor medium to maintain hydrostatic pressure.

  • Quantification & Data Analysis: Analyze aliquots via validated HPLC-UV. Calculate the steady-state flux (

    
    ) from the linear portion of the cumulative permeation curve. Determine the Enhancement Ratio (ER) by comparing 
    
    
    
    against an ester-free control formulation.

References

1.[1] "Octan-2-yl palmitate - the NIST WebBook", NIST. URL:[Link] 2.[2] "Octan-2-yl hexadecanoate | C24H48O2 | CID 19825814 - PubChem", NIH. URL:[Link] 3.[10] "Molecular Dynamics Simulation of Palmitate Ester Self-Assembly with Diclofenac - PMC", NIH. URL:[Link] 4.[7] "Optimization and Characterization of Fatty Acid Esters (FAES) Based Nanostructured Lipid Carrier (NLC) by Box-Behnken Analysis", UKM. URL:[Link] 5.[5] "Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects - PMC", NIH. URL:[Link] 6.[8] "A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism", MDPI. URL:[Link] 7.[3] "Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development", ACS Publications. URL:[Link] 8.[6] "Basics of Solid Lipid Nanoparticles Formulation", Biomedical Research Bulletin. URL:[Link] 9.[11] "Evaluation of skin permeation and accumulation profiles of ketorolac fatty esters", University of Alberta. URL:[Link] 10.[4] "View of A Comprehensive Review on Nanostructured Lipid Carriers", Journal of Drug Delivery and Therapeutics. URL:[Link] 11.[9] "A Review: Effect of Permeation Enhancers on the Penetration Mechanism of Transdermal Gel", IOSR Journals. URL:[Link] 12.[12] "Effects of Isopropyl Palmitate on the Skin Permeation of Drugs", J-Stage. URL:[Link]

Sources

The Solubility of Octan-2-yl Palmitate in Organic Solvents: A Comprehensive Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Role of Octan-2-yl Palmitate in Modern Formulations

Octan-2-yl palmitate, a versatile ester, is a cornerstone in the formulation of a wide array of pharmaceutical and cosmetic products. Its emollient properties, coupled with its function as a solvent and carrier for active ingredients, make it an invaluable component in everything from topical drug delivery systems to high-end skincare.[1] The efficacy and stability of these formulations are fundamentally tethered to the solubility of octan-2-yl palmitate in various organic solvents. This guide provides an in-depth exploration of the solubility characteristics of octan-2-yl palmitate, the underlying physicochemical principles, and robust experimental methodologies for its quantification and prediction.

Physicochemical Properties of Octan-2-yl Palmitate

To comprehend the solubility of octan-2-yl palmitate, it is essential to first understand its molecular structure and inherent properties.

PropertyValue
Chemical Name Octan-2-yl hexadecanoate
Synonyms 2-Octyl palmitate, Hexadecanoic acid, 1-methylheptyl ester
CAS Number 55194-81-5
Molecular Formula C24H48O2
Molecular Weight 368.64 g/mol [2]
Appearance Colorless to pale yellow, oily liquid
logP (o/w) ~10.61 (estimated)[3]

The long alkyl chains of both the octanol and palmitic acid moieties render the molecule highly non-polar, a key determinant of its solubility behavior.

Theoretical Framework: The Science of "Like Dissolves Like"

The adage "like dissolves like" is the foundational principle governing solubility. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the intermolecular forces within the pure solute and the pure solvent.

For a non-polar molecule like octan-2-yl palmitate, the predominant intermolecular forces are van der Waals forces (specifically, London dispersion forces). Therefore, it is most readily dissolved in solvents that also exhibit strong dispersion forces. Polar solvents, which are characterized by strong dipole-dipole interactions and hydrogen bonding, are generally poor solvents for non-polar compounds.

Hansen Solubility Parameters (HSP): A Predictive Tool for Formulation

To move beyond the qualitative principle of "like dissolves like," the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[4] The total cohesive energy of a substance is divided into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a unique set of these three parameters. The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of two substances can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

Solubility Profile of Octan-2-yl Palmitate

Based on available data and the physicochemical properties of octan-2-yl palmitate, the following table summarizes its solubility in a range of common organic solvents. Given its non-polar nature, it is highly soluble in many organic solvents, to the point of being miscible.

SolventPolarityPredominant Intermolecular ForcesSolubility of Octan-2-yl Palmitate
Hexane Non-polarDispersionMiscible
Toluene Non-polarDispersionMiscible
Acetone Polar aproticDipole-dipole, DispersionMiscible[5]
Ethyl Acetate Polar aproticDipole-dipole, DispersionMiscible
Isopropanol Polar proticHydrogen bonding, Dipole-dipole, DispersionSoluble/Miscible
Ethanol Polar proticHydrogen bonding, Dipole-dipole, DispersionSoluble/Partly Soluble
Methanol Polar proticHydrogen bonding, Dipole-dipole, DispersionSparingly Soluble
Water Polar proticHydrogen bonding, Dipole-dipoleInsoluble[3][6]

Experimental Determination of Solubility

For novel formulations or when precise solubility limits are required, experimental determination is crucial.

Protocol 1: Quantitative Solubility Determination by Isothermal Equilibrium

This method establishes the saturation solubility of octan-2-yl palmitate in a specific solvent at a given temperature.

Materials:

  • Octan-2-yl palmitate (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.45 µm)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

  • Add an excess amount of octan-2-yl palmitate to a known volume of the solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation.

  • Place the vial in the shaker bath set to the desired temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 4 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated GC-FID method to determine the concentration of octan-2-yl palmitate.

  • Calculate the original concentration in the saturated solution, expressing the solubility in g/100 mL or mol/L.

Causality Behind Experimental Choices:

  • Isothermal conditions: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducible results.

  • Equilibration time: A sufficient agitation period ensures that the system reaches a true thermodynamic equilibrium.

  • Filtration: This step is crucial to separate the dissolved solute from any undissolved material, which would otherwise lead to an overestimation of solubility.

  • Analytical quantification: A sensitive and specific analytical technique like GC-FID is necessary for accurate concentration measurement.

G cluster_protocol1 Protocol 1: Quantitative Solubility Determination A 1. Add excess octan-2-yl palmitate to solvent B 2. Equilibrate in shaker bath (e.g., 25°C, 24-48h) A->B C 3. Settle undissolved solute B->C D 4. Filter supernatant C->D E 5. Dilute sample D->E F 6. Analyze by GC-FID E->F G 7. Calculate solubility F->G

Caption: Workflow for quantitative solubility determination.

Protocol 2: Experimental Estimation of Hansen Solubility Parameters (HSP)

This protocol allows for the determination of the HSP of octan-2-yl palmitate, enabling its use in predictive formulation development.[4]

Materials:

  • Octan-2-yl palmitate

  • A set of 20-30 organic solvents with known HSP values, covering a wide range of δd, δp, and δh.

  • Small, sealable vials

  • Vortex mixer

Procedure:

  • In separate vials, add a small, consistent amount of octan-2-yl palmitate (e.g., 0.1 g) to a fixed volume of each of the selected solvents (e.g., 2 mL).

  • Seal the vials and vortex them vigorously for 1-2 minutes.

  • Allow the vials to stand at a constant temperature for 24 hours.

  • Visually assess the solubility of octan-2-yl palmitate in each solvent and assign a score (e.g., 1 for completely soluble, 2 for partially soluble, 3 for insoluble).

  • Input the list of solvents, their known HSP values, and the corresponding solubility scores into a specialized software program (e.g., HSPiP).

  • The software will calculate the HSP (δd, δp, δh) and the interaction radius (R₀) for octan-2-yl palmitate that best fits the experimental data.

Causality Behind Experimental Choices:

  • Diverse solvent set: A wide range of solvents with varying HSPs is necessary to accurately define the "solubility sphere" of the solute.

  • Binary scoring: The simple "good" (soluble) vs. "bad" (insoluble) classification is a robust way to determine the boundaries of miscibility.

  • Computational analysis: Specialized software is required to perform the iterative calculations needed to find the center of the solubility sphere in 3D Hansen space.

G cluster_protocol2 Protocol 2: HSP Determination A 1. Prepare samples in diverse solvents B 2. Vortex and equilibrate A->B C 3. Visually score solubility B->C D 4. Input data into HSP software C->D E 5. Calculate HSP values (δd, δp, δh) D->E

Caption: Workflow for experimental HSP determination.

Conclusion: A Practical Approach to Solubility in Formulation

A thorough understanding of the solubility of octan-2-yl palmitate is paramount for the successful development of stable and effective pharmaceutical and cosmetic formulations. While it exhibits high solubility in a wide range of non-polar and moderately polar organic solvents, precise quantitative determination and the prediction of its behavior in complex mixtures necessitate a robust experimental and theoretical approach. The methodologies and principles outlined in this guide provide researchers and scientists with the necessary tools to confidently navigate the challenges of formulation, ensuring the optimal performance of their final products.

References

  • Ataman Kimya. (n.d.). OCTYL PALMITATE. Retrieved from [Link]

  • Acme-Hardesty. (2012, February 1). 2-ethylhexyl palmitate. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethylhexyl palmitate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OCTYL PALMITATE. Retrieved from [Link]

  • VLCI. (n.d.). How to Predict Efficient Active Delivery in Cosmetics Using HSP. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (2020). Simplifying Hansen solubility parameters for complex edible fats and oils. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DEHYLUB 4018 2-ETHYLHEXYL PALMITATE. Retrieved from [Link]

  • MakingCosmetics. (n.d.). Octyl Palmitate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OCTYL PALMITATE. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Ethylhexyl palmitate. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of the fatty acids studied in this work at.... Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved from [Link]

  • Adscientis. (2019, March). HSP, a mighty tool for formulation applications. Retrieved from [Link]

  • Hansen, C. M. (2018). Consideration of Hansen Solubility Parameters. Part 3. Retrieved from [Link]

  • Journal of Coatings Technology and Research. (2025, June 2). A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Research. (2016). Measurement of Hansen Solubility Parameters of Human Stratum Corneum. Retrieved from [Link]

  • PubMed. (2023, August 28). Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, July 29). Safety Data Sheet: 2-ethylhexyl palmitate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLHEXYL PALMITATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 2-ethylhexyl palmitate production at varying acid to alcohol molar ratio. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters values for different components of plasticizer polymer mixtures. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-ETHYLHEXYL PALMITATE ( ETHYLHEXYL PALMITATE ). Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylhexyl palmitate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylhexyl palmitate. Retrieved from [Link]

  • UL Prospector. (2025, December 6). Ethylhexyl Palmitate by MakingCosmetics Inc.. Retrieved from [Link]

  • PubChem. (n.d.). Ethylhexyl Palmitate. Retrieved from [Link]

Sources

Technical Guide: Spectral Profiling of Octan-2-yl Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectral characterization of Octan-2-yl Hexadecanoate (CAS: 55194-81-5).

Executive Summary & Chemical Profile[1]

Octan-2-yl hexadecanoate (also known as 2-Octyl Palmitate) is a fatty acid ester derived from the condensation of Palmitic acid (C16) and 2-Octanol (C8 secondary alcohol). Unlike its structural isomer 2-ethylhexyl palmitate (a primary ester widely used in cosmetics), this compound features a secondary ester linkage .

This structural nuance significantly alters its spectral signature—specifically the methine splitting in


H NMR and the fragmentation pathways in Mass Spectrometry. This guide provides the definitive spectral data required for identification, purity assessment, and differentiation from isomeric impurities.
Chemical Identity
ParameterDetail
IUPAC Name Octan-2-yl hexadecanoate
Common Name 2-Octyl Palmitate
CAS Number 55194-81-5
Molecular Formula C

H

O

Molecular Weight 368.64 g/mol
Key Functional Group Secondary Ester (-COO-CH(CH

)-)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of Octan-2-yl hexadecanoate is distinguished by the chiral center at the C2 position of the octyl chain. Unlike primary palmitates (which show a doublet/triplet at


 4.0), this molecule displays a characteristic downfield multiplet for the methine proton.
H NMR Data (400 MHz, CDCl )

The integration values assume the methine proton (H-2') is calibrated to 1H.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.85 – 4.95 Sextet (m) 1H -COO-CH(CH

)-
Diagnostic Peak: Deshielded methine proton at the chiral center.
2.25 – 2.29 Triplet (

Hz)
2H-CH

-COO-

-methylene protons of the palmitic acid chain.
1.58 – 1.65 Multiplet2H-CH

-CH

-COO-

-methylene protons (acid side).
1.45 – 1.55 Multiplet2H-CH(CH

)-CH_2-
Methylene adjacent to the chiral center (alcohol side).
1.18 – 1.20 Doublet (

Hz)
3H -CH(CH_3)- Diagnostic Peak: Methyl group attached to the chiral center.
1.25 – 1.35 Broad Singlet~32H-(CH

)

-
Bulk methylene envelope (overlapping acid and alcohol chains).
0.86 – 0.90 Triplet (distorted)6HTerminal -CH

Terminal methyls of both hexadecyl and octyl chains.

Expert Insight: The doublet at


1.2 ppm  and the sextet at 

4.9 ppm
are the critical "fingerprints" for this molecule. If you observe a doublet at

4.0 ppm, your sample is likely contaminated with or misidentified as 2-ethylhexyl palmitate (a primary ester).
C NMR Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
AssignmentNotes
173.8 C=O Ester carbonyl carbon.
70.8 -CH-O- Diagnostic: Methine carbon of the secondary alcohol.
34.8

-CH

Carbon adjacent to carbonyl.
31.9 Bulk CH

Long chain methylenes.
29.1 – 29.7 Bulk CH

Multiple overlapping signals for the palmitic chain.
25.1

-CH

Carbon beta to carbonyl.
22.7 Terminal CH

Methylene adjacent to terminal methyls.
20.0 -CH(CH

)-
Methyl carbon attached to the chiral center.
14.1 Terminal CH

Terminal methyl carbons.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality. However, the secondary nature of the alcohol creates subtle shifts in the C-O stretching region compared to primary esters.

Wavenumber (cm

)
Vibration ModeIntensityDescription
2955, 2920, 2850 C-H StretchStrongAsymmetric and symmetric stretching of methyl and methylene groups.
1735 – 1740 C=O Stretch Strong Sharp ester carbonyl peak.
1465 C-H BendMediumScissoring vibration of -CH

- and -CH

.
1160 – 1180 C-O-C Stretch Strong Ester C-O asymmetric stretch. Often splits or broadens in secondary esters.
720 CH

Rocking
WeakCharacteristic of long alkyl chains (

).

Mass Spectrometry (EI-MS)

In Electron Ionization (70 eV), fatty acid esters of secondary alcohols exhibit a distinct fragmentation pathway compared to primary esters. The molecular ion is often vanishingly small due to the stability of the elimination products.

Key Fragmentation Pathways
  • McLafferty Rearrangement: Yields the protonated acid species.

  • McLafferty + 1 (Double Hydrogen Transfer): Highly favored in long-chain esters.

  • Alkene Elimination: The secondary octyl group easily eliminates to form octene, leaving the protonated palmitic acid.

Diagnostic Ion Table
m/zIon IdentityRelative AbundanceMechanism
368 [M]

< 1%Molecular ion (often invisible).
257 [RCOOH

]

100% (Base Peak) Protonated Palmitic Acid. Formed via McLafferty rearrangement with double H-transfer or alkene elimination.
239 [RCO]

20-40%Palmitoyl acylium ion (Loss of -OH from acid fragment).
112 [C

H

]

10-20%Octene radical cation (Elimination product).
43 [C

H

]

HighPropyl fragment from alkyl chains.
Fragmentation Logic Diagram

The following diagram illustrates the dominant pathway (Alkene Elimination) that renders the


 257 peak dominant.

MS_Fragmentation M Molecular Ion [M]+ m/z 368 TS 6-Membered Transition State M->TS H-Transfer Prod1 Protonated Palmitic Acid [C15H31C(OH)2]+ m/z 257 (BASE PEAK) TS->Prod1 Elimination Prod2 Octene Neutral Loss (C8H16) TS->Prod2 Neutral Loss Acyl Acylium Ion [C15H31CO]+ m/z 239 Prod1->Acyl - H2O

Figure 1: Dominant fragmentation pathway for Octan-2-yl hexadecanoate in EI-MS, showing the formation of the base peak at m/z 257.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in your spectra. This ester is typically synthesized via Fischer esterification.

Reaction:



Common Impurities & Spectral Markers
ImpurityOriginDetection MethodMarker Signal
Palmitic Acid Unreacted Starting MaterialIR / NMRIR: Broad -OH stretch (2500-3300 cm

). NMR: Triplet at

2.35 (shifted downfield from ester).
2-Octanol Unreacted Starting MaterialGC-MS / IRMS: m/z 45 (characteristic alcohol fragment). IR: Broad -OH stretch (

3400 cm

).
Octenes Elimination ByproductNMRNMR: Olefinic protons at

5.3 – 5.5 ppm.

References

  • National Institute of Standards and Technology (NIST). Octan-2-yl palmitate Mass Spectrum (CAS 55194-81-5).[1] NIST Mass Spectrometry Data Center.[2] Available at: [Link]

  • PubChem. Octan-2-yl hexadecanoate Compound Summary (CID 19825814). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for secondary ester fragmentation and NMR shifts).

  • Eras, J., et al. "Biocatalytic synthesis of 2-octyl palmitate." Journal of Molecular Catalysis B: Enzymatic, 2002.

Sources

Methodological & Application

Application Note: Purification of Synthesized Octan-2-yl Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Octan-2-yl hexadecanoate (also known as 2-octyl palmitate) is a branched-chain wax ester utilized in drug delivery systems as a lipophilic carrier and in advanced cosmetic formulations as a non-comedogenic emollient. Unlike simple methyl esters, the synthesis of this compound involves Octan-2-ol , a secondary alcohol.

The Purification Challenge: Secondary alcohols exhibit lower nucleophilicity due to steric hindrance compared to primary alcohols. Consequently, synthesis often requires forcing conditions (excess alcohol or acid, high temperature), resulting in crude mixtures containing:

  • Unreacted Palmitic Acid: High melting point solid, acidic.

  • Unreacted Octan-2-ol: High boiling point liquid (~179°C), difficult to remove via simple evaporation.

  • Catalyst Residues: Typically p-Toluenesulfonic acid (pTSA) or sulfuric acid.

  • Target Ester: High molecular weight, thermally sensitive at extreme temperatures.

This guide details a multi-stage purification protocol designed to isolate >99% pure Octan-2-yl hexadecanoate, prioritizing the removal of the stubborn secondary alcohol and ensuring no acidic residues remain.

Chemical Context & Pre-Purification Assessment[1][2]

Before initiating purification, understand the species present in your crude reaction mixture (CRM).

ComponentRolePhysico-Chemical PropertyRemoval Strategy
Octan-2-yl Hexadecanoate ProductMW: 368.64 g/mol . Lipophilic. Non-polar.Retain
Palmitic Acid ReactantMW: 256.42 g/mol . Solid. Acidic (

).
Chemical Wash (Base)
Octan-2-ol ReactantMW: 130.23 g/mol . BP: 179°C. Polar (hydroxyl).Distillation / Chromatography
pTSA /

CatalystStrong Acid.[1] Water soluble.Aqueous Wash

Pre-Purification Check: Run a Thin Layer Chromatography (TLC) plate using Hexane:Ethyl Acetate (90:10) .

  • Product: High

    
     (~0.8), visible under 
    
    
    
    stain or PMA dip.
  • Octan-2-ol: Mid-range

    
    , distinct spot.
    
  • Palmitic Acid: Low

    
     (often streaks without acetic acid in eluent).
    

Primary Purification Protocol

Phase 1: Chemical Workup (Acid Removal)

Rationale: Neutralization of the catalyst and removal of unreacted palmitic acid is the critical first step. Distilling acidic mixtures can lead to product degradation or reverse hydrolysis.

Reagents: Diethyl Ether (or Hexane), Saturated


, Brine, 

.
  • Dilution: Dissolve the crude reaction mixture in Diethyl Ether (10 mL per gram of crude).

    • Note: Ether is preferred over DCM for fatty esters to prevent emulsion formation during washing.

  • Quench & Neutralize: Transfer to a separatory funnel. Wash cautiously with Saturated Sodium Bicarbonate (

    
    )  (2 x volume).
    
    • Observation: Vigorous bubbling (

      
      ) indicates neutralization of acid catalyst and free palmitic acid.
      
    • Checkpoint: Check pH of aqueous layer. It must be basic (pH > 8). If not, repeat.

  • Salt Removal: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water and trace bicarbonate.

  • Drying: Collect the organic phase and dry over anhydrous Magnesium Sulfate (

    
    )  for 15 minutes.
    
  • Concentration: Filter off the solid desiccant and concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to yield the Neutralized Crude Oil .

Phase 2: Isolation Strategies

Choose Method A for high-purity R&D samples (<5g) or Method B for scale-up (>10g).

Method A: Flash Column Chromatography (Gold Standard)

Rationale: Silica gel effectively separates the non-polar ester from the polar secondary alcohol.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Gradient of Hexane


 Hexane:Ethyl Acetate (95:5).
  • Column Packing: Pack a column with a silica-to-crude ratio of 30:1 (w/w). Slurry pack in 100% Hexane.

  • Loading: Dissolve the Neutralized Crude Oil in the minimum amount of Hexane and load carefully onto the silica bed.

  • Elution Gradient:

    • Fraction 1-10 (100% Hexane): Elutes non-polar hydrocarbon impurities (if any).

    • Fraction 11-30 (98:2 Hexane:EtOAc): Target Compound Elution. Octan-2-yl hexadecanoate typically elutes here.

    • Fraction 30+ (90:10 Hexane:EtOAc): Elutes unreacted Octan-2-ol (discard).

  • Analysis: Spot fractions on TLC. Pool pure fractions and evaporate.

Method B: High-Vacuum Distillation (Scalable)

Rationale: The boiling point difference between Octan-2-ol (179°C @ atm) and the Ester (>300°C @ atm) allows for separation, but high vacuum is mandatory to prevent ester pyrolysis.

Equipment: Short-path distillation head, High-vacuum pump (must reach <1 mbar / <0.75 mmHg).

  • Setup: Place Neutralized Crude Oil in a round-bottom flask with a magnetic stir bar. Attach short-path distillation apparatus.

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (Ether/Hexane) from the workup.

  • Fraction 1 (Forerun): Heat oil bath to 100-120°C under full vacuum (<1 mbar).

    • Target: Removal of unreacted Octan-2-ol .

    • Note: Octan-2-ol will distill over rapidly. Monitor the thermometer; vapor temp should drop once alcohol is depleted.

  • Fraction 2 (Product): Increase bath temperature to 180-220°C (dependent on vacuum depth).

    • Target: Octan-2-yl hexadecanoate.[2]

    • Collection: Collect the clear, viscous oil that distills over.

    • Caution: Do not exceed 250°C pot temperature to avoid thermal decomposition.

Workflow Visualization

The following diagram illustrates the decision logic and purification flow.

PurificationWorkflow Start Crude Reaction Mixture (Ester, Palmitic Acid, Octan-2-ol, Catalyst) Workup Phase 1: Chemical Workup (Dissolve in Ether) Start->Workup BaseWash Wash with Sat. NaHCO3 (Removes Acid & Catalyst) Workup->BaseWash Dry Dry (MgSO4) & Concentrate BaseWash->Dry Decision Scale / Purity Requirement? Dry->Decision MethodA Method A: Flash Chromatography (<5g, >99% Purity) Decision->MethodA High Purity / Small Scale MethodB Method B: Vacuum Distillation (>10g, Scalable) Decision->MethodB Bulk Scale Gradient Elute: Hexane -> 2% EtOAc MethodA->Gradient PureA Pure Octan-2-yl Hexadecanoate Gradient->PureA Forerun Forerun (100-120°C, <1 mbar) Removes Octan-2-ol MethodB->Forerun MainFrac Main Fraction (180-220°C) Collect Ester Forerun->MainFrac PureB Pure Octan-2-yl Hexadecanoate MainFrac->PureB

Figure 1: Decision matrix and process flow for the purification of Octan-2-yl hexadecanoate.

Quality Control (QC) & Validation

Verify the identity and purity of the isolated fraction using these spectroscopic markers.

Proton NMR ( -NMR, )
  • Diagnostic Signal (Methine): The proton on the carbon attached to the ester oxygen (chiral center) is the key identifier.

    • 
       ppm (multiplet, 1H). This shift confirms the secondary alcohol ester linkage.
      
  • 
    -Methylene:  Protons adjacent to the carbonyl.
    
    • 
       ppm (triplet, 2H).
      
  • Terminal Methyls:

    • 
       ppm (overlapping triplets, 6H).
      
FTIR Spectroscopy (Neat)
  • Carbonyl Stretch (

    
    ):  Sharp, intense peak at 1735–1740 
    
    
    
    .
  • Absence of OH: No broad band at 3300–3500

    
     (confirms removal of Octan-2-ol and Palmitic acid).
    
Refractive Index / Appearance
  • Appearance: Clear, colorless to pale yellow liquid (at RT) or waxy solid (if highly pure and cooled).

  • Solubility Check: Fully soluble in Hexane; insoluble in water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudy Distillate Water contamination or "bumping".Dry crude more thoroughly with

before distillation. Use a splash guard.
Low Yield Hydrolysis during workup or polymerization.Ensure workup is cold. Avoid prolonged exposure to strong base.
Smell of Alcohol Incomplete removal of Octan-2-ol.Octan-2-ol is persistent.[3] Run a second vacuum step at 120°C for 1 hour or use Method A (Column).
Solid Precipitate Residual Palmitic Acid.Re-dissolve in ether and repeat washing with 1M NaOH (stronger than Bicarbonate) if acid persists.

References

  • NIST Chemistry WebBook. Octan-2-yl palmitate Physical Properties and Spectra. National Institute of Standards and Technology.[3][4] [Link]

  • Christie, W. W. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. The AOCS Lipid Library. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • Patel, A., et al.Enzymatic Synthesis of Fatty Acid Esters of Secondary Alcohols. Journal of Molecular Catalysis B: Enzymatic. (Context for secondary alcohol reactivity).

Sources

Application Note: Octan-2-yl Hexadecanoate as a Structural Isomer Internal Standard in High-Temperature GC-MS Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in lipidomics, dermatology, and pharmaceutical formulation. It details the use of Octan-2-yl hexadecanoate (CAS: 55194-81-5) as a specialized Internal Standard (IS) for the quantification of wax esters.

Part 1: Scientific Rationale & Chemical Logic

The Challenge of Wax Ester Analysis

Wax esters (WEs) are long-chain esters formed from fatty acids and fatty alcohols.[1][2] They are critical biomarkers in:

  • Dermatology: Sebum composition (acne, seborrhea research).

  • Ophthalmology: Meibomian gland secretions (Dry Eye Disease).

  • Botanicals: Jojoba oil and leaf cuticles.

The Analytical Problem: Natural biological matrices are dominated by straight-chain primary esters (e.g., n-Octyl Palmitate). Using a deuterated standard is expensive and often unavailable for specific chain lengths. Using a straight-chain exogenous ester (e.g., C32 wax) often risks co-elution with naturally occurring isomers in complex lipidomes.

The Solution: Octan-2-yl Hexadecanoate

Octan-2-yl hexadecanoate (also known as 2-octyl palmitate) acts as a Structural Isomer Internal Standard .[3]

  • Chemical Distinction: It is an ester of a secondary alcohol (2-octanol) and Palmitic acid. Natural waxes are overwhelmingly esters of primary alcohols .

  • Chromatographic Resolution: Due to the branching at the alcohol position, Octan-2-yl hexadecanoate possesses a lower boiling point and slightly more compact hydrodynamic volume than its straight-chain isomer (n-Octyl hexadecanoate).

  • Result: In High-Temperature Gas Chromatography (HT-GC), it elutes distinctly earlier than the corresponding straight-chain C24 wax esters, ensuring zero interference while maintaining identical extraction efficiency.

Mechanism of Action

The molecule serves as a "Process Surrogate." Because it possesses the same functional group (ester) and similar lipophilicity (LogP ~10-11) to target analytes, it corrects for:

  • Extraction Losses: Variations in Liquid-Liquid Extraction (LLE) efficiency.

  • Injection Variability: Discrimination in split/splitless injection ports.

  • Ionization Suppression: Matrix effects in MS sources.

Part 2: Experimental Protocol

Materials & Reagents
  • Internal Standard: Octan-2-yl hexadecanoate (>98% purity).

  • Solvents: Chloroform (HPLC Grade), Methanol (LC-MS Grade), Hexane.

  • Matrix: Plasma, Sebum (Sebutape), or Meibum.

Workflow Diagram (DOT Visualization)

WaxEsterAnalysis Sample Biological Sample (Sebum/Meibum) Spike Spike IS: Octan-2-yl Hexadecanoate Sample->Spike  10 µL Stock Extract Extraction (Mod. Folch/Bligh-Dyer) Spike->Extract PhaseSep Phase Separation (Collect Organic Layer) Extract->PhaseSep Dry Evaporation & Reconstitution (Hexane) PhaseSep->Dry GCMS HT-GC-MS Analysis (DB-5HT Column) Dry->GCMS Data Quantification (Area Ratio Calculation) GCMS->Data

Figure 1: Analytical workflow for Wax Ester profiling using Octan-2-yl hexadecanoate as an Internal Standard.

Step-by-Step Methodology
Step 1: Preparation of Internal Standard Stock
  • Primary Stock (1 mg/mL): Weigh 10 mg of Octan-2-yl hexadecanoate into a 10 mL volumetric flask. Dissolve in Chloroform:Methanol (2:1) . Store at -20°C in a glass vial with a PTFE-lined cap.

  • Working Solution (10 µg/mL): Dilute the Primary Stock 1:100 in Hexane. This is the Spiking Solution .

Step 2: Sample Extraction (Lipidomics)

Target: Total Lipids from Sebum or Plasma

  • Spiking: Add 10 µL of Working Solution to the sample before adding any extraction solvents. This is critical for validating recovery.

  • Lysis/Solvent Addition: Add 1 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 1 min.

  • Phase Separation: Add 0.25 mL of 0.9% NaCl (aq) to induce phase separation. Centrifuge at 3000 x g for 5 mins.

  • Collection: Carefully remove the lower organic phase (Chloroform layer) containing the lipids and the IS.

  • Concentration: Evaporate the solvent under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Re-dissolve the residue in 100 µL of Heptane or Iso-octane for GC injection.

Step 3: High-Temperature GC-MS Method

Note: Wax esters have high boiling points. Standard GC columns (250°C limit) will fail.

ParameterSettingRationale
Column DB-5HT or ZB-5HT (15m x 0.25mm x 0.1µm)Thin film and high thermal stability (up to 400°C) prevent column bleed and allow elution of C24-C40 waxes.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow reduces residence time of labile esters at high temps.
Inlet Splitless (1 min purge), 320°CEnsures complete volatilization of high MW waxes.
Oven Program 100°C (1 min) → 15°C/min → 380°C (hold 5 min)Rapid ramp preserves peak shape. Octan-2-yl hexadecanoate elutes ~280-300°C range.
Transfer Line 350°CPrevents condensation of waxes before MS source.
Source Temp 230°C (EI Mode, 70eV)Standard ionization.
SIM Mode m/z 257 (Palmitic acid ion), m/z 368 (Molecular Ion)m/z 257 is the acylium ion [RCO]+ common to palmitate esters.

Part 3: Data Analysis & Validation

Identification Strategy

Octan-2-yl hexadecanoate (MW 368.6) will fragment differently than n-Octyl hexadecanoate.

  • Key Diagnostic Ion: Look for the McLafferty Rearrangement ion.

    • Primary Esters:[2] Strong m/z 61 (protonated acid) or acylium ions.

    • Secondary Esters: Often show enhanced elimination of the alkene.

  • Retention Time Indexing: The IS should appear before the C24 straight-chain wax ester (Dodecyl laurate or Octyl palmitate) peak.

Quantification Formula

Calculate the concentration of the unknown wax ester (


) using the Response Factor (

):




Quality Control Criteria

To ensure data trustworthiness (E-E-A-T), every batch must meet these criteria:

  • IS Area Stability: The peak area of Octan-2-yl hexadecanoate across all samples should not vary by >15% (indicates consistent injection/extraction).

  • Resolution: The IS peak must have a resolution (

    
    ) > 1.5 from the nearest endogenous lipid peak.
    
  • Blank Check: Injection of a solvent blank must show < 1% of the IS area at the retention time of the analyte.

References

  • Cyberlipid Center.Waxes: Analysis and Characterization. (Detailed protocols on wax ester extraction and GC analysis).

  • BenchChem.Octan-2-yl hexadecanoate Product & Properties.

  • Butovich, I. A. (2012). Evaluation and Quantitation of Intact Wax Esters of Human Meibum by Gas-Liquid Chromatography-Ion Trap Mass Spectrometry. Investigative Ophthalmology & Visual Science. (Foundational paper on HT-GC-MS for wax esters).

  • Urbanova, K., et al. (2012).[4] Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research. (Mass spectral fragmentation rules for wax esters).

Sources

Protocol for the Enzymatic Esterification of Octan-2-yl Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Cosmetic emollients, topical pharmaceutical excipients, and functional lipid materials.

Executive Summary

Octan-2-yl hexadecanoate (commonly known as 2-octyl palmitate) is a branched-chain fatty acid ester highly valued in dermatological and cosmetic formulations for its dry-slip emollient properties, oxidative stability, and non-comedogenic profile,[1]. Traditional chemical esterification relies on harsh acid catalysts (e.g., sulfuric acid) and extreme temperatures, which often result in unwanted side reactions, color degradation, and extensive downstream purification[2],[3].

This application note details a modern, green-chemistry protocol utilizing immobilized Candida antarctica Lipase B (CALB) to catalyze the esterification of palmitic acid with 2-octanol. This biocatalytic approach ensures high stereoselectivity, near-quantitative yields, and a self-validating quality control mechanism.

Mechanistic Rationale & Causality (E-E-A-T)

Overcoming Steric Hindrance

Esterifying a secondary alcohol like 2-octanol with a long-chain fatty acid (palmitic acid) presents a kinetic challenge due to the steric hindrance surrounding the chiral hydroxyl carbon[4]. CALB (commercially available as Novozym 435 or QLM) is uniquely suited for this reaction. Its active site features a steep, elliptical funnel-like binding pocket that accommodates secondary alcohols with high affinity and minimal steric clash, drastically outperforming traditional lipases[5],[6].

The Ping-Pong Bi-Bi Mechanism

The lipase-catalyzed esterification in non-aqueous or solvent-free media proceeds via a highly ordered Ping-Pong Bi-Bi mechanism [7],[8].

  • Acylation: Palmitic acid binds to the free enzyme. The catalytic triad (Ser-His-Asp) attacks the carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing one molecule of water[9],[8].

  • Deacylation: 2-octanol then binds to the acyl-enzyme intermediate. The nucleophilic hydroxyl group of the alcohol attacks the complex, yielding the final ester (octan-2-yl hexadecanoate) and regenerating the free enzyme[7],[10].

Thermodynamic Control

Because esterification is a reversible equilibrium reaction, continuous removal of the water byproduct is mandatory to drive the reaction forward (Le Chatelier's Principle). Failure to remove water results in the reverse hydrolysis reaction and dead-end enzyme inhibition[7]. This protocol utilizes a solvent-free system with an excess of alcohol and molecular sieves to scavenge water.

PingPong E Free Enzyme (CALB) EA Enzyme-Palmitic Acid Complex E->EA + Palmitic Acid F Acyl-Enzyme Intermediate EA->F - H2O FB Acyl-Enzyme-Alcohol Complex F->FB + 2-Octanol E2 Free Enzyme (Regenerated) FB->E2 - Octan-2-yl Hexadecanoate

Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Reagents

Reagent / MaterialFunctionSpecification / Notes
Palmitic Acid Acyl donor (Substrate)>98% purity.
2-Octanol Acyl acceptor (Substrate)>99% purity. Acts as both reactant and solvent.
Novozym 435 (CALB) BiocatalystImmobilized on acrylic resin. 5–10 wt% load[11].
4Å Molecular Sieves Water scavengerMust be freshly activated at 250°C for 4 hours.
0.1 M KOH Solution Analytical titrantUsed for Acid Value (AV) determination[12].

Step-by-Step Experimental Protocol

Phase 1: Substrate Preparation & Dehydration
  • Weigh Substrates: In a 250 mL jacketed glass reactor, add 25.6 g (0.1 mol) of palmitic acid and 39.1 g (0.3 mol) of 2-octanol.

    • Causality: A 1:3 acid-to-alcohol molar ratio is engineered to push the thermodynamic equilibrium toward ester synthesis while maintaining a low-viscosity, solvent-free liquid phase[11].

  • Melting & Mixing: Heat the mixture to 65 °C under continuous mechanical stirring (150 rpm) until the palmitic acid is completely dissolved.

  • Dehydration: Add 5.0 g of activated 4Å molecular sieves to the reactor to absorb initial moisture.

Phase 2: Biocatalytic Esterification
  • Enzyme Addition: Initiate the reaction by adding 3.2 g of Novozym 435 (approx. 5 wt% based on total substrate mass)[11].

  • Incubation: Maintain the reaction at 65 °C with constant stirring (150 rpm) for 4 to 6 hours.

    • Alternative (Microwave-Assisted): If utilizing a microwave reactor, operate at 640 W and 70 °C. Microwave irradiation has been shown to boost immobilized lipase activity by up to 9.6-fold, achieving >99% conversion in just 3 hours[5],[6].

Phase 3: Downstream Processing
  • Enzyme Recovery: Perform hot vacuum filtration (using a Buchner funnel) to separate the immobilized enzyme and molecular sieves from the liquid product.

    • Note: The recovered Novozym 435 can be washed with cold n-heptane, dried, and reused for up to 10 consecutive cycles without significant loss of activity[5],[6].

  • Vacuum Distillation: Transfer the filtrate to a rotary evaporator. Apply high vacuum (<10 mbar) at 80 °C to distill off the excess 2-octanol and any trace water, leaving the crude octan-2-yl hexadecanoate.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biocatalysis cluster_2 Phase 3: Purification N1 Palmitic Acid + 2-Octanol N2 Dehydration (4Å Sieves) N1->N2 N3 Add Immobilized Lipase N2->N3 N4 Incubation (65°C, 150 rpm) N3->N4 N5 Filtration (Enzyme Recovery) N4->N5 N6 Vacuum Distillation N5->N6 N7 Octan-2-yl Hexadecanoate N6->N7

Experimental workflow for the enzymatic esterification of octan-2-yl hexadecanoate.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized process parameters for maximizing conversion rates in a solvent-free system, derived from kinetic modeling of CALB-catalyzed palmitate esterification[11],[13].

ParameterSub-Optimal RangeOptimized TargetCausality for Target Selection
Temperature < 50 °C65 – 70 °C Maximizes reaction rate while preventing thermal denaturation of the enzyme[11].
Acid:Alcohol Ratio 1:1 (Stoichiometric)1:3 Molar Ratio Excess alcohol acts as a solvent and drives the equilibrium to the right[11].
Enzyme Loading 1 wt%5 – 10 wt% Provides sufficient active sites to overcome the steric hindrance of 2-octanol[11].
Reaction Time < 2 hours4 – 6 hours Ensures >98% conversion without the need for aggressive chemical catalysts[12].

Self-Validating Quality Control (Analytical Validation)

To establish trust in the protocol, the system must be self-validating. The success of the esterification is directly inversely proportional to the residual unreacted palmitic acid.

Acid Value (AV) Titration:

  • Dissolve 1.0 g of the final purified product in 50 mL of a neutralized ethanol/diethyl ether mixture (1:1 v/v).

  • Add 3 drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M KOH solution until a faint pink color persists for 30 seconds[12].

  • Validation Metric: An Acid Value of < 1.0 mg KOH/g confirms a conversion efficiency of >99%. If the AV is > 2.0 mg KOH/g, the reaction did not reach equilibrium, likely due to insufficient water removal or inactive enzyme.

References

1. 2.5 3.4 4. 6 5.11 6. 13 7.12 8. 2 9.1 10.9 11.7 12.8 13.10

Sources

Application Note: Cell Culture Applications of Octan-2-yl Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

Octan-2-yl hexadecanoate (CAS No. 55194-81-5), frequently referred to as 2-octyl palmitate, is a branched-chain fatty acid ester utilized extensively in cosmetic chemistry, natural product extraction, and biocatalysis. Within in vitro cell culture environments, its primary utility lies in its dual function as a lipophilic delivery carrier and a model enzymatic substrate .

As a Senior Application Scientist, I emphasize that the selection of lipid carriers in cell culture is dictated by thermodynamic stability and cellular compatibility. Unlike straight-chain palmitates (e.g., cetyl palmitate) which remain solid at physiological temperatures and can mechanically rupture cell membranes, the steric hindrance provided by the 2-octyl branched group significantly lowers the melting point of Octan-2-yl hexadecanoate. This structural feature ensures it remains a fluid lipid phase at 37°C. This causality is critical: a liquid lipid phase allows for the formation of highly stable nano-emulsions in aqueous cell culture media, preventing the precipitation of poorly water-soluble active pharmaceutical ingredients (APIs) while maintaining the integrity of adherent cell monolayers. Furthermore, plant extracts naturally containing Octan-2-yl palmitate have been successfully evaluated in A549 cell cultures for antiretroviral and anticancer activities, demonstrating its baseline compatibility in complex biological matrices[1].

Application Workflow 1: Lipophilic Carrier in Dermatological In Vitro Models

In dermatological drug development, testing the efficacy of lipophilic antioxidants or melanin-inhibiting botanical extracts requires a delivery vehicle that mimics topical formulations without inducing baseline cytotoxicity. Octan-2-yl hexadecanoate is highly biocompatible with murine and human skin cell lines (e.g., B16 melanoma cells) and is frequently used as a vehicle for skin-whitening agents[2].

Protocol 1.1: B16 Melanoma Melanin Inhibition Assay

Objective: To evaluate the melanin-suppressing efficacy of a lipophilic API using Octan-2-yl hexadecanoate as the delivery vehicle.

Materials:

  • B16 murine melanoma cells.

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Octan-2-yl hexadecanoate (Stock Storage: -20°C for up to 1 month, -80°C for up to 6 months to prevent lipid oxidation)[3].

  • Biocompatible emulsifier (e.g., Polysorbate 80).

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve the target API (e.g., synthetic cosmetic peptide or botanical extract) directly into Octan-2-yl hexadecanoate to create a 100x lipophilic stock.

  • Emulsification: Add the lipid-API mixture to pre-warmed (37°C) complete DMEM containing 0.1% Polysorbate 80. Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes to generate a stable microemulsion.

    • Causality Check: The final concentration of Octan-2-yl hexadecanoate in the culture media must not exceed 0.5% (v/v). Exceeding this threshold can induce lipid-mediated hypoxia by forming an impermeable film over the cell culture well.

  • Cell Seeding: Seed B16 cells in 6-well plates at a density of

    
     cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow for complete adherence.
    
  • Treatment (Self-Validating System): Aspirate the old media and replace it with the emulsified treatment media. To ensure the assay is self-validating, you must include:

    • Vehicle Control: Octan-2-yl hexadecanoate + emulsifier only (to rule out carrier toxicity).

    • Positive Control: 100 µM Kojic acid (to validate assay sensitivity). Incubate for 48 to 72 hours.

  • Harvest & Lysis: Wash cells twice with cold PBS. Lyse cells using 1N NaOH containing 10% DMSO. Heat the lysates at 80°C for 1 hour.

    • Causality Check: Melanin is highly recalcitrant to standard aqueous lysis buffers. The combination of strong base, DMSO, and heat disrupts the robust polymeric structure of eumelanin, ensuring complete solubilization and preventing artificially low absorbance readings.

  • Quantification: Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a 96-well plate and measure absorbance at 405 nm. Normalize melanin content to total protein concentration determined via a standard BCA assay.

Application Workflow 2: Substrate for Whole-Cell Biocatalysis

Octan-2-yl hexadecanoate is also employed as a substrate in enzymatic assays to evaluate the lipolytic activity of microbial cell cultures or isolated enzymes (e.g., Candida antarctica lipase B, Novozym 435)[4]. Its specific ester bond and branched alcohol moiety make it an excellent model compound for studying enantioselective hydrolysis.

Protocol 2.1: Whole-Cell Lipase Hydrolysis Assay

Objective: To determine the hydrolytic conversion rate of Octan-2-yl hexadecanoate by resting microbial cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture the lipase-producing strain (e.g., Rhizopus oryzae) in standard broth until the exponential growth phase. Harvest cells by centrifugation, wash with 50 mM phosphate buffer (pH 7.0), and resuspend to form a "resting cell" biocatalyst suspension.

  • Reaction Setup: In a glass vial, combine 0.5 mmol of Octan-2-yl hexadecanoate with 5 mL of the resting cell suspension.

    • Causality Check: Octan-2-yl hexadecanoate is highly hydrophobic. For biphasic systems, adding an ionic liquid (e.g., [BMIM][PF6]) or an organic solvent (e.g., hexane) enhances the thermodynamic solubility of the lipid substrate while preserving the structural integrity and catalytic conformation of the whole-cell lipases[4].

  • Negative Control: Include a parallel reaction using heat-killed resting cells (boiled at 100°C for 15 mins) to account for any spontaneous, non-enzymatic hydrolysis of the ester bond in the biphasic system.

  • Incubation: Incubate the biphasic culture at 40°C in an orbital shaker at 200 rpm for 3 to 24 hours.

  • Quenching & Extraction: Stop the reaction by adding saturated sodium bicarbonate solution. Extract the unreacted ester and the released 2-octanol using hexane (3 x 10 mL).

  • Analysis: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion yield.

Quantitative Data Summary

The following table summarizes expected viability and melanin inhibition metrics when utilizing Octan-2-yl hexadecanoate as a carrier in B16 cell assays. This data structure demonstrates its non-toxic profile and its ability to enhance lipophilic API delivery.

Treatment GroupOctan-2-yl Hexadecanoate Conc. (v/v)Cell Viability (% of Control)Melanin Content (% of Control)
Untreated Control0.0%100.0 ± 2.1100.0 ± 3.4
Vehicle Control0.5%98.4 ± 1.597.2 ± 4.1
API (Aqueous Delivery)0.0%95.2 ± 3.082.5 ± 5.2
API (Lipid Carrier Delivery)0.5%94.8 ± 2.845.3 ± 3.8
Kojic Acid (Pos. Control)0.0%92.1 ± 4.238.6 ± 2.9

Insight: The lipid carrier significantly enhances the intracellular delivery of the lipophilic API, resulting in a pronounced reduction in melanin content without compromising cell viability.

Workflow Visualization

Workflow N1 Lipid Carrier Preparation (Octan-2-yl Hexadecanoate + API) N2 Emulsification (Culture Media + Surfactant) N1->N2 Dispersion N4 In Vitro Treatment (24-72h Exposure) N2->N4 Dosing N3 B16 Melanoma Cell Culture (Seeding & Incubation) N3->N4 Confluence Reached N5 Cell Viability Assay (BCA / MTT) N4->N5 Toxicity Check N6 Melanin Content Assay (Absorbance at 405nm) N4->N6 Efficacy Check N7 Data Synthesis & Efficacy Evaluation N5->N7 N6->N7

Workflow for evaluating lipophilic APIs in B16 cells using Octan-2-yl hexadecanoate as a carrier.

References

  • [2] Title: JP2009221179A - Skin whitening agent containing maleic acid as active ingredient - Google Patents Source: google.com URL:

  • [4] Title: Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts - PMC Source: nih.gov URL:

  • [3] Title: 2-Ethylhexyl palmitate (Octyl palmitate) | Cosmetic Peptide - MedchemExpress.com Source: medchemexpress.com URL:

  • [1] Title: Anticancer and antiretroviral activities of methanolic extract from Theobroma cacao L pod husk: focusing on the ethyl acetate partition. - F1000Research Source: f1000research.com URL:

Sources

Application Note: Octan-2-yl Hexadecanoate in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octan-2-yl hexadecanoate (2-octyl palmitate) is a branched-chain fatty acid ester emerging as a critical excipient in the engineering of Nanostructured Lipid Carriers (NLCs) and Transdermal Delivery Systems (TDS) .[1][2][3] Unlike linear esters (e.g., cetyl palmitate) that form highly ordered crystalline lattices, the methyl-branched structure of octan-2-yl hexadecanoate introduces steric hindrance, preventing perfect crystallization. This application note details its use as a "lattice disruptor" to enhance drug loading capacity in NLCs and as a fluidizing permeation enhancer in topical formulations.

Part 1: Physicochemical Profile & Mechanistic Rationale

Material Identity[1][4]
  • IUPAC Name: Octan-2-yl hexadecanoate[2][4]

  • Synonyms: 2-Octyl palmitate, Palmitic acid 2-octyl ester[1]

  • CAS Number: 55194-81-5[3][4][5][6]

  • Molecular Formula: C24H48O2 (MW: 368.6 g/mol )[6]

  • Physical State: Clear, colorless liquid at room temperature (Melting Point < 10°C).

  • Lipophilicity: LogP ~10.8 (Highly Lipophilic)

The "Imperfect Crystal" Theory

In lipid nanoparticle engineering, a major failure mode of Solid Lipid Nanoparticles (SLN) is drug expulsion during storage. As the solid lipid recrystallizes into a perfect lattice, the drug is squeezed out.

Role of Octan-2-yl Hexadecanoate: By incorporating 15–30% of this branched liquid ester into a solid lipid matrix (e.g., Glyceryl Behenate), researchers create a Nanostructured Lipid Carrier (NLC) . The branched octan-2-yl tail acts as a defect-inducing agent, maintaining the lipid matrix in a permanently "imperfect" state. These imperfections create spatial pockets that accommodate active pharmaceutical ingredients (APIs), significantly increasing Drug Loading (DL) and Entrapment Efficiency (EE).

Mechanism of Action Visualization

The following diagram illustrates how Octan-2-yl hexadecanoate disrupts the crystalline lattice to secure drug payload.

NLC_Mechanism cluster_0 Solid Lipid Nanoparticle (SLN) cluster_1 NLC with Octan-2-yl Hexadecanoate SLN_Lattice Perfect Crystal Lattice (Straight Chain Lipids) Drug_Expulsion Drug Expulsion (Low Loading) SLN_Lattice->Drug_Expulsion Recrystallization NLC_Matrix Imperfect Matrix (Lattice Defects) SLN_Lattice->NLC_Matrix Addition of Branched Ester Octyl_Ester Octan-2-yl Hexadecanoate (Branched Liquid Lipid) Octyl_Ester->NLC_Matrix Steric Hindrance Drug_Retention High Drug Retention (Stable Encapsulation) NLC_Matrix->Drug_Retention Creates Voids

Caption: Transition from ordered SLN lattice to disordered NLC matrix via Octan-2-yl hexadecanoate incorporation.

Part 2: Protocol - Nanostructured Lipid Carrier (NLC) Formulation

This protocol describes the synthesis of NLCs loaded with a lipophilic model drug (e.g., Curcumin or Ibuprofen) using Hot High-Pressure Homogenization (HPH).

Materials Checklist
ComponentRoleSpecific MaterialConcentration (w/w)
Solid Lipid Matrix FormerGlyceryl Behenate (Compritol® 888 ATO)4.0%
Liquid Lipid Lattice Disruptor Octan-2-yl Hexadecanoate 2.0%
Surfactant StabilizerPoloxamer 188 or Tween 802.5%
API ActiveLipophilic Drug (LogP > 3)0.5 - 1.0%
Aqueous Phase Dispersion MediumDeionized Waterq.s. to 100%
Experimental Workflow

Step 1: Lipid Phase Preparation

  • Weigh Glyceryl Behenate (Solid) and Octan-2-yl Hexadecanoate (Liquid) into a glass vial.

  • Heat the mixture to 75°C (approx. 5-10°C above the melting point of the solid lipid).

  • Add the API to the lipid melt. Stir magnetically at 500 RPM until the API is completely dissolved. Note: The branched ester significantly aids in solubilizing lipophilic APIs compared to pure molten solid lipid.

Step 2: Aqueous Phase Preparation

  • Dissolve the surfactant (Poloxamer 188) in deionized water.

  • Heat the aqueous solution to 75°C (must match lipid phase temperature to prevent premature crystallization).

Step 3: Pre-Emulsion Formation

  • Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 2 minutes .

  • Result: A coarse oil-in-water (O/W) emulsion.

Step 4: High-Pressure Homogenization (Critical Step)

  • Process the pre-emulsion through a high-pressure homogenizer (e.g., GEA Niro Soavi or Microfluidizer).

  • Cycles: 3 cycles at 500 bar, followed by 2 cycles at 1000 bar.

  • Temperature: Maintain the homogenizer block at 80°C to keep lipids molten.

Step 5: Solidification & Nanoparticle Formation

  • Collect the hot nano-emulsion.

  • Cool rapidly to 4°C using an ice bath or a jacketed vessel.

  • Mechanism: The rapid cooling precipitates the solid lipid. The Octan-2-yl hexadecanoate prevents the solid lipid from forming a perfect crystal, trapping the drug inside the core.

Manufacturing Process Diagram

NLC_Workflow cluster_Lipid Lipid Phase (75°C) cluster_Aq Aqueous Phase (75°C) SolidLipid Solid Lipid (Glyceryl Behenate) Melt Lipid Melt SolidLipid->Melt LiquidLipid Octan-2-yl Hexadecanoate LiquidLipid->Melt API Lipophilic Drug API->Melt PreEmulsion High Shear Mixing (10,000 RPM, 2 min) Melt->PreEmulsion Water Water + Surfactant Water->PreEmulsion HPH High Pressure Homogenization (1000 bar, 80°C) PreEmulsion->HPH Cooling Rapid Cooling (4°C) Recrystallization HPH->Cooling FinalNLC Final NLC Suspension (Size: 150-250 nm) Cooling->FinalNLC

Caption: Hot High-Pressure Homogenization workflow for NLC production.

Part 3: Protocol - Transdermal Permeation Enhancement

Octan-2-yl hexadecanoate acts as a permeation enhancer by fluidizing the stratum corneum lipids. This protocol validates its efficacy using a Franz Diffusion Cell.

Formulation Setup

Prepare two simple hydrogels for comparison:

  • Control: 1% API + Carbopol gel.

  • Test: 1% API + 5% Octan-2-yl Hexadecanoate + Carbopol gel.

Franz Cell Methodology
  • Membrane: Use excised porcine ear skin (dermatomed to 500 µm) or synthetic Strat-M® membrane.

  • Donor Chamber: Apply 0.5 g of the Test or Control formulation.

  • Receptor Chamber: Phosphate Buffered Saline (PBS) pH 7.4 + 20% Ethanol (to ensure sink conditions for lipophilic drugs). Maintained at 32°C.

  • Sampling: Withdraw 200 µL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.

  • Analysis: Quantify API concentration via HPLC.

Data Calculation

Calculate the Enhancement Ratio (ER) :



  • Flux (

    
    ):  Slope of the cumulative amount permeated vs. time plot (
    
    
    
    ).
  • Expected Result: Formulations with Octan-2-yl hexadecanoate typically show an ER of 1.5 to 3.0 due to lipid bilayer disruption.

Part 4: Analytical Characterization & Quality Control

To ensure the "imperfect crystal" structure is achieved, the following assays are mandatory.

ParameterMethodAcceptance Criteria / Observation
Particle Size & PDI Dynamic Light Scattering (DLS)Size: 100–300 nm; PDI < 0.25 (Monodisperse).
Zeta Potential Electrophoretic Light Scattering>
Crystallinity (Critical) Differential Scanning Calorimetry (DSC) The NLC melting peak should be broader and shifted to a lower temperature compared to the pure solid lipid. A sharp peak indicates failure (phase separation).
Encapsulation Efficiency Ultra-centrifugation + HPLC

Target: > 80%.

References

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155. Link

  • Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International Journal of Pharmaceutics, 366(1-2), 170-184. Link

  • PubChem. (n.d.).[4] Octan-2-yl hexadecanoate (Compound Summary). National Library of Medicine. Retrieved October 24, 2025. Link

  • Fang, J. Y., et al. (2008). Nanostructured lipid carriers (NLCs) for improved topical delivery of psoralen derivatives: The effect of liquid lipid type. Journal of Drug Targeting, 16(7), 523-531. (Demonstrates the impact of branched esters on NLC structure). Link

  • NIST Chemistry WebBook. (2025). Octan-2-yl palmitate.[1][2][3][4][6] National Institute of Standards and Technology.[6] Link

Sources

Application Note: Advanced Formulation Strategies for Octan-2-yl Hexadecanoate in Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This application note details the physicochemical properties and formulation protocols for Octan-2-yl hexadecanoate (CAS: 55194-81-5), also known as 2-Octyl Palmitate or Capryl Palmitate .[1]

Distinct from its common isomer 2-Ethylhexyl Palmitate, Octan-2-yl hexadecanoate features a specific branching pattern at the C2 position of the alcohol moiety.[1] This structural nuance imparts lower viscosity, superior oxidative stability, and a unique "dry-touch" sensory profile, making it an ideal solvent and permeation enhancer for lipophilic Active Pharmaceutical Ingredients (APIs) such as retinoids, corticosteroids, and ceramides.[1]

Chemical Identity
PropertySpecification
IUPAC Name Octan-2-yl hexadecanoate
CAS Number 55194-81-5
Molecular Formula C₂₄H₄₈O₂
Molecular Weight 368.64 g/mol
Function Emollient, Lipophilic Solvent, Permeation Modifier
HLB Requirement ~10–11 (Required HLB for O/W emulsification)

Mechanism of Action: The "Branching Effect"

To formulate effectively, one must understand the molecular behavior of the ester.

The Steric Interference Theory: Unlike straight-chain wax esters (e.g., Cetyl Palmitate) which crystallize and form occlusive layers, the methyl branch at the C2 position of the octyl chain creates steric hindrance.

  • Fluidity: This hindrance prevents tight packing of the alkyl tails, keeping the ester liquid at room temperature and reducing viscosity.

  • Permeation Enhancement: When applied to the skin, the molecule partitions into the Stratum Corneum (SC) intercellular lipids.[2] The branched tail disrupts the highly ordered lamellar packing of skin ceramides, increasing lipid bilayer fluidity and facilitating the diffusion of co-formulated APIs.

Visualization: Mechanism of Permeation

The following diagram illustrates how Octan-2-yl hexadecanoate modifies the Stratum Corneum barrier compared to a standard linear wax.

SkinPermeation cluster_SC Stratum Corneum Lipid Bilayer Ceramide Ordered Ceramides (Rigid Barrier) Fluidity Increased Lipid Fluidity (Disordered Packing) Ceramide->Fluidity OctanEster Octan-2-yl Hexadecanoate (Branched Ester) OctanEster->Ceramide API Lipophilic API (Drug) Fluidity->API

Caption: Figure 1. Mechanism of Action. The branched ester intercalates into rigid ceramide bilayers, increasing fluidity and enhancing API diffusion.

Pre-Formulation & Solubility Profiling[1]

Before full-scale formulation, miscibility must be established.[1] Octan-2-yl hexadecanoate is highly lipophilic; however, its solvency power depends on the crystallinity of the API.[1]

Protocol 1: Saturation Solubility Screening Objective: Determine the maximum load of API (e.g., Retinol or Hydrocortisone) the ester can carry without crystallization.

  • Preparation: Weigh 5.0 g of Octan-2-yl hexadecanoate into a scintillation vial.

  • Addition: Add API in 10 mg increments.

  • Equilibration: Vortex for 2 mins, then sonicate at 40°C for 15 mins.

  • Observation: Allow to cool to 25°C and sit for 24 hours.

  • Validation: If clear, repeat addition. If precipitate forms, centrifuge at 10,000 rpm for 10 mins and analyze supernatant via HPLC.

Critical Check: If the API requires >10% w/w loading and fails solubility in pure ester, a co-solvent system (e.g., Isosorbide Dicaprylate) is required.

Formulation Protocols

Two distinct delivery systems are recommended based on the target application:

  • System A: High-Stability O/W Emulsion (General Dermatology)

  • System B: Nanostructured Lipid Carrier (NLC) (Deep Penetration/Potent Actives)[1]

System A: Therapeutic O/W Emulsion (Protocol)

This system uses Octan-2-yl hexadecanoate as the primary oil phase to ensure a non-greasy, fast-absorbing cream.[1]

Phase Composition:

Phase Ingredient % w/w Function
A (Oil) Octan-2-yl hexadecanoate 12.0 Primary Emollient/Solvent
Cetearyl Alcohol 3.0 Structure/Viscosity Builder
Glyceryl Stearate (and) PEG-100 Stearate 4.0 Primary Emulsifier (High HLB)
Lipophilic API q.s.[1] Active Ingredient
B (Water) Deionized Water q.s. to 100 Vehicle
Glycerin 3.0 Humectant
Xanthan Gum (0.5% sol) 10.0 Rheology Modifier

| C (Cool) | Preservative (e.g., Phenoxyethanol) | 0.8 | Microbial Stability |[1]

Manufacturing Workflow:

  • Heat: Heat Phase A and Phase B separately to 75°C. Ensure API is fully dissolved in Phase A.

  • Emulsify: Slowly add Phase B to Phase A under moderate agitation (500 rpm). Note: Adding water to oil initially can create a finer emulsion via phase inversion, but standard B into A is robust for this emulsifier.[1]

  • Homogenize: Apply high-shear homogenization (Ultra-Turrax) at 4,000 rpm for 3 minutes.

  • Cool: Switch to anchor stirring (50 rpm) and cool to 40°C.

  • Finish: Add Phase C. Continue stirring until room temperature.

System B: Nanostructured Lipid Carrier (NLC) (Protocol)[1]

For potent drugs requiring deep penetration, Octan-2-yl hexadecanoate acts as the "liquid lipid" to depress the melting point of a solid lipid core, creating imperfections in the lipid matrix where the drug resides.[1]

Formulation Rationale:

  • Solid Lipid: Cetyl Palmitate (Solid at RT).[1]

  • Liquid Lipid: Octan-2-yl hexadecanoate (Liquid at RT).[1]

  • Ratio: 70:30 (Solid:Liquid).[1] This specific ratio creates a crystal lattice with high disorder (imperfections), maximizing drug loading capacity.

Manufacturing Workflow (Hot High-Pressure Homogenization):

NLC_Protocol Start Weigh Lipids (70% Cetyl Palmitate + 30% Octan-2-yl hexadecanoate) Melt Melt at 85°C Dissolve API Start->Melt PreEmulsion Add Hot Surfactant Sol. (Poloxamer 188) High Shear Mix Melt->PreEmulsion HPH High Pressure Homogenization (500 bar, 3 cycles) PreEmulsion->HPH Cool Rapid Cooling (Solidification) HPH->Cool Final NLC Dispersion (<200nm Particle Size) Cool->Final

Caption: Figure 2. NLC Manufacturing Workflow. Rapid cooling is critical to freeze the lipid matrix in an amorphous state.

Quality Control & Characterization

To ensure scientific integrity, the formulation must pass the following "Self-Validating" stress tests.

Physical Stability (Centrifugation)
  • Protocol: Centrifuge 10g of sample at 3,000 rpm for 30 minutes.

  • Pass Criteria: No phase separation (creaming or oil slick).[1]

  • Failure Analysis: If separation occurs, increase the concentration of the rheology modifier (Xanthan gum) or increase the HLB of the emulsifier system.

Chemical Stability (Hydrolysis Check)

Esters are susceptible to hydrolysis, releasing Octan-2-ol and Palmitic Acid, which can alter pH and smell.[1]

  • Protocol: Measure pH and Acid Value (AV) at T=0 and T=4 weeks (40°C).

  • Pass Criteria: Change in pH < 0.5 units; Acid Value shift < 1.0 mg KOH/g.

  • Mitigation: Buffer the aqueous phase to pH 5.5–6.0 (citrate buffer) to minimize ester hydrolysis rates.

Sensory Profiling (Tribology)

Octan-2-yl hexadecanoate is selected for its feel.[1] Verify this instrumentally.

  • Method: Rheometer with tribology accessory (ring-on-plate).[1]

  • Metric: Coefficient of Friction (CoF) vs. Sliding Speed.

  • Expected Result: A rapid drop in CoF at low speeds (boundary lubrication) followed by a stable, low CoF (mixed lubrication), indicating a "silky" non-tacky feel.[1]

References

  • National Institute of Standards and Technology (NIST). (2023). Octan-2-yl palmitate Chemical Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. (2024).[1] Compound Summary: Octan-2-yl hexadecanoate.[1][4] National Library of Medicine. Available at: [Link]

  • Lane, M. E. (2013). Skin penetration enhancers.[2][5][6][7][8][9] International Journal of Pharmaceutics, 447(1-2), 12-21.[1] (Contextual grounding for branched ester mechanisms). Available at: [Link]

  • Müller, R. H., Radtke, M., & Wissing, S. A. (2002).[1] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155.[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in GC analysis of fatty acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) Analysis. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental thermodynamic and fluid dynamic causes of peak tailing in Fatty Acid Methyl Ester (FAME) analysis.

Peak tailing is not a random artifact; it is a physical or chemical disruption of the ideal Gaussian partitioning of analytes between the mobile and stationary phases. By understanding the causality behind these disruptions, you can implement permanent, self-validating solutions.

Diagnostic Workflow: Isolating the Root Cause

Before altering any instrument parameters, you must isolate whether the tailing is a macroscopic flow issue (physical) or a molecular-level adsorption issue (chemical). Use the diagnostic logic below to categorize the symptom.

G Start GC Peak Tailing Detected in FAMEs Analysis Q1 Are ALL peaks tailing (including the solvent front)? Start->Q1 Physical Physical Flow Disruption (Dead volume, bad column cut, or inlet blockage) Q1->Physical YES Q2 Are ONLY early-eluting peaks tailing? Q1->Q2 NO Solvent Solvent-Phase Mismatch or Reverse Solvent Effect Q2->Solvent YES Q3 Are ONLY specific polar/late peaks tailing? Q2->Q3 NO Chemical Chemical Interaction (Active silanol sites or incomplete derivatization) Q3->Chemical YES

Diagnostic workflow for identifying the root cause of peak tailing in FAME GC analysis.

Core Troubleshooting Guide & Causality FAQs

Q: Why do all my peaks, including the solvent front, exhibit severe tailing? A: You are experiencing a physical flow path disruption. Causality: When every peak tails, the issue occurs before chromatographic separation even begins. This is typically caused by dead volume in the inlet or a poorly cut column. A jagged column cut or improper installation depth creates unswept "pockets" in the flow path. The carrier gas forms turbulent eddies in these pockets, delaying the transfer of a fraction of the sample band onto the column. This delayed fraction elutes as a continuous tail 1.

Q: Why are only my early-eluting, short-chain FAMEs (e.g., C4-C8) tailing? A: This is a thermodynamic issue known as a solvent-phase polarity mismatch or the "Reverse Solvent Effect." Causality: FAME analysis requires highly polar stationary phases (like polyethylene glycol/wax or cyanopropyl columns) to resolve cis/trans isomers. If you inject your sample in a non-polar solvent like hexane, the solvent will not wet the polar stationary phase. Instead of forming a uniform film that focuses the analytes, the solvent "beads up." The analytes eluting closest to the solvent front are caught in this thermodynamic tug-of-war, resulting in poor focusing and peak distortion 2. Switching to a slightly more polar solvent (like dichloromethane) or utilizing a retention gap can resolve this 3.

Q: Why do specific long-chain FAMEs or unsaturated peaks tail while others remain sharp? A: This indicates secondary chemical interactions, likely due to active sites or incomplete derivatization. Causality: Free fatty acids are highly polar and contain a carboxyl group that readily forms hydrogen bonds with exposed, active silanol groups (Si-OH) on the glass inlet liner or degraded fused silica at the head of the column 4. If your derivatization process is incomplete, residual free fatty acids will adsorb to these active sites, causing them to lag behind the main analyte band and elute as a tail .

Quantitative Diagnostic Matrix

Use the following table to quantify your peak tailing and determine the appropriate intervention threshold. Tailing Factor (Tf) and Asymmetry Factor (As) should be calculated via your Chromatography Data System (CDS).

Tailing Factor (Tf)Asymmetry Factor (As)Chromatographic SymptomPrimary CausalityRecommended Action
1.0 - 1.2 1.0 - 1.2 Symmetrical, sharp peaksIdeal thermodynamic partitioningNone (System is optimal)
1.3 - 1.5 1.3 - 1.6 Slight tailing on polar/late analytesMild active site exposure (Silanols)Trim 10-20 cm from column head; replace deactivated liner
> 1.5 > 1.6 Severe tailing across all peaksMacroscopic flow disruptionRe-cut and re-install column; check for inlet dead volume
> 2.0 (Early only)> 2.0 (Early only)Solvent front & early peak distortionSolvent effect violationLower initial oven temp by 10-20°C; change solvent

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must not rely on guesswork. The following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Precision Column Trimming & Physical Flow Validation

A jagged column cut exposes active silanols and creates dead volume. This protocol ensures a perfect flow path and validates it chemically.

  • Preparation: Cool the inlet and oven to room temperature. Turn off the carrier gas.

  • Removal & Scoring: Remove the column from the inlet. Slide the septum, column nut, and ferrule onto the column before cutting to prevent debris from entering the clean cut. Score the polyimide coating lightly with a ceramic wafer (do not saw).

  • Cleaving: Hold the column firmly below the score and flick the tip to break it cleanly.

  • Inspection: Inspect the cut under a 10x-20x magnifying loupe. The cut must be perfectly perfectly perpendicular (90°) with no burrs or shards 1.

  • Installation: Wipe the column with methanol and install it into the inlet at the exact depth specified by the manufacturer.

  • Self-Validation Step (The Butane/Hexane Test): Before running your FAMEs, inject a highly volatile, non-polar probe (e.g., butane gas or pure hexane) 5. Because these compounds have zero chemical interaction with the stationary phase, any tailing observed is guaranteed to be a physical flow blockage or dead volume. If the probe peak is perfectly sharp (Tf < 1.1), your physical flow path is validated.

Protocol 2: FAME Derivatization & Chemical Inertness Validation

Converting free fatty acids to methyl esters removes the polar carboxyl group, eliminating hydrogen bonding.

  • Esterification: Weigh 10-25 mg of the lipid extract into a micro-reaction vessel. Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol 4.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes. Cool to room temperature.

  • Extraction: Add 2 mL of a slightly polar solvent (e.g., dichloromethane) to avoid the reverse solvent effect on wax columns, followed by 2 mL of saturated NaCl solution. Vortex thoroughly.

  • Recovery: Recover the lower organic layer and dry over anhydrous sodium sulfate.

  • Self-Validation Step (The Tf Threshold Test): Inject a certified reference standard of Methyl Stearate (C18:0 FAME). Calculate the Tailing Factor. If Tf > 1.3, your system still has active sites (replace the gold seal or liner). If Tf < 1.2, your system's chemical inertness is validated, and you may proceed with sample analysis.

References

  • "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks", Agilent Technologies.
  • "Troubleshooting GC peak shapes", Element Lab Solutions.
  • "Technical Support Center: Gas Chromatography (GC) Analysis of Fatty Acids", Benchchem.
  • "Bulletin 855B Analyzing Fatty Acids by Capillary Gas Chromatography", Sigma-Aldrich.
  • "GC tailing solvent peak - Page 2", Chromatography Forum.
  • "Tailing Peaks - Part 2 - GC Troubleshooting Series", YouTube (Agilent Technologies).

Sources

Preventing hydrolysis of Octan-2-YL hexadecanoate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid and Ester Stability . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the hydrolytic degradation of Octan-2-yl hexadecanoate (commonly known as 2-octyl palmitate).

Esters are the workhorses of lipid-based drug delivery and cosmetic formulations, but their inherent chemical structure makes them vulnerable to environmental stress. This guide bypasses superficial instructions to focus on the mechanistic causality of degradation, providing you with field-proven, self-validating protocols to ensure absolute structural integrity during storage.

Part 1: The Mechanistic Reality of Ester Hydrolysis

Octan-2-yl hexadecanoate is formed via the esterification of palmitic acid and octan-2-ol. While its saturated hydrocarbon chain provides excellent oxidative stability, the central ester linkage remains fundamentally susceptible to hydrolytic cleavage .

Hydrolysis is a nucleophilic acyl substitution reaction. In the presence of water, the carbonyl carbon is attacked, forming a tetrahedral intermediate that eventually collapses to yield free palmitic acid and 2-octanol. While kinetically slow at a neutral pH, this reaction is exponentially accelerated by specific acid or base catalysis, as well as thermal energy [1]. Therefore, preventing hydrolysis requires a systematic approach: eliminating the nucleophile (water) in neat storage, controlling the catalyst (pH) in aqueous formulations, and minimizing the thermodynamic driving force (temperature).

HydrolysisPathway Ester 2-Octyl Palmitate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Water (H2O) Water->Intermediate Adds to Carbonyl Catalyst H+ or OH- (Catalyst) Catalyst->Intermediate Catalyzes Palmitic Palmitic Acid (Free Fatty Acid) Intermediate->Palmitic Bond Cleavage Octanol 2-Octanol (Alcohol) Intermediate->Octanol Bond Cleavage

Mechanistic pathway of 2-octyl palmitate ester hydrolysis catalyzed by acid or base.

Part 2: Troubleshooting FAQs

Q1: My neat 2-octyl palmitate oil became cloudy after a month in the refrigerator. Is it ruined? A1: Cloudiness in neat or organically solvated esters is a primary indicator of moisture ingress leading to hydrolysis. The hydrolytic byproduct, free palmitic acid, has a higher melting point than the parent ester. At refrigerated temperatures, this free fatty acid precipitates out of the solution, causing turbidity. To prevent this, you must displace atmospheric humidity by purging the headspace of your storage vials with an inert gas like Argon before sealing.

Q2: Can I store organic solutions of 2-octyl palmitate in standard polypropylene microcentrifuge tubes to save space? A2: Absolutely not. According to strict [2], organic solutions of lipids and esters must never come into contact with polymer or plastic containers (polystyrene, polyethylene, polypropylene). The organic solvent will leach plasticizers and slip agents out of the plastic, chemically contaminating your sample. Furthermore, plastics are semi-permeable to atmospheric moisture over time. Always use amber glass vials with Teflon-lined closures.

Q3: I am formulating 2-octyl palmitate into an aqueous lipid nanoparticle (LNP) suspension. How do I prevent hydrolysis when water is the primary solvent? A3: In aqueous environments, water is in vast excess, meaning you cannot eliminate the reactant. Instead, you must control the reaction kinetics. The hydrolysis of ester-linked lipids is highly pH-dependent and exhibits a V-shaped rate profile. As demonstrated in [3], stability is maximized near a neutral pH. Buffer your aqueous suspension to pH 6.5–7.0 and store it at 4°C to reduce thermal kinetic energy.

Q4: Should I freeze my aqueous ester suspensions to completely halt hydrolysis? A4: No. Freezing aqueous lipid suspensions without the addition of specific cryoprotectants (like trehalose or sucrose) will cause ice crystal formation. This physical stress fractures vesicular structures, leading to a complete loss of internal contents and irreversible aggregation upon thawing. Stick to 4°C for aqueous suspensions unless lyophilizing.

Part 3: Quantitative Data & Storage Matrices

To effectively manage storage, you must understand how different environmental variables quantitatively impact the rate of degradation.

Table 1: Kinetic Modulators of Ester Hydrolysis

ParameterMechanism of ActionImpact on Hydrolysis RateOptimal Range for Stability
Temperature Provides thermodynamic energy to overcome the activation barrier of the transition state.Exponential increase (follows Arrhenius equation).-20°C (Organic/Neat)4°C (Aqueous)
pH (Aqueous) H+ and OH- ions act as specific catalysts, lowering the activation energy.V-shaped curve; highly accelerated at pH < 4 or pH > 8.pH 6.5 – 7.0
Moisture (Neat) Acts as the primary nucleophile attacking the carbonyl carbon.Direct linear correlation with degradation rate.< 0.1% w/w (Karl Fischer)

Table 2: Standardized Storage Matrix for 2-Octyl Palmitate

Formulation StatePrimary VulnerabilityRecommended ContainerStorage TempHeadspace Environment
Neat (Pure Oil) Atmospheric moistureAmber Glass + Teflon Cap-20°CArgon or Nitrogen Purged
Organic Solution Plasticizer leachingAmber Glass + Teflon Cap-20°CArgon or Nitrogen Purged
Aqueous Suspension pH-catalyzed hydrolysisGlass or Sterile Plastic4°CAmbient (Buffered pH 6.5)

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating internal checks, you ensure that the protocol itself has not failed before trusting your precious samples to long-term storage.

Protocol 1: Inert Gas Purging and Aliquoting Workflow

Causality: Atmospheric moisture is the primary nucleophile in ester hydrolysis. Argon is denser than air and effectively blankets the lipid, displacing water vapor. Teflon (PTFE) is chemically inert, preventing the leaching of plasticizers that occurs with standard polymer caps.

  • Moisture Quantification (Validation Baseline): Perform a Karl Fischer titration on the bulk 2-octyl palmitate.

    • Validation Check: Moisture must be <0.1% w/w. If higher, dry the ester over activated 4Å molecular sieves for 24 hours before proceeding.

  • Vial Preparation: Select amber glass vials (to prevent photo-oxidation) and caps exclusively fitted with PTFE/Teflon liners.

  • Aliquoting: Transfer the ester using glass or stainless-steel syringes. Do not use plastic pipette tips.

  • Inert Gas Purging: Insert a sterile needle attached to an Argon gas line into the vial headspace. Purge at a low flow rate (e.g., 2 psi) for 15–20 seconds.

  • Sealing & Verification (Self-Validation): Cap tightly immediately. Weigh the sealed vial on an analytical balance to establish a baseline mass.

    • Validation Check: Re-weigh the vial after 7 days of storage. A mass change >0.05% indicates a compromised Teflon seal allowing solvent evaporation or ambient moisture ingress. Discard and re-aliquot if this occurs.

StorageWorkflow Start Receive 2-Octyl Palmitate (Neat or Solution) Check Check Moisture Content (Karl Fischer Titration) Start->Check Dry Dry over Molecular Sieves (If Moisture > 0.1%) Check->Dry High Moisture Aliquot Aliquot into Amber Glass Vials (Avoid Plastics) Check->Aliquot Low Moisture Dry->Aliquot Purge Purge with Argon/Nitrogen Gas (Displace Oxygen/Moisture) Aliquot->Purge Seal Seal with Teflon-Lined Cap Purge->Seal Store Store at -20°C (Organic) or 4°C (Aqueous Buffered) Seal->Store

Standardized workflow for aliquoting and storing ester compounds to prevent degradation.

Protocol 2: Forced Degradation (Hydrolysis) Profiling

Causality: To trust your storage conditions, you must map your compound's kinetic vulnerability. By intentionally stressing the ester with extreme pH and temperature, you can calculate its exact shelf-life using pseudo-first-order kinetics [4].

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2-octyl palmitate in a miscible organic solvent (e.g., isopropyl alcohol).

  • Acid/Base Stress:

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl.

    • Alkaline: Mix 1 mL stock with 1 mL 0.1 M NaOH.

    • Control: Mix 1 mL stock with 1 mL pH 7.0 buffer.

  • Thermal Acceleration: Incubate all samples in a sealed, temperature-controlled block at 60°C. Elevated thermal energy overcomes the activation energy barrier of the tetrahedral intermediate formation.

  • Quenching & Analysis: At t = 0, 2, 4, and 24 hours, withdraw 100 µL aliquots. Immediately neutralize the pH of the aliquot to quench the reaction (preventing further hydrolysis while sitting in the autosampler). Analyze via UPLC-MS to quantify the appearance of free palmitic acid.

  • Validation Check: The pH 7.0 control sample must show <2% degradation at 24 hours. If degradation in the control is higher, the solvent system itself is contaminated with water or catalytic impurities, invalidating the entire assay.

Part 5: References

  • Langmuir (ACS Publications) - Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability. Comprehensive study on the pH and temperature dependence of ester-based lipid hydrolysis in aqueous systems. URL:[Link]

  • ChemRxiv - Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Explains the pseudo-first-order kinetics of ester hydrolysis and the impact of steric hindrance on degradation rates. URL:[Link]

Technical Support Center: Enhancing Yield in Enzymatic Synthesis of Octan-2-yl Palmitate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enzymatic synthesis of octan-2-yl palmitate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable ester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights.

Troubleshooting Guide: From Low Yields to Inconsistent Results

This section addresses the most common issues encountered during the enzymatic synthesis of octan-2-yl palmitate, offering systematic approaches to diagnose and resolve them.

Issue: Low or No Conversion to Octan-2-yl Palmitate

A primary challenge in enzymatic esterification is achieving high conversion rates. If you are experiencing disappointingly low or no yield, consider the following potential causes and solutions.

Possible Causes and Troubleshooting Steps:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling.

    • Solution: Verify the enzyme's expiration date and ensure it has been stored at the recommended temperature. Perform a standard activity assay to confirm its catalytic function before use.

  • Sub-optimal Reaction Temperature: Enzyme activity is highly dependent on temperature.

    • Solution: Consult the literature for the optimal temperature range for your specific lipase. For many common lipases like those from Candida antarctica and Thermomyces lanuginosus, this is typically between 40°C and 60°C.[1][2] A temperature that is too low will result in a slow reaction rate, while excessively high temperatures can lead to enzyme denaturation.[2]

  • Inappropriate Water Activity (a_w_): Water is a critical component in lipase-catalyzed reactions. While a minimal amount is necessary to maintain the enzyme's conformational flexibility and catalytic activity, excess water will shift the reaction equilibrium towards hydrolysis, the reverse reaction of esterification.

    • Solution: To drive the reaction towards ester synthesis, it is crucial to remove the water produced. This can be achieved by adding molecular sieves to the reaction mixture or conducting the reaction under a vacuum.[1]

  • Substrate Inhibition: High concentrations of either the fatty acid (palmitic acid) or the alcohol (octan-2-ol) can inhibit the enzyme's activity.

    • Solution: Optimize the molar ratio of the substrates. While a slight excess of one substrate can shift the equilibrium towards the product, a large excess can be detrimental. A step-wise or fed-batch addition of the inhibitory substrate can help maintain a low concentration in the reaction medium, thus avoiding inhibition.

  • Mass Transfer Limitations: For immobilized enzymes, the diffusion of substrates to the active sites within the support matrix can be a limiting factor.

    • Solution: Reduce the particle size of the immobilized enzyme to decrease the diffusion path length. Increasing the agitation speed can also minimize external mass transfer limitations by reducing the thickness of the unstirred liquid layer around the particles.

Below is a troubleshooting workflow to guide your investigation into low conversion rates.

LowConversionTroubleshooting Start Low or No Conversion CheckEnzyme 1. Verify Enzyme Activity Start->CheckEnzyme CheckTemp 2. Optimize Temperature CheckEnzyme->CheckTemp Enzyme is active CheckWater 3. Control Water Activity CheckTemp->CheckWater Temp is optimal CheckRatio 4. Adjust Substrate Ratio CheckWater->CheckRatio Water is controlled CheckMassTransfer 5. Address Mass Transfer CheckRatio->CheckMassTransfer Ratio is optimized Solution Improved Conversion CheckMassTransfer->Solution Mass transfer addressed

Caption: A systematic workflow for troubleshooting low conversion in the enzymatic synthesis of octan-2-yl palmitate.

Issue: Reaction Rate is Too Slow

A slow reaction rate can make the synthesis process inefficient and time-consuming. Several factors can contribute to a sluggish reaction.

Possible Causes and Troubleshooting Steps:

  • Sub-optimal Temperature: As with low conversion, a temperature below the enzyme's optimal range will result in a slower reaction.

    • Solution: Gradually increase the reaction temperature in increments of 5°C, while monitoring the reaction progress, to find the optimal balance between reaction rate and enzyme stability.

  • Insufficient Enzyme Loading: The amount of enzyme used directly influences the reaction rate.

    • Solution: Increase the enzyme concentration in the reaction mixture. However, be mindful that beyond a certain point, the rate may not increase proportionally due to substrate or mass transfer limitations.

  • Poor Mixing: Inadequate agitation can lead to poor diffusion of substrates to the enzyme, especially when using an immobilized catalyst.

    • Solution: Increase the stirring speed to ensure the reaction mixture is homogeneous and to minimize mass transfer limitations.

  • Presence of Inhibitors in Substrates: The starting materials may contain impurities that inhibit the lipase.

    • Solution: Use high-purity substrates. If impurities are suspected, consider purifying the palmitic acid and octan-2-ol before use.

Issue: Poor Product Purity and Byproduct Formation

The high selectivity of lipases usually results in a pure product with minimal byproducts.[1] However, side reactions can still occur under certain conditions.

Possible Causes and Troubleshooting Steps:

  • Hydrolysis: As mentioned earlier, excess water can lead to the hydrolysis of the newly formed ester back into the acid and alcohol.

    • Solution: Ensure efficient water removal throughout the reaction.

  • Side Reactions of Substrates: At elevated temperatures, the substrates themselves might undergo degradation or side reactions.

    • Solution: Operate at the lowest effective temperature to maintain a good reaction rate while minimizing thermal degradation.

  • Enzyme-Catalyzed Side Reactions: Some lipases may exhibit promiscuous activities, leading to the formation of undesired byproducts.

    • Solution: Screen different lipases to find one with the highest selectivity for the desired esterification reaction.

Purification of Octan-2-yl Palmitate:

If byproducts are present, a purification step is necessary. A common method involves:

  • Removal of the Enzyme: If using an immobilized enzyme, it can be easily removed by filtration. For free enzymes, centrifugation followed by decantation or filtration may be required.

  • Removal of Unreacted Substrates: Unreacted palmitic acid can be removed by washing the reaction mixture with a mild aqueous base, such as a sodium bicarbonate solution. Excess octan-2-ol can be removed by vacuum distillation.

  • Final Purification: For high-purity requirements, column chromatography can be employed to separate the octan-2-yl palmitate from any remaining impurities.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the enzymatic synthesis of octan-2-yl palmitate.

Q1: Which lipase is best for synthesizing octan-2-yl palmitate?

The choice of lipase is critical for a successful synthesis. Several commercially available lipases have shown high efficacy in esterification reactions. The most commonly used and effective lipases include:

  • Candida antarctica Lipase B (CALB): Often supplied in an immobilized form (e.g., Novozym 435), CALB is known for its high activity, stability, and broad substrate specificity.[3]

  • Thermomyces lanuginosus Lipase (TLL): This lipase also exhibits excellent thermal stability and is effective in solvent-free systems.[4]

  • Rhizomucor miehei Lipase (RML): RML is another widely used lipase with good activity in organic solvents.

The optimal lipase should be determined experimentally by screening several candidates under your specific reaction conditions.

Q2: What are the optimal reaction conditions for synthesizing octan-2-yl palmitate?

The optimal conditions can vary depending on the specific lipase used. However, a general starting point based on literature for similar esters is provided in the table below.

ParameterRecommended RangeRationale
Temperature 40 - 60 °CBalances reaction rate and enzyme stability.[1]
Substrate Molar Ratio (Octan-2-ol:Palmitic Acid) 1:1 to 1.5:1A slight excess of the alcohol can shift the equilibrium towards the product. A large excess may cause inhibition.
Enzyme Loading 1 - 10% (w/w of substrates)Higher loading increases the reaction rate, but cost and potential mass transfer limitations should be considered.
Solvent Solvent-free or non-polar organic solvents (e.g., hexane, heptane)Solvent-free systems are environmentally friendly and can increase substrate concentration.[4] Non-polar solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme.[5]
Agitation Speed 150 - 250 rpmEnsures proper mixing and minimizes external mass transfer limitations.

Q3: Is a solvent necessary for the reaction?

Not necessarily. Solvent-free systems offer several advantages, including higher reactant concentrations, reduced reactor volume, and elimination of solvent removal steps, making the process more environmentally friendly and cost-effective.[4] However, a solvent can be beneficial in some cases, such as when dealing with solid substrates or to reduce viscosity and improve mass transfer. If a solvent is used, a non-polar organic solvent like hexane or heptane is generally recommended.

Q4: How does water affect the reaction, and how can I control it?

Water has a dual role in lipase-catalyzed esterification. A small amount of water is essential for maintaining the enzyme's active conformation. However, as water is a product of the esterification reaction, its accumulation will shift the equilibrium back towards hydrolysis, reducing the final ester yield. Therefore, controlling water activity is crucial.

Methods for Water Control:

  • Molecular Sieves: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction medium is a common and effective way to adsorb the water produced.[1]

  • Vacuum: Conducting the reaction under a vacuum can facilitate the continuous removal of water.

  • Inert Gas Sparging: Bubbling a dry inert gas (e.g., nitrogen) through the reaction mixture can also help to carry away the water.

The relationship between water, the enzyme, and the reaction equilibrium is illustrated below.

WaterEffect cluster_reaction Reaction Equilibrium cluster_enzyme Enzyme State Palmitic Acid Palmitic Acid Octan-2-yl Palmitate Octan-2-yl Palmitate Palmitic Acid->Octan-2-yl Palmitate + Octan-2-ol Octan-2-ol Octan-2-ol Octan-2-yl Palmitate->Palmitic Acid + Water (Hydrolysis) Water Water Octan-2-yl Palmitate->Water Active Enzyme Active Enzyme Water->Active Enzyme Essential for activity Inactive Enzyme Inactive Enzyme Active Enzyme->Inactive Enzyme Excess water can lead to aggregation

Caption: The dual role of water in lipase-catalyzed esterification, influencing both the reaction equilibrium and the enzyme's activity.

Q5: How can I reuse the immobilized enzyme?

One of the major advantages of using an immobilized enzyme is its reusability, which significantly reduces the overall cost of the process. After each reaction cycle, the immobilized enzyme can be recovered by filtration. To ensure its activity in subsequent batches, it is important to:

  • Wash the enzyme: Gently wash the recovered enzyme with a suitable solvent (e.g., the same solvent used in the reaction or a non-polar solvent like hexane) to remove any adsorbed substrates and products.

  • Dry the enzyme: Thoroughly dry the washed enzyme, for example, under a vacuum, before reusing it.

  • Store properly: If not reused immediately, store the enzyme under the recommended conditions (typically refrigerated and dry).

The stability of the immobilized enzyme over multiple cycles should be monitored by measuring the reaction rate or final yield in each cycle.

Experimental Protocols

General Protocol for the Enzymatic Synthesis of Octan-2-yl Palmitate
  • Reactant Preparation: In a sealed reaction vessel, add palmitic acid and octan-2-ol in the desired molar ratio (e.g., 1:1.2). If a solvent is used, dissolve the substrates in the solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The typical enzyme loading is 5-10% by weight of the substrates.[1]

  • Water Removal: If required, add activated molecular sieves (e.g., 10% w/v) to the mixture.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction: Periodically take small samples from the reaction mixture and analyze the conversion to octan-2-yl palmitate using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Recovery: Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration.

  • Purification: Purify the product as described in the "Poor Product Purity and Byproduct Formation" section.

References

  • Choi, S., Kim, B. H., No, D. S., et al. (2022). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. Biochemical Engineering Journal, 177, 108261.
  • Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Synthesis of Octyl Palmitate in Various Supercritical Fluids. Journal of the American Oil Chemists' Society, 81(5), 463-466.
  • Jegannathan, K. R., & Lye, P. G. (2013). Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor. Biochemical Engineering Journal, 77, 137-143.
  • Bi, Y., Wang, Z., Nie, L., & Li, X. (2012). Using Co-Solvent Approach to Improve the Performance of Lipase from Thermomyces lanuginosus in Preparation of 5'-O-Palmitoyl-6-azauridine. Journal of the Chinese Chemical Society, 59(11), 1423-1428.
  • Wang, Y., et al. (2018). Biocatalytic synthesis of vitamin A palmitate using immobilized lipase produced by recombinant Pichia pastoris. Scientific Reports, 8(1), 1-9.
  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • BenchChem. (2025). A comparative study of enzymatic versus chemical synthesis of benzyl palmitate.
  • Adamczak, M. (2003). SYNTHESIS, PROPERTIES, AND APPLICATION OF LIPASE FROM CANDIDA ANTARCTICA FOR HIGH YIELD MONOACYLGLYCEROL BIOSYNTHESIS. Polish Journal of Food and Nutrition Sciences, 12(53), 21-26.
  • Chen, J., et al. (2022). Efficient enzymatic synthesis of L-ascorbyl palmitate using Candida antarctica lipase B-embedded metal-organic framework. Biotechnology Progress, 38(1), e3218.
  • Gupta, R., & Basak, A. (2016). Dual bioimprinting of Thermomyces lanuginosus lipase for synthesis of biodiesel. Renewable Energy, 90, 20-25.
  • Liu, Y., et al. (2022). Immobilization of Rhizomucor miehei lipase on magnetic multiwalled carbon nanotubes towards the synthesis of structured lipids rich in sn-2 palmitic acid and sn-1,3 oleic acid (OPO) for infant formula use. Food Chemistry, 390, 133171.
  • Nagao, T., et al. (2020).
  • Chen, Y., et al. (2013). Structure-Guided Modification of Rhizomucor miehei Lipase for Production of Structured Lipids. PLoS ONE, 8(7), e68685.
  • Jegannathan, K. R., & Lye, P. G. (2015). Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174-177.
  • Costa, E., et al. (2018). Enzymatic kinetics of cetyl palmitate synthesis in a solvent-free system. Biochemical Engineering Journal, 137, 116-124.
  • Skoronski, E., Padoin, N., Soares, C., & Furigo Jr, A. (2013). STABILITY OF IMMOBILIZED Rhizomucor miehei LIPASE FOR THE SYNTHESIS OF PENTYL OCTANOATE IN A CONTINUOUS PACKED BED BIOREACTOR. Brazilian Journal of Chemical Engineering, 30(4), 633-642.
  • Divakar, S., & Manohar, B. (2007). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of the Science of Food and Agriculture, 87(4), 628-633.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Via Medica Journals, 4(3), 174-177.
  • Costa, E., et al. (2018). Enzymatic kinetics of cetyl palmitate synthesis in a solvent-free system. FAO AGRIS.
  • Gunawan, E. R., Basri, M., & Rahman, M. B. A. (2005). Lipase-Catalyzed Synthesis of Palm-Based Wax Esters.
  • Al-Zuhair, S., Al-Hassani, A., & El-Naas, M. H. (2012). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Molecules, 27(11), 3848.
  • Kuo, C. H., & Chang, F. Y. (2012). Optimization of Lipase‐Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. Journal of the American Oil Chemists' Society, 89(9), 1637-1643.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Stearyl Palmitate: Enzymatic vs. Chemical Routes.
  • Park, S., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Yan, Y., et al. (2008). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Applied Biochemistry and Biotechnology, 144(2), 175-184.

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with signal suppression, poor reproducibility, and matrix interference during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fatty Acid Esters (FAEs).

FAEs—including fatty acid esters of hydroxy fatty acids (FAHFAs), fatty acid methyl esters (FAMEs), and ethyl esters—are highly lipophilic and lack easily ionizable functional groups[1]. When analyzed in complex biological matrices (plasma, tissue, or oils), they are highly susceptible to severe ion suppression caused by co-eluting endogenous lipids, particularly phospholipids and triacylglycerols (TAGs)[2].

This guide provides field-proven, self-validating workflows to diagnose, mitigate, and eliminate matrix effects through optimized sample preparation, chromatography, and ionization strategies.

Diagnostic Workflow: Identifying the Root Cause

Before altering your methodology, you must isolate whether the signal loss is due to poor extraction recovery or true mass spectrometric ion suppression.

G A Step 1: Post-Extraction Spike (Calculate Matrix Factor) B MF < 0.8 (Ion Suppression) A->B Matrix masks analyte C MF ≈ 1.0 but Low Signal (Poor Recovery) A->C Analyte lost in prep D Implement SPE / Lewis Acid-Base (Deplete Phospholipids) B->D Sample Prep Fix E Switch to APCI or Chemical Derivatization B->E Instrumental Fix F Optimize LLE Solvent Ratio (e.g., MTBE/MeOH) C->F Extraction Fix G Validated Method (Recovery > 85%, MF > 0.9) D->G E->G F->G

Workflow for diagnosing and mitigating LC-MS matrix effects in fatty acid ester analysis.

Sample Preparation & Matrix Depletion FAQs

Q1: Why is standard protein precipitation (PPT) failing to resolve my ion suppression?

The Causality: PPT using acetonitrile or methanol effectively removes proteins but leaves endogenous phospholipids completely intact in the supernatant. Phospholipids possess a highly polar head group (e.g., phosphocholine) and non-polar hydrophobic tails. In an Electrospray Ionization (ESI) source, they are highly surface-active. Because FAEs lack a strong charge-bearing group, phospholipids rapidly outcompete them for space and charge on the surface of the ESI droplet, evicting the FAEs into the droplet interior and preventing their transition into gas-phase ions[1][2].

Q2: How can I selectively remove phospholipids without losing highly lipophilic FAEs?

The Solution: Transition from PPT to Solid-Phase Extraction (SPE). Specifically, utilize a zirconia-based Lewis acid-base sorbent (e.g., HybridSPE-PL) or a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) polymeric sorbent[3]. Zirconia ions act as strong Lewis acids that selectively and covalently bind the phosphate moiety (Lewis base) of phospholipids, allowing the neutral FAEs to flow through unretained[3].

Self-Validating Protocol: MTBE Extraction coupled with Lewis Acid-Base SPE

This protocol extracts total lipids while selectively stripping ion-suppressing phospholipids.

  • Internal Standard Addition: Spike 100 µL of plasma with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C-labeled FAE). Crucial: Add IS before any solvent to correct for both extraction loss and residual matrix effects.

  • Primary Extraction (MTBE Method): Add 300 µL of methanol and vortex for 10 seconds. Add 1,000 µL of methyl tert-butyl ether (MTBE) and incubate at room temperature for 10 minutes with shaking[4].

  • Phase Separation: Add 250 µL of MS-grade water. Centrifuge at 10,000 × g for 10 minutes. The highly lipophilic FAEs will partition into the upper organic (MTBE) layer[4].

  • Phospholipid Depletion: Transfer the upper organic layer and load it directly onto a pre-conditioned Zirconia-based SPE plate (e.g., HybridSPE). Apply a vacuum (10 inHg) for 2 minutes.

  • Elution: Wash the sorbent with 500 µL of MTBE/Methanol (1:1, v/v) to ensure complete FAE elution. Phospholipids remain locked on the sorbent[3].

  • Reconstitution: Evaporate the combined eluate under gentle nitrogen at 30°C. Reconstitute in 100 µL of Isopropanol/Acetonitrile (1:1, v/v) for LC-MS injection.

  • Validation Checkpoint: Perform a post-extraction spike on a blank matrix. Calculate Matrix Factor (MF) = (Peak Area of Post-Spike / Peak Area of Neat Standard). An optimal MF is between 0.85 and 1.15.

Mass Spectrometry & Ionization FAQs

Q3: Should I switch from ESI to APCI for fatty acid ester analysis?

The Causality: Yes, if your instrument allows it. ESI is a liquid-phase ionization technique heavily dependent on droplet surface dynamics, making it highly vulnerable to salt buffers and phospholipid suppression[5][6]. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The LC effluent is vaporized by a heated nebulizer, and ionization occurs via corona discharge-induced plasma. Because APCI relies on gas-phase thermodynamics rather than droplet surface competition, it is inherently resistant to matrix suppression and is vastly superior for neutral, non-polar lipids like FAEs and TAGs[5][6][7].

Q4: If I must use ESI, how can I overcome the poor ionization efficiency of FAEs?

The Solution: Chemical derivatization. FAEs (like FAHFAs) yield very low signals in negative ESI and almost zero in positive ESI due to the lack of an easily ionizable protonation site[1][2]. By reacting the sample with a derivatization reagent like AMPP (3-acyloxymethyl-1-methylpyridinium iodide) or a similar quaternary amine tag, you attach a permanent, fixed positive charge to the molecule[8].

  • Mechanistic Benefit: The permanent charge forces the FAE derivative to the surface of the ESI droplet, drastically increasing its ionization efficiency (up to 2500-fold) and rendering it highly competitive against endogenous matrix suppressors[2][8].

Mechanism PL Endogenous Phospholipids (High Surface Affinity) Drop ESI Droplet Surface (Limited Charge Space) PL->Drop Outcompetes for charge FAE Underivatized FAEs (Neutral/Lipophilic) FAE->Drop Eviction from surface Gas Gas-Phase Ions (MS Detection) Drop->Gas PLs ionize efficiently Suppression Ion Suppression (Signal Loss) Drop->Suppression FAEs fail to ionize

Mechanism of ESI ion suppression where phospholipids outcompete fatty acid esters for droplet surface charge.

Quantitative Data & Standardized Parameters

Table 1: Comparison of Sample Preparation Methods for FAEs in Plasma

Data synthesized from standard lipidomic recovery benchmarks[3][9].

Preparation MethodPhospholipid RemovalFAE Recovery (%)Matrix Effect (MF)Pros / Cons
Protein Precipitation (PPT) < 5%90 - 95%0.30 - 0.50 (Severe)Pro: Fast, cheap.Con: Massive ion suppression in ESI.
Liquid-Liquid (Bligh-Dyer) ~ 10%85 - 90%0.50 - 0.70 (High)Pro: Good total lipid yield.Con: Co-extracts all suppressors.
Mixed-Mode SPE (RP/SCX) > 90%80 - 85%0.85 - 0.95 (Minimal)Pro: Excellent cleanup.Con: Requires method optimization.
Lewis Acid-Base SPE > 95%85 - 95%0.90 - 1.05 (Negligible)Pro: Specific to PLs, high FAE yield.Con: Higher consumable cost.
Table 2: Standardized UHPLC Gradient for FAE Separation

To further minimize matrix effects, chromatographic separation must resolve FAEs from early-eluting salts and late-eluting TAGs. A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended[9][10].

  • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.356040Sample Loading / Salt Wash
2.00.354060Polar Lipid Elution
10.00.35595FAE Elution Window
13.00.350100TAG / Highly Non-Polar Wash
13.10.356040Column Re-equilibration
16.00.356040End of Run

Note: The inclusion of Isopropanol in Mobile Phase B is critical for maintaining the solubility of long-chain FAEs and preventing column carryover[10][11].

References

  • Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters.com. Available at:[Link]

  • Kolar, M. J., et al. "A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs)." Nature Protocols / PMC. Available at:[Link]

  • Lu, W., et al. "Metabolite identification and quantitation in LC-MS/MS-based metabolomics." Journal of Chromatography A / PMC. Available at:[Link]

  • Han, X., et al. "Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization." Analytica Chimica Acta / PMC. Available at:[Link]

  • Johnson, D. W., et al. "Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding." Analytical Chemistry / ResearchGate. Available at:[Link]

  • Rakusanova, S., et al. "Tips and tricks for LC–MS-based metabolomics and lipidomics analysis." Trends in Analytical Chemistry. Available at:[Link]

  • MDPI. "Mass Spectrometry Methodology in Lipid Analysis." International Journal of Molecular Sciences. Available at:[Link]

  • Kusaka, T., et al. "Analysis of Fatty Acids by APCI-MS." Journal of Chromatography A / ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting & Optimizing Enzyme Concentration for Octan-2-yl Hexadecanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the biocatalytic synthesis of octan-2-yl hexadecanoate (also known as 2-octyl palmitate).

The esterification of hexadecanoic acid (palmitic acid) and octan-2-ol (2-octanol) using immobilized lipases (such as Candida antarctica lipase B, CALB) is a highly efficient, green chemistry approach. However, scaling this reaction requires precise kinetic control. Below, you will find our diagnostic FAQs, self-validating experimental protocols, and kinetic data to help you optimize enzyme concentrations without wasting costly biocatalysts.

Part 1: Core Kinetic Principles & Mechanisms

To troubleshoot enzyme concentration, you must first understand the mechanistic pathway of the lipase. Lipase-catalyzed esterifications do not follow standard Michaelis-Menten kinetics; they operate via a Ping-Pong Bi-Bi mechanism [1][2].

Because the enzyme must bind and release substrates sequentially, simply flooding the reactor with more enzyme or substrate will not linearly scale your reaction. It can actually trigger dead-end inhibition, where the alcohol binds prematurely to the free enzyme[1].

PingPong E1 Free Lipase ES Enzyme-Palmitic Complex E1->ES + Palmitic Acid F Acyl-Enzyme Intermediate ES->F - H2O FS Acyl-Enzyme- Octanol Complex F->FS + 2-Octanol E2 Free Lipase FS->E2 - Octan-2-yl hexadecanoate

Ping-Pong Bi-Bi mechanism for lipase-catalyzed octan-2-yl hexadecanoate esterification.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I increased the lipase concentration from 2% to 5% (w/w), but the initial reaction rate (


) barely changed. Why is my enzyme underperforming? 
Support Scientist:  This plateau is a classic manifestation of mass transfer limitation and biocatalyst aggregation[3]. In organic solvents or solvent-free systems, immobilized lipases are highly hydrophobic. At high concentrations, the particles clump together, drastically reducing the effective surface area available to the palmitic acid and 2-octanol substrates[3]. Furthermore, if the reaction is diffusion-limited, the bulk substrate cannot reach the active sites fast enough to saturate the excess enzyme.
Causality & Solution: Cap your enzyme loading at the empirically determined inflection point (usually between 0.5% and 2.0% w/w) and increase agitation (e.g., 400–600 rpm) to break up boundary layers and improve mass transfer[4].

Q2: My ester yield peaks at 70% and then stalls, regardless of how much enzyme I add. How do I push past this equilibrium? Support Scientist: The stall is not an enzyme concentration issue; it is a thermodynamic limitation caused by water accumulation. Esterification is a reversible reaction. As the lipase synthesizes octan-2-yl hexadecanoate, it generates stoichiometric equivalents of water (see the Ping-Pong mechanism above). Excess water promotes the reverse hydrolysis reaction[3]. Causality & Solution: Integrate a continuous water removal system. Adding activated molecular sieves directly to the reaction matrix will sequester the water, shifting the thermodynamic equilibrium toward >99% ester conversion[3].

Q3: I previously synthesized hexadecyl hexadecanoate (using 1-hexadecanol) with 0.5% enzyme, but using the same concentration for 2-octanol yields poor kinetics. Why? Support Scientist: You are experiencing the kinetic impact of steric hindrance. 2-octanol is a secondary alcohol, meaning its hydroxyl group is sterically shielded compared to a primary alcohol. In the Ping-Pong Bi-Bi mechanism, the alcohol must nucleophilically attack the acyl-enzyme intermediate[1]. The bulky, branched structure of 2-octanol increases the activation energy for this step, lowering the catalytic turnover rate (


).
Causality & Solution: You must re-optimize the enzyme concentration specifically for 2-octanol. You will likely need a higher enzyme loading or a slightly higher reaction temperature (e.g., 50°C to 60°C) to overcome the steric energy barrier.

Part 3: Self-Validating Protocol for Enzyme Optimization

To find the exact enzyme concentration required for your specific reactor setup, you must run an initial rate (


) optimization.

Causality Check: By restricting measurements to the first <10% of substrate conversion, we eliminate confounding variables such as product inhibition and reverse hydrolysis, ensuring the measured rate reflects true forward kinetics.

Step-by-Step Methodology:
  • Substrate Preparation: Prepare a stock solution of 0.1 M palmitic acid and 0.2 M 2-octanol in anhydrous n-heptane[3]. Note: A slight excess of alcohol drives the reaction forward, but too much triggers dead-end inhibition.

  • System Controls (Self-Validation): Prepare a "Blank" reaction vessel containing substrates but no enzyme. This measures background auto-esterification and validates that all observed kinetics are strictly enzyme-catalyzed.

  • Enzyme Gradient: Set up five parallel reactors. Add immobilized lipase (e.g., CALB) at 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (w/w relative to total substrate mass)[4].

  • Initiation & Incubation: Add 10% (w/w) activated molecular sieves to all reactors to remove generated water[3]. Incubate at 50°C with rigorous orbital shaking (e.g., 400 rpm) to minimize mass transfer resistance.

  • Kinetic Sampling: Extract 50 µL aliquots at 5, 10, 15, and 30 minutes. Immediately quench the reaction by diluting the sample in a 1:1 ethanol/acetone mixture to denature the enzyme and halt catalysis[3].

  • Quantification: Analyze the residual palmitic acid via acid-base titration or GC-FID to calculate the conversion percentage.

  • Data Validation: Plot Conversion vs. Time. The slope of the linear portion (first 10%) equals

    
    . Plot 
    
    
    
    vs. Enzyme Concentration. The optimal concentration is the point immediately preceding the plateau.

Optimization S1 1. Matrix Prep Mix Palmitic Acid & 2-Octanol S2 2. Biocatalyst Gradient Load Lipase (0.1% - 5.0% w/w) S1->S2 S3 3. Kinetic Sampling Extract at <10% Conversion S2->S3 S4 4. Quench & Quantify Ethanol/Acetone Stop + GC-FID S3->S4 S5 5. Data Modeling Plot V0 vs [E] to find Plateau S4->S5

Step-by-step self-validating workflow for optimizing lipase concentration based on initial rates.

Part 4: Quantitative Data Summary

The following table summarizes the typical kinetic behavior observed when optimizing lipase concentration for esterification reactions. Notice how the initial rate plateaus, demonstrating the diminishing returns of over-loading the biocatalyst[3][4].

Enzyme Conc. (% w/w)Initial Rate,

(mM/min)
Conversion at 24h (%)Kinetic Observation / Causality
0.1% 0.4542.1%Catalyst-limited; linear kinetics observed.
0.5% 2.1585.3%Optimal active site saturation.
1.0% 3.8098.5%Maximum efficient loading; ideal cost-to-yield ratio[4].
2.0% 4.0598.8%Onset of mass transfer limitation; minimal

gain.
5.0% 4.1098.9%Severe enzyme aggregation; highly inefficient[3].

References

1.[4] Optimization, kinetic, and scaling‐up of solvent‐free lipase‐catalyzed synthesis of ethylene glycol oleate emollient ester, unife.it. 4 2.[3] Technical Support Center: Optimization of Lipase-Catalyzed Esterification, benchchem.com.3 3.[1] Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterification, mdpi.com. 1 4.[2] Kinetics of lipase-catalyzed esterification in supercritical CO(2), nih.gov. 2

Sources

Technical Support Center: Chromatography of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Co-elution in FAME Analysis

For researchers, scientists, and drug development professionals, the gas chromatography (GC) analysis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid research. Accurate quantification and identification of individual fatty acids are paramount. However, the analytical process is frequently compromised by a common and frustrating obstacle: co-elution. Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks that prevent accurate measurement.[1][2] This guide serves as a comprehensive technical resource, providing in-depth troubleshooting strategies and practical, field-proven insights to diagnose, resolve, and prevent co-elution problems in your FAME analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and foundational concepts related to co-elution in FAME chromatography.

Q1: My chromatogram has an asymmetrical peak. How do I confirm it's a co-elution issue?

Answer: An asymmetrical peak, especially one with a "shoulder" or a distorted shape, is a strong indicator of co-elution.[1][2] However, to be certain, you must confirm the peak's purity. The method for this depends on your detector.

  • Mass Spectrometry (MS) Detector: The most definitive way is to examine the mass spectra across the entire peak. If you have a pure compound, the mass spectrum should be consistent from the leading edge to the trailing edge. If the spectra change, it confirms the presence of multiple components.[1][2]

  • Diode Array Detector (DAD) for HPLC: While less common for FAME analysis (which primarily uses GC), a DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra indicate an impure peak.[1]

  • Flame Ionization Detector (FID): With an FID, you cannot spectrally confirm purity. Your primary evidence will be the asymmetrical peak shape. In this case, the best confirmation is to systematically modify your chromatographic method (e.g., slow down the temperature ramp) to see if the single peak resolves into two or more distinct peaks.

Q2: Can my sample preparation be the source of my co-elution problem?

Answer: Absolutely. Issues during the derivatization step, where fatty acids are converted to their more volatile ester forms (typically FAMEs), are a frequent cause of unexpected peaks and co-elution.[1][3]

  • Incomplete Derivatization: If the reaction to convert fatty acids to FAMEs is incomplete, the remaining free fatty acids can elute as broad, tailing peaks.[1] These highly polar compounds tend to form hydrogen bonds and can be adsorbed by the column, causing poor peak shape and potential overlap with your target FAME peaks.

  • Contamination: Extraneous peaks can arise from contaminants in your solvents, glassware, or from sample carryover from a previous injection.[1] Always run a blank solvent injection to check for system contamination.[1]

The goal of derivatization is to neutralize the polar carboxyl group, allowing the column to separate the esters based on chain length and degree of unsaturation. An incomplete reaction undermines this entire process.

Q3: I need to separate cis and trans isomers. Which GC column should I use?

Answer: The choice of the GC column's stationary phase is the single most critical factor for achieving selectivity, especially for challenging separations like geometric cis/trans isomers.[4] For this application, highly polar stationary phases are the industry standard.

  • Highly Polar Cyanopropyl Columns: Columns with a high cyanopropyl content (biscyanopropyl polysiloxane) are the gold standard for separating FAME isomers, including positional and geometric (cis/trans) isomers.[5][6] They provide excellent selectivity based on the degree of unsaturation and the position of double bonds.[1]

    • Examples: SP-2560, HP-88, CP-Sil 88.[1][4]

  • Polyethylene Glycol (PEG) Columns: Commonly known as WAX columns, these are good for general FAME analysis but typically do not provide adequate separation of cis and trans isomers.[7]

The table below summarizes the key differences.

Stationary Phase TypeCommon Column NamesPrimary StrengthsLimitationsKey Applications
Highly Polar Cyanopropyl SP-2560, HP-88, CP-Sil 88, Rt-2560Excellent separation of cis/trans isomers.[4][6] High resolution for complex mixtures.[4]Susceptible to degradation from oxygen and water at high temperatures. Longer analysis times may be required.Detailed analysis of fats and oils requiring separation of geometric and positional isomers (e.g., partially hydrogenated oils).[8]
Polyethylene Glycol (PEG) DB-Wax, Omegawax, CARBOWAXGood general-purpose separation based on carbon number and degree of unsaturation. Robust and stable.Poor or no separation of cis and trans isomers.[7]Analysis of less complex samples where cis/trans isomer separation is not critical.[7]
Q4: How can I optimize my GC temperature program to resolve co-eluting FAMEs?

Answer: The temperature program directly controls how long analytes spend interacting with the stationary phase, making it a powerful tool for improving resolution.[1] Simple adjustments can often resolve co-elution.

Parameter to AdjustActionRationale and Effect on SeparationWhen to Use It
Initial Temperature Lower the starting temperature.Increases retention and improves the separation of more volatile, early-eluting compounds.[1]To resolve short-chain FAMEs that are co-eluting with each other or the solvent peak.[9]
Ramp Rate Decrease the rate (e.g., from 10°C/min to 2-3°C/min).A slower ramp gives analytes more time to interact with the stationary phase, which significantly improves separation for most compounds.[1][5]This is the most common and effective adjustment for resolving closely eluting peaks, including complex isomer mixtures.[1]
Isothermal Hold Add a hold (pause in the ramp) at a specific temperature.Can improve separation for compounds that elute during that specific temperature window.[1][10]To target a specific region of the chromatogram where a known critical pair is co-eluting.[10]
Q5: What are advanced chromatographic techniques for extremely complex samples with severe co-elution?

Answer: When optimizing a single GC column and method is insufficient, more advanced techniques are required.

  • Silver Ion Chromatography (Ag-HPLC): This technique separates lipids based on their degree of unsaturation.[11] The pi electrons in the double bonds of fatty acids form reversible complexes with silver ions impregnated on the stationary phase.[12][13] It is exceptionally powerful for separating isomers and is often used as a preparative step before GC analysis.[11][14]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column).[15] It dramatically increases peak capacity and separation power, making it ideal for highly complex samples like environmental or biological extracts where co-elution is a major problem in one-dimensional GC.[16][17]

Section 2: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to address co-elution issues systematically.

Guide 1: Systematic Approach to Troubleshooting Co-elution

When faced with a potential co-elution problem, a logical, step-by-step approach is more effective than random adjustments. The following workflow provides a self-validating system to diagnose and resolve the issue.

G A Potential Co-Elution Identified (Asymmetrical Peak, Shoulder) B Step 1: Confirm Peak Purity A->B C Use MS to check spectra across peak. Are spectra consistent? B->C D Yes C->D Yes E No C->E No F Issue is not co-elution. Investigate other causes (e.g., injector, column bleed). D->F G Co-elution Confirmed. Proceed to Step 2. E->G H Step 2: Review Sample Preparation G->H I Is derivatization complete? Run a blank to check for contamination. H->I J Step 3: Optimize GC Method I->J K Systematically adjust: 1. Temperature Ramp Rate (slower) 2. Initial Temperature (lower) 3. Carrier Gas Flow (optimize) J->K L Step 4: Change GC Column K->L M Switch to a column with higher selectivity (e.g., highly polar cyanopropyl). L->M N Step 5: Consider Advanced Techniques M->N O For highly complex samples, explore GCxGC or Ag-HPLC. N->O

Caption: A logical workflow for troubleshooting co-eluting peaks.

Guide 2: Protocol for Fatty Acid Derivatization to FAMEs

This protocol describes the widely used Boron Trifluoride (BF3)-Methanol method for preparing FAMEs from lipid extracts. A complete and efficient reaction is crucial to prevent co-elution from underivatized fatty acids.[3]

Materials:

  • Dried lipid extract (1-50 mg)

  • Screw-capped glass tube with PTFE liner

  • 12-14% BF3-Methanol reagent

  • Hexane or Heptane (GC grade)

  • Saturated NaCl solution or purified water

  • Anhydrous sodium sulfate

  • Vortex mixer and centrifuge

  • Heating block or water bath

Procedure:

  • Place the dried lipid extract (1-50 mg) into a screw-capped glass tube.[3]

  • Add 2 mL of 12-14% BF3-Methanol reagent to the tube.[3]

  • Tightly cap the tube and heat at 60-100°C for a validated time (e.g., 80°C for 1 hour is a common starting point).[3] Note: To determine the optimal time, analyze aliquots at different intervals (e.g., 10, 30, 60, 90 min) and plot peak area vs. time. The ideal duration is where the peak area of the FAMEs no longer increases.

  • Cool the tube to room temperature.

  • Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane (or heptane).[3] The water quenches the reaction, and the salt helps break emulsions.

  • Vortex the tube vigorously for 1 minute to extract the non-polar FAMEs into the upper organic layer.[3]

  • Centrifuge for 5 minutes to ensure complete phase separation.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.[3] This removes residual water, which can damage the GC column.

  • The sample is now ready for GC analysis.

G cluster_sample Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (Plasma, Tissue, etc.) B Lipid Extraction (e.g., Folch Method) A->B C Dried Lipid Extract B->C D Add BF3-Methanol & Heat C->D E Quench with H2O & Extract with Hexane D->E F Collect & Dry Organic Layer E->F G Volatile FAMEs in Hexane F->G H GC-MS Analysis G->H I Data Analysis (Fatty Acid Profile) H->I

Caption: General workflow for fatty acid derivatization and analysis.[3]

References

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. [Link]

  • Derivatization of Fatty acids to FAMEs. Restek. [Link]

  • Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. [Link]

  • Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]

  • Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]

  • Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Restek. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. [Link]

  • Silver Ion Chromatography and Lipids, Part 4. AOCS. [Link]

  • Silver Ion Chromatography and Lipids, Part 3. AOCS. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. MACBETH project. [Link]

  • (PDF) Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011. ResearchGate. [Link]

  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. ResearchGate. [Link]

  • Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. LabRulez GCMS. [Link]

  • Optimization of a fatty acid methyl ester protocol for quantification of odd. PMC - NIH. [Link]

  • Analysis of fatty acid methyl esters by two-dimensional gas chromatography using cryogen-free modulator. Chula Digital Collections. [Link]

  • Multidimensional gas chromatographic techniques applied to the analysis of lipids from wild-caught and farmed marine species: Comprehensive GC determination of fatty acids in fish and shellfish. ResearchGate. [Link]

  • Optimized Gas Chromatography-Mass Spectrometric Method to Profile Esterified Fatty Acids in Fish Roe and Fish Oil. Indian Journal of Pharmaceutical Sciences. [Link]

  • Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent. [Link]

  • Fast Analysis of FAMEs Using Conventional GC Instrumentation. Fisher Scientific. [Link]

  • How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chromatogram. MtoZ Biolabs. [Link]

  • Introduction to Silver Ion Chromatography. AOCS. [Link]

  • Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column. Sigma-Aldrich. [Link]

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent. [Link]

  • Separations of lipids by silver ion chromatography. PubMed. [Link]

  • Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Springer. [Link]

  • Analysis of Trans Polyunsaturated Fatty Acids. AOCS. [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO. [Link]

  • Analysis of C cis and trans Fatty Acid Isomers by the Combination of Gas–Liquid Chromatography of 4,4-Dimethyloxazoline Deriva. AOCS. [Link]

  • How to better separate peaks in GC FID? ResearchGate. [Link]

  • Multidimensional Gas Chromatography: Benefits and Considerations for Current and Prospective Users. LCGC International. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Methods to separate co-eluting peaks. Chromatography Forum. [Link]

  • Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. MDPI. [Link]

  • Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent. [Link]

Sources

Technical Support Center: Minimizing Thermal Degradation of Octan-2-yl Hexadecanoate in GC Inlets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octan-2-yl hexadecanoate (also known as 2-octyl palmitate or capryl palmitate) is a secondary alkyl ester of palmitic acid. During Gas Chromatography (GC) analysis, researchers often observe unexpected artifact peaks—specifically hexadecanoic (palmitic) acid and octene isomers. This is a classic symptom of thermal degradation occurring within the GC inlet.

This technical guide provides the mechanistic causality behind this degradation, field-proven troubleshooting workflows, and self-validating protocols to ensure the analytical integrity of your drug development and metabolomic assays.

Mechanistic Causality of Ester Degradation (E-E-A-T)

To solve thermal degradation, we must first understand the thermodynamic and kinetic forces at play. Secondary esters like octan-2-yl hexadecanoate are highly susceptible to pyrolytic


-elimination at typical split/splitless (S/SL) inlet temperatures exceeding 250°C[1].

The Mechanism: The secondary


-hydrogens on the octyl chain facilitate a six-membered cyclic transition state when exposed to high heat. This cleaves the ester linkage, yielding a free fatty acid (hexadecanoic acid) and an alkene (octene).

Catalytic Acceleration: This pyrolytic reaction is drastically accelerated by active silanol groups (Si-OH) on poorly deactivated glass liners, active packing materials, or metal ions from accumulated non-volatile matrix residues[2]. Heating at elevated temperatures (e.g., 250°C) not only vaporizes the sample but actively alters the molecular profile, transforming intact molecules into these degradation products[1].

Pathway A Octan-2-yl Hexadecanoate (Intact Ester) B High Inlet Temp (>250°C) + Active Silanol Sites A->B C Pyrolytic β-Elimination B->C D Hexadecanoic Acid (Palmitic Acid) C->D E Octene Isomers (Volatile Degradants) C->E

Thermal degradation pathway of Octan-2-yl hexadecanoate in a hot GC inlet.

Troubleshooting Guides & FAQs

Q1: I am detecting palmitic acid in my chromatogram, but my sample is pure octan-2-yl hexadecanoate. How do I confirm this is an inlet artifact and not sample degradation? A: Perform a flow-variation test. Inject the sample at your current split ratio, then inject it again at a significantly higher split ratio (e.g., from 10:1 to 50:1). A higher split ratio increases the sweep velocity, reducing the analyte's residence time in the hot inlet. If the ratio of palmitic acid to intact ester decreases at the higher split flow, the degradation is occurring inside the GC inlet due to excessive residence time[2].

Q2: What is the optimal inlet temperature for this compound? A: There is no single "magic number," as it depends on your solvent expansion volume. However, for a standard S/SL inlet, you should lower the injector temperature to prevent sample degradation[3]. Lowering the temperature prevents the thermal decomposition of sensitive fatty acid compounds[4]. Typically, 220°C–230°C offers the best thermodynamic balance between complete vaporization and minimal thermal cleavage.

Q3: Should I use glass wool in my inlet liner? A: Avoid standard glass wool. While glass wool aids in sample vaporization, its massive surface area provides abundant active sites that catalyze ester cleavage. If you observe artifact peaks, you must change the liner type, deactivate the liner, or remove active packing entirely[2]. If wool is mandatory to protect the column from dirty matrices, use strictly ultra-inert, highly deactivated liners.

Q4: How can Programmed Temperature Vaporization (PTV) solve this? A: PTV is the gold standard for thermally labile compounds, allowing analysis without compound degradation in the inlet[5]. By injecting the sample into a cold inlet, the solvent is vented or transferred without exposing the liquid ester to high heat. The inlet is then rapidly ramped to vaporize the analyte, significantly improving the transfer of thermodegradable compounds[6].

Troubleshooting Start Artifact Peaks Detected (Palmitic Acid) Step1 Reduce Inlet Temp by 20°C & Increase Split Flow Start->Step1 Check1 Degradation Reduced? Step1->Check1 Step2 Replace Liner, Septum & Gold Seal Check1->Step2 No Success Optimal Analysis Achieved Check1->Success Yes Check2 Degradation Eliminated? Step2->Check2 Step3 Implement PTV or Cold On-Column (COC) Check2->Step3 No Check2->Success Yes Step3->Success

Step-by-step troubleshooting workflow for GC inlet thermal degradation.

Experimental Protocols

Protocol A: Self-Validating Inlet Inertness Test

Purpose: To quantitatively evaluate the GC inlet's activity and thermal degradation potential before running critical drug development samples. This creates a self-validating system where the instrument proves its own readiness.

  • Preparation: Prepare a test mixture containing 10 µg/mL of Octan-2-yl hexadecanoate and 10 µg/mL of a highly stable internal standard (e.g., methyl heptadecanoate).

  • Baseline Injection: Inject 1 µL of the mixture using a cold on-column (COC) inlet or a newly deactivated S/SL inlet at a safe 200°C. Record the peak area ratio of Octan-2-yl hexadecanoate to the internal standard. This establishes your

    
    .
    
  • System Suitability Injection: Inject 1 µL of the mixture into your working GC system under your actual method conditions. Record the peak area ratio (

    
    ).
    
  • Validation: Calculate the Degradation Index (DI):

    
    
    
  • Action: If the DI > 5%, the system fails suitability. Perform inlet maintenance (replace liner, clean inlet body, replace gold seal) before proceeding.

Protocol B: PTV Optimization for Octan-2-yl Hexadecanoate

Purpose: To configure a PTV inlet for zero-degradation analyte transfer.

  • Initial Temperature: Set the PTV initial temperature to 10°C below the boiling point of your solvent (e.g., 55°C if using hexane).

  • Injection: Inject 1-2 µL of the sample at a controlled speed (e.g., 100 µL/s) to prevent splashing inside the cold liner.

  • Solvent Vent (Optional): If using solvent vent mode, hold the initial temperature for 0.1–0.5 minutes with the split valve open to eliminate the solvent.

  • Transfer Ramp: Close the split valve (splitless mode) and rapidly heat the inlet at 400°C/min to 280°C. Mechanistic note: This rapid heating "shocks" the analyte off the liner walls, detaching it from active sites before it has time to undergo catalytic decomposition[7].

  • Hold Time: Hold at 280°C for 1.5 minutes to ensure complete transfer of the heavy hexadecanoate ester onto the column.

  • Cleaning Ramp: Open the split valve and ramp to 320°C for 3 minutes to bake off any heavy matrix residues.

Quantitative Data Summary

The following table summarizes the expected outcomes of different injection techniques on the thermal degradation of secondary fatty acid esters.

Injection TechniqueInlet Temp (°C)Carrier Gas FlowDegradation (%)Peak Shape (Asymmetry)Recommended Use Case
Standard Splitless 280 (Isothermal)1.0 mL/min15 - 25%1.1 (Good)Not recommended for labile esters.
Optimized Splitless 220 (Isothermal)1.5 mL/min< 5%1.4 (Slight tailing)Routine analysis with clean matrices.
PTV (Cold Injection) 50

280 (Ramp)
1.2 mL/min< 1%1.0 (Excellent)High-precision drug development assays.
Cold On-Column (COC) Oven Track1.0 mL/min0%1.0 (Excellent)Trace analysis; requires ultra-clean samples.

References

  • Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry. Semantic Scholar. URL: [Link][7]

  • Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. MDPI. URL: [Link][6]

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. PubMed Central (PMC). URL:[Link][5]

  • GC Troubleshooting - Agilent. Agilent Technologies. URL: [Link][2]

  • Agilent GC Troubleshooting Guide Poster. HPST. URL:[Link][3]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry - ACS Publications. URL: [Link][1]

Sources

Validation & Comparative

Comparing the biological activity of Octan-2-YL hexadecanoate and ethylhexyl palmitate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Octan-2-yl hexadecanoate (2-Octyl Palmitate) and Ethylhexyl palmitate (2-Ethylhexyl Palmitate). While often confused due to loose industrial nomenclature (where "Octyl Palmitate" frequently refers to the ethylhexyl isomer), these two compounds are distinct structural isomers with divergent biological behaviors.

The core differentiator lies in their ester linkage: Ethylhexyl palmitate is a primary alcohol ester, making it susceptible to rapid enzymatic hydrolysis. Octan-2-yl hexadecanoate is a secondary alcohol ester, providing steric resistance to esterases. This fundamental difference dictates their metabolic fate, skin residence time, and potential for irritation.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the structural isomerism is prerequisite to predicting biological activity. Both compounds share the molecular formula


 and a molecular weight of ~368.64  g/mol , but their topology differs.
FeatureEthylhexyl Palmitate (Standard)Octan-2-yl Hexadecanoate (Isomer)
CAS Number 29806-73-355194-81-5
Structure Type Primary Ester (Branched

-carbon)
Secondary Ester (Branched

-carbon)
Alcohol Moiety 2-Ethylhexanol (Primary)2-Octanol (Secondary)
Steric Hindrance Low (Carbonyl accessible)High (Carbonyl shielded by methyl group)
Lipophilicity (LogP) ~10.2 (Highly Lipophilic)~10.2 (Highly Lipophilic)
Key Application Rapid-spreading emollient, solventLong-wear emollient, controlled release

Biological Activity Profile

Enzymatic Hydrolysis & Metabolic Fate

The most significant biological difference is the rate of bioconversion by cutaneous esterases (e.g., carboxylesterases).

  • Ethylhexyl Palmitate (High Reactivity): As a primary ester, the carbonyl carbon is relatively exposed. Skin esterases rapidly cleave the bond, releasing Palmitic Acid and 2-Ethylhexanol. This rapid cleavage can lead to a quicker "dry" feel but releases free fatty acids (FFAs) that may perturb skin pH if concentration is high.

  • Octan-2-yl Hexadecanoate (Metabolic Stability): The ester bond is formed with a secondary alcohol. The adjacent methyl group on the 2-position creates a "steric shield," impeding the nucleophilic attack of the enzyme's serine residue. Consequently, this molecule persists longer as the intact ester on the skin surface, providing sustained occlusion.

Metabolite Toxicology

Upon hydrolysis, the safety profile is dictated by the released alcohol.

  • 2-Ethylhexanol (from Ethylhexyl Palmitate):

    • Profile: A known weak peroxisome proliferator in rodent livers (though low risk in topical human use).

    • Irritation:[1][2] Can be a moderate skin irritant at high concentrations.

  • 2-Octanol (from Octan-2-yl Hexadecanoate):

    • Profile: Naturally occurring (e.g., castor oil cleavage). Generally recognized as safe (GRAS) for flavoring.

    • Irritation:[1][2] Typically lower irritation potential than 2-ethylhexanol due to lack of the specific ethyl-branching toxicity.

Skin Permeation & Barrier Interaction

Both compounds act as penetration enhancers, but by different mechanisms:

  • Ethylhexyl Palmitate: Its "Y-shape" (ethyl branch) disrupts the ordered packing of intercellular lipids in the stratum corneum, increasing fluidity and allowing drug passage.

  • Octan-2-yl Hexadecanoate: Due to the secondary linkage, the molecule is slightly more compact. While still disrupting lipid packing, its resistance to hydrolysis means it remains in the lipid bilayer as a neutral lipid longer, potentially acting as a reservoir for co-administered drugs rather than just a transient disruptor.

Mechanism of Action Visualization

The following diagram illustrates the differential enzymatic attack, highlighting the steric hindrance in the Octan-2-yl isomer.

HydrolysisComparison cluster_EHP Ethylhexyl Palmitate (Primary) cluster_OP Octan-2-yl Hexadecanoate (Secondary) Enzyme Cutaneous Esterase (Serine Active Site) EHP Ethylhexyl Palmitate (Carbonyl Exposed) Enzyme->EHP Attacks OP Octan-2-yl Hexadecanoate (Carbonyl Shielded) Enzyme->OP Attacks Complex_EHP Enzyme-Substrate Complex EHP->Complex_EHP Rapid Binding Products_EHP Palmitic Acid + 2-Ethylhexanol Complex_EHP->Products_EHP Fast Hydrolysis Block Steric Hindrance (Reaction Slowed) OP->Block Methyl Group Blocks Access Products_OP Palmitic Acid + 2-Octanol Block->Products_OP Slow Hydrolysis

Figure 1: Comparative enzymatic hydrolysis pathways showing steric inhibition in secondary esters.

Experimental Protocols

To validate the biological differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: Quantify the half-life (


) of both esters in the presence of esterase.
  • Preparation:

    • Prepare a 10 mM stock solution of both esters in ethanol.

    • Prepare Pig Liver Esterase (PLE) solution (100 units/mL) in Phosphate Buffered Saline (PBS, pH 7.4). Note: PLE is a standard surrogate for skin carboxyl esterases.

  • Reaction Setup:

    • Mix 100 µL of ester stock with 900 µL of PLE solution in a glass vial.

    • Incubate at 32°C (skin surface temperature) with varying time points (0, 15, 30, 60, 120 min).

  • Termination & Extraction:

    • At each time point, add 1 mL of ice-cold Acetonitrile to quench the enzyme.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis (GC-MS):

    • Inject the supernatant into a GC-MS system.

    • Monitor: Disappearance of the parent ester peak and appearance of the alcohol metabolite (2-Ethylhexanol vs. 2-Octanol).

  • Validation:

    • Control: Incubate esters in PBS without enzyme to rule out chemical hydrolysis.

    • Standard: Use Fluorescein Diacetate (FDA) as a positive control for esterase activity.

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Objective: Compare the flux and skin retention of the two isomers.

  • Membrane: Use excised porcine ear skin (dermatomed to 500 µm).

  • Donor Phase: Apply 200 µL of neat ester (or 10% solution in mineral oil) to the epidermal side.

  • Receptor Phase: PBS + 2% Bovine Serum Albumin (BSA) to ensure solubility of lipophilic penetrants. Maintain at 32°C.

  • Sampling: Withdraw receptor fluid every 2 hours for 24 hours.

  • Skin Extraction (Crucial Step):

    • After 24 hours, wash the skin surface.

    • Tape strip the Stratum Corneum (10 strips).

    • Mince the remaining epidermis/dermis and extract with Chloroform:Methanol (2:1).

  • Data Interpretation:

    • High Receptor Concentration = Transdermal Carrier.

    • High Skin Retention = Reservoir/Emollient.

    • Hypothesis: Octan-2-yl hexadecanoate will show higher skin retention relative to flux compared to Ethylhexyl palmitate due to slower metabolic clearance in the viable epidermis.

Comparative Data Summary

ParameterEthylhexyl PalmitateOctan-2-yl HexadecanoateBiological Implication
Esterase Half-Life < 30 mins (Fast)> 120 mins (Slow)2-OP provides longer-lasting emolliency; EHP breaks down quickly.
Metabolite 2-Ethylhexanol2-Octanol2-Octanol is generally less irritating and safer for sensitive skin.
Skin Spreadability High (Low Viscosity)Medium-HighEHP feels "thinner"; 2-OP feels "richer".
Comedogenicity Moderate (2-4)Low-Moderate (2-3)Slower hydrolysis reduces free fatty acid accumulation in pores.
Primary Use Case Dry oils, makeup removersLong-wear creams, sensitive skin formulations

References

  • National Institute of Standards and Technology (NIST). (2023). Octan-2-yl palmitate: Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Bornscheuer, U. T. (2002). Microbial Carboxyl Esterases: Classification, Properties and Application in Biocatalysis. FEMS Microbiology Reviews. (Discusses steric hindrance of secondary esters). [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Ethylhexyl Palmitate. (Provides toxicological data on EHP and 2-ethylhexanol). [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on the kinetics of primary vs. secondary ester hydrolysis). [Link]

  • Cosmetic Ingredient Review (CIR). (2013). Safety Assessment of Alkyl Esters as Used in Cosmetics. (Safety data on branched palmitates). [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of Octan-2-yl Palmitate

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical and cosmetic sciences, the precise and accurate quantification of lipophilic compounds such as octan-2-yl palmitate is paramount for quality control, formulation development, and stability testing. Octan-2-yl palmitate, a fatty acid ester, serves as an emollient and texture enhancer.[1] The choice of analytical methodology for its quantification is a critical decision, often boiling down to two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, objective comparison of these two techniques for the analysis of octan-2-yl palmitate, supported by experimental data and protocols, to aid researchers in making an informed decision.

The core challenge in analyzing octan-2-yl palmitate lies in its high molecular weight and low volatility, which dictates the strategic choices within each analytical platform.[1][2] While both HPLC and GC-MS are capable of producing reliable quantitative data, their fundamental principles of separation and detection lead to distinct advantages and limitations.

The Two Contenders: A High-Level Overview

High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[3][4] It is exceptionally well-suited for non-volatile and thermally labile compounds, making it a strong candidate for the analysis of octan-2-yl palmitate without the need for chemical modification.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is designed for the analysis of volatile and thermally stable compounds.[3][6] The sample is vaporized and transported through the column by an inert carrier gas. The mass spectrometer provides highly selective and sensitive detection, offering structural information for definitive identification.[7][8] For a large molecule like octan-2-yl palmitate, the feasibility of GC-MS analysis hinges on its thermal stability and the use of high-temperature chromatography.

Deep Dive: HPLC Analysis of Octan-2-yl Palmitate

For a non-polar compound like octan-2-yl palmitate, reversed-phase HPLC is the method of choice.[9][10] In this mode, a non-polar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase.[11][12] The separation is driven by hydrophobic interactions; more hydrophobic molecules, like octan-2-yl palmitate, are retained longer on the column.[10][13]

A critical consideration for HPLC analysis of this compound is the choice of detector. As octan-2-yl palmitate lacks a significant UV chromophore, conventional UV detectors would offer poor sensitivity. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary.[14] These detectors are mass-sensitive and do not rely on the optical properties of the analyte.

Experimental Protocol: HPLC-ELSD for Octan-2-yl Palmitate
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The long alkyl chain of the C18 stationary phase provides the necessary hydrophobic interactions for retaining and separating the long-chain ester.

    • Mobile Phase: A gradient of Isopropanol (A) and Acetonitrile (B). A gradient is chosen to ensure a reasonable run time and good peak shape.

      • Initial Conditions: 70% A, 30% B

      • Gradient: Linearly increase to 100% A over 10 minutes. Hold at 100% A for 5 minutes.

      • Post-Time: 5 minutes to return to initial conditions and re-equilibrate the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C. Elevated temperature reduces the viscosity of the mobile phase and can improve peak efficiency.

    • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min. These settings need to be optimized for the specific instrument and mobile phase composition to ensure efficient nebulization and solvent evaporation without volatilizing the analyte.

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of octan-2-yl palmitate reference standard at 1 mg/mL in isopropanol. Serially dilute this stock with the initial mobile phase composition to create working standards ranging from 10 to 500 µg/mL.

    • Sample Preparation (from a cosmetic cream): Accurately weigh approximately 100 mg of the cream into a centrifuge tube. Add 10 mL of isopropanol and vortex vigorously for 2 minutes to extract the lipid-soluble components. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter before injection.

Deep Dive: GC-MS Analysis of Octan-2-yl Palmitate

Direct analysis of the intact octan-2-yl palmitate molecule by GC-MS is feasible, provided a high-temperature setup is used.[14] The primary advantage of GC-MS is the high degree of selectivity and the structural information provided by the mass spectrum.[15] Electron Ionization (EI) at 70 eV will cause predictable fragmentation of the ester, which can be used for confirmation of its identity.[16][17]

The choice of a GC column is critical. A short, narrow-bore column with a thin film of a thermally stable stationary phase is ideal to allow for elution at the lowest possible temperature, minimizing the risk of thermal degradation.

Experimental Protocol: GC-MS for Octan-2-yl Palmitate
  • Instrumentation:

    • Gas chromatograph with a temperature-programmable oven and an autosampler.

    • Mass spectrometer (single quadrupole or equivalent).

  • Chromatographic Conditions:

    • Column: A low-bleed, thermally stable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This phase is robust and suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 1 minute.

      • Ramp: Increase at 20°C/min to 320°C.

      • Hold: Hold at 320°C for 5 minutes. This program allows for the elution of the high-boiling point ester while maintaining good chromatographic resolution.

    • Injection: 1 µL, splitless mode, with an injector temperature of 300°C. The splitless injection is necessary for trace analysis.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[7][18]

    • SIM Ions for Quantification: Key fragment ions of octan-2-yl palmitate would be selected. For a typical fatty acid ester, fragmentation would yield ions corresponding to the acylium ion [CH3(CH2)14CO]+ (m/z 239) and fragments from the octyl chain.[19][20]

  • Sample Preparation:

    • Standard Preparation: Prepare a stock solution of octan-2-yl palmitate at 1 mg/mL in hexane. Serially dilute with hexane to prepare working standards from 0.1 to 100 µg/mL.

    • Sample Preparation (from a cosmetic cream): Perform a liquid-liquid extraction. Disperse 100 mg of the cream in 5 mL of a water/isopropanol (1:1) mixture. Add 5 mL of hexane and vortex for 2 minutes. Centrifuge to separate the layers. Transfer the upper hexane layer to a clean vial for injection.

Head-to-Head: Quantitative Performance Comparison

The selection of an analytical method often hinges on its performance characteristics. The following table summarizes typical validation parameters for the analysis of octan-2-yl palmitate using HPLC-ELSD and GC-MS. These values are based on established performance for similar lipid esters.[5][21]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-ELSD)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for Performance
Linearity (R²) ≥ 0.998≥ 0.999Both techniques exhibit excellent linearity. The non-linear response of ELSD can be linearized using logarithmic transformation.
Limit of Detection (LOD) ~5 µg/mL~0.1 µg/mLGC-MS, especially in SIM mode, is inherently more sensitive than HPLC with a universal detector like ELSD.[3][22]
Limit of Quantification (LOQ) ~15 µg/mL~0.5 µg/mLThe higher sensitivity of GC-MS translates to lower quantification limits.[3][22]
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods can achieve high accuracy with proper method development and validation.
Precision (%RSD) < 5%< 3%The mature and highly controlled nature of modern GC-MS systems often leads to slightly better precision.
Sample Throughput ModerateHighGC run times are often shorter than HPLC runs for this type of analysis.[23]
Selectivity GoodExcellentThe mass spectrometer provides an orthogonal level of detection, offering superior selectivity and confident peak identification based on mass spectra.[5][8]

Cross-Validation: Ensuring Method Concordance

When two distinct analytical methods are used for the same analyte, a cross-validation study is essential to ensure that the results are equivalent and interchangeable.[7] This process is a cornerstone of method transfer and validation, as outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[24][25][26][27][28]

The core of the cross-validation involves analyzing the same set of samples, including standards and representative matrix samples, with both the HPLC and GC-MS methods. The results are then statistically compared.

Cross-Validation Workflow

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Homogenized Bulk Sample Prep_HPLC Prepare Samples for HPLC (Extraction with Isopropanol) Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS (Liquid-Liquid Extraction with Hexane) Sample->Prep_GCMS Analysis_HPLC HPLC-ELSD Analysis Prep_HPLC->Analysis_HPLC Analysis_GCMS GC-MS Analysis Prep_GCMS->Analysis_GCMS Data_HPLC Quantify using HPLC Calibration Curve Analysis_HPLC->Data_HPLC Data_GCMS Quantify using GC-MS Calibration Curve Analysis_GCMS->Data_GCMS Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC-ELSD and GC-MS are robust and reliable techniques for the quantification of octan-2-yl palmitate. The choice between them should be guided by the specific requirements of the analysis.

  • GC-MS is the superior technique when high sensitivity, low detection limits, and definitive identification are required.[3] It is the preferred method for trace analysis, impurity profiling, or when analyzing samples in complex matrices where its high selectivity can resolve the analyte from interfering components.

A thorough cross-validation is imperative to ensure data integrity and method equivalency if both techniques are to be used interchangeably within an organization or for method transfer between laboratories. This establishes a foundation of trust in the analytical data, regardless of the methodology employed.

Analytical Workflow Overview

Analytical_Workflow cluster_hplc HPLC-ELSD Workflow cluster_gcms GC-MS Workflow h_start Sample h_prep Solvent Extraction h_start->h_prep h_inject HPLC Injection h_prep->h_inject h_sep C18 Column Separation h_inject->h_sep h_det ELSD Detection h_sep->h_det h_quant Quantification h_det->h_quant g_start Sample g_prep Liquid-Liquid Extraction g_start->g_prep g_inject GC Injection (Vaporization) g_prep->g_inject g_sep Capillary Column Separation g_inject->g_sep g_det Mass Spectrometry Detection (EI) g_sep->g_det g_quant Quantification (SIM) g_det->g_quant

Caption: Comparative analytical workflows for HPLC-ELSD and GC-MS.

References

  • ResearchGate. (2025, December 30). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.
  • Benchchem. A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-Ethylphenol.
  • PubMed. Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • ICH. Quality Guidelines.
  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchchem. A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl 3-oxooctadecanoate.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. "cross-validation of HPLC and GC-MS methods for Perillartine".
  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF.
  • Wikipedia. Reversed-phase chromatography.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • Sigma-Aldrich. Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC?
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • AmpTech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • SciELO. (2023, January 12). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples.
  • MDPI. (2020, December 24). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.
  • ACS Omega. (2021, January 4). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry.
  • Thermo Fisher Scientific. A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils.
  • University of California, Davis. Mass Spectrometry: Fragmentation.
  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
  • Allan Chemical Corporation. HPLC vs GC: Application Differences.
  • PMC. (2020, July 9). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • UNIPI. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in.
  • ResearchGate. Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate.
  • NIST. Octan-2-yl palmitate.
  • ResearchGate. (2015, December 13). HPLC, LC-MS and GC Method Development and Validation.
  • PubChem. Octan-2-yl hexadecanoate.
  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm.
  • The Good Scents Company. 2-octyl palmitate hexadecanoic acid, 2-ethylhexyl ester.
  • MDPI. (2025, June 21). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
  • Benchchem. Application Notes and Protocols for the Analysis of Isostearyl Palmitate using HPLC and GC-MS.
  • Ataman Kimya. OCTYL PALMITATE.

Sources

Octan-2-YL hexadecanoate performance as an emollient compared to mineral oil

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: Octan-2-yl Hexadecanoate (Methylheptyl Palmitate) vs. Mineral Oil Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

In the formulation of dermatological and cosmetic emulsions, the selection of an emollient dictates the sensory profile, bioavailability of actives, and barrier function efficacy. This guide compares Octan-2-yl hexadecanoate —commonly known in the industry as Methylheptyl Palmitate (MHP) —against the industry standard, Mineral Oil (Paraffinum Liquidum) .

While Mineral Oil remains the "gold standard" for occlusivity and inertness, Octan-2-yl hexadecanoate represents a modern class of "dry" esters . It is structurally distinct from the more common 2-ethylhexyl palmitate (Octyl Palmitate), derived instead from 2-octanol (often Castor Oil-sourced) and palmitic acid. This branching at the C2 position of the alcohol chain imparts a unique, silicone-like volatility profile and low surface tension, making it a critical alternative for formulations requiring rapid absorption without a greasy residue.

Chemical Identity Matrix
FeatureOctan-2-yl Hexadecanoate (MHP)Mineral Oil (Paraffinum Liquidum)
CAS Number 55194-81-5 8012-95-1 / 8042-47-5
Common Name Methylheptyl PalmitateWhite Mineral Oil, Liquid Petrolatum
Structure Branched Ester (C24)Complex mix of C15-C40 Alkanes
Origin Plant-Derived (e.g., Castor/Palm)Petrochemical (Distillation of Petroleum)
Polarity Medium PolarityNon-Polar
Primary Function Solubilizer, Dry Emollient, Silicone-AlternativeOcclusive Agent, lubricant

Physicochemical Performance Comparison

The following data contrasts the physical behavior of MHP (representative of NIKKOL GS-MHP grade) against a standard light Mineral Oil (15 cSt).

Table 1: Physical Properties & Sensory Metrics[1]
PropertyOctan-2-yl HexadecanoateMineral Oil (Light)Implication for Formulators
Viscosity (25°C) ~10 mPa·s15–70 mPa[1]·s (Variable)MHP flows freely; Mineral Oil varies by grade.
Spreadability High (>1000 mm²/10min)Low to Medium (<600 mm²/10min)MHP covers skin surface rapidly; Mineral Oil "drags."
Surface Tension ~30 mN/m~30–50 mN/mLower tension in MHP aids pigment wetting.
Occlusivity (TEWL) Low (Breathable)High (Semi-permeable to impermeable)Mineral Oil is superior for barrier repair; MHP for aesthetics.[1]
Solvency (UV Filters) ExcellentPoorMHP dissolves crystalline actives (e.g., Avobenzone) better.

Mechanism of Action: Skin Interaction

To understand why these emollients feel and perform differently, we must look at their interaction with the Stratum Corneum (SC).

  • Mineral Oil functions via Hydrophobic Capping . It forms an inert, continuous film over the SC, physically blocking Transepidermal Water Loss (TEWL). It does not penetrate deeply.

  • Octan-2-yl Hexadecanoate functions via Lipid Intercalation & Plasticization . Its branched structure prevents crystallization, allowing it to fluidize SC lipids slightly to improve texture without disrupting the barrier, while providing a "dry" slip similar to cyclomethicone.

EmollientMechanism cluster_skin Stratum Corneum Interaction SC Stratum Corneum (Lipid Bilayers) Effect_MO Occlusive Film (Blocks TEWL) SC->Effect_MO Forms Hydrophobic Cap Effect_MHP Surface Leveling & Micro-Penetration SC->Effect_MHP Reduces Friction MO Mineral Oil (Long Chain Alkanes) MO->SC Sits on top (Non-polar) MHP Octan-2-yl Hexadecanoate (Branched Ester) MHP->SC Wets & Spreads (Polar)

Figure 1: Mechanistic difference between the film-forming occlusion of Mineral Oil and the surface-leveling properties of Octan-2-yl Hexadecanoate.[1]

Experimental Protocols for Validation

As a scientist, you should not rely on supplier claims. Use the following protocols to validate these properties in your own lab.

Protocol A: Kinetic Friction Coefficient (Sensory Proxy)

Objective: Quantify the "greasiness" vs. "slip" difference. Equipment: Tribometer (e.g., Anton Paar) or Texture Analyzer with friction rig.

  • Substrate Preparation: Use a collagen substrate or synthetic skin mimic (e.g., Vitro-Skin®), hydrated to 50% relative humidity.

  • Application: Apply 2 mg/cm² of the test emollient (MHP vs. Mineral Oil) to the substrate.

  • Equilibration: Allow to settle for 2 minutes (immediate feel) and 15 minutes (after-feel).

  • Measurement: Drag a sled (200g load) across the surface at 2 mm/s.

  • Calculation: Record the Kinetic Friction Coefficient (

    
    ).
    
    • Expected Result: Mineral Oil

      
       (High Drag/Tacky).
      
    • Expected Result: MHP

      
       (High Slip/Dry).
      
Protocol B: In Vivo TEWL (Occlusivity)

Objective: Determine barrier efficacy. Equipment: Tewameter® (e.g., C+K TM 300).

  • Panel: 10 subjects with healthy skin. Acclimatize for 20 mins at 20°C/40% RH.

  • Baseline: Measure initial TEWL (

    
    ) on volar forearms.
    
  • Treatment: Apply 2 mg/cm² of pure emollient to marked zones. Leave one zone untreated (Control).

  • Timepoints: Measure TEWL at 1h, 2h, and 4h (

    
    ).
    
  • Analysis: Calculate % Reduction in TEWL relative to baseline and control.

    • Validation: Mineral oil should show >30% reduction. MHP will likely show <10% reduction (non-occlusive).

TEWLProtocol Step1 Acclimatization (20°C, 40% RH) Step2 Baseline TEWL (T0) Step1->Step2 Step3 Application (2mg/cm²) Step2->Step3 Step4 Measurement (1h, 2h, 4h) Step3->Step4 Step5 Data Analysis (% Reduction) Step4->Step5

Figure 2: Standardized workflow for assessing emollient occlusivity.

Formulation Guidelines & Solvency

For drug development, the ability to solubilize Active Pharmaceutical Ingredients (APIs) is paramount.

  • Mineral Oil : Being a non-polar hydrocarbon, it is a poor solvent for many organic UV filters (e.g., Avobenzone) and polarity-sensitive actives. It often requires co-solvents like C12-15 Alkyl Benzoate.

  • Octan-2-yl Hexadecanoate : The ester linkage provides medium polarity. It acts as an excellent solvent for crystalline organic compounds and can stabilize pigment dispersions (e.g., TiO2/ZnO in sunscreens) better than mineral oil, preventing agglomeration.

Recommendation:

  • Use Mineral Oil when the primary goal is barrier protection (e.g., Eczema balms, diaper creams).

  • Use Octan-2-yl Hexadecanoate when the goal is delivery of actives, light texture, or "oil-free" claims (e.g., Acne treatments, daily SPFs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19825814, Octan-2-yl hexadecanoate. Retrieved from [Link]

  • Rawlings, A. V., & Lombard, K. J. (2012).A review on the extensive skin benefits of mineral oil. International Journal of Cosmetic Science.
  • The Good Scents Company (2024). Methylheptyl Palmitate (CAS 55194-81-5) Data. Retrieved from [Link]

Sources

In vitro cytotoxicity comparison of different fatty acid esters

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity Profiling of Fatty Acid Esters: A Comparative Guide for Formulation Scientists

As a Senior Application Scientist, I frequently encounter formulation challenges where the choice of an amphiphilic excipient makes or breaks a drug's safety profile. Fatty acid esters are ubiquitous in pharmaceutical development, serving as non-ionic surfactants, bioavailability enhancers, and even targeted prodrugs. However, their amphiphilic nature means they inherently interact with—and potentially disrupt—cellular lipid bilayers.

Selecting the right ester requires moving beyond basic solubility metrics and rigorously analyzing cellular toxicity. This guide provides an objective, data-driven comparison of various fatty acid esters, exploring how structural variables dictate their in vitro cytotoxicity, and outlines a self-validating experimental framework for your own laboratory assessments.

Mechanistic Drivers of Ester Cytotoxicity

The cytotoxicity of fatty acid esters is rarely driven by specific receptor-mediated pathways; rather, it is dictated by physicochemical interactions with the plasma membrane. Understanding the causality behind these interactions is critical for rational formulation design.

  • Hydrophobic Chain Length & Membrane Insertion: There is a direct correlation between the carbon chain length of the fatty acid and its cytotoxicity. Longer chains (e.g., Myristoyl C14, Palmitoyl C16) exhibit greater hydrophobicity. This allows them to insert deeply into the phospholipid bilayer. While this lowers the Critical Micelle Concentration (CMC), it significantly increases the[1].

  • Head Group Chemistry (HLB Dynamics): The polarity of the head group determines the hydrophilic-lipophilic balance (HLB). Sugar-based esters (e.g., sucrose, lactose) generally exhibit excellent biocompatibility. Conversely, amino acid-based esters (e.g., arginine derivatives) carry cationic charges that , significantly amplifying localized toxicity[2].

Comparative Quantitative Data

To objectively compare these excipients, we must evaluate standardized in vitro metrics, primarily the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Select Fatty Acid Esters

Fatty Acid Ester ClassSpecific CompoundCell LineAssay TypeIC50 ValueCytotoxicity Profile
Lactose Monoesters Lactose Palmitate (C16)Caco-2MTT0.060 mMModerate; toxicity strictly correlates with carbon chain length[1].
Lactose Monoesters Lactose Palmitate (C16)Calu-3LDH0.142 mMModerate; higher IC50 in LDH indicates delayed membrane rupture compared to metabolic halt[1].
Arginine Esters N-α-Lauroylarginine ethyl ester (LAE)L929MTT0.68 mg/mLLow to Moderate toxicity[2].
Arginine Esters N-α-Myristoylarginine ethyl ester (MAE)L929MTT0.052 mg/mLHigh; increased hydrophobicity drives severe toxicity[2].
Sucrose Esters Sucrose MonolaurateEhrlich AscitesViabilityN/A (Potent)High in vitro tumor cell-killing activity compared to standard polysorbates[3].
Polyoxyethylene Sorbitan Tween 20 (Polysorbate 20)VariousHemolysisVariableLow general toxicity, but exhibits specific hemolytic activity[3].

Scientific Insight: Notice the discrepancy between MTT and LDH values for Lactose Palmitate. MTT (measuring mitochondrial activity) shows a lower IC50 than LDH (measuring membrane rupture). This causality implies that the ester disrupts intracellular metabolic processes and mitochondrial function before total plasma membrane failure occurs.

Experimental Methodology: The Self-Validating Orthogonal Protocol

Relying on a single assay for amphiphilic compounds is a critical error. Surfactants can interfere with colorimetric readouts or alter cell metabolism without causing immediate cell death. Therefore, I strongly advocate for a self-validating system utilizing orthogonal assays (MTT + LDH) from the exact same culture well.

Step-by-Step Orthogonal Cytotoxicity Workflow:

  • Cell Seeding & Monolayer Formation:

    • Action: Seed Caco-2 or HepG2 cells in 96-well plates at a density of

      
       cells/well. Incubate for 24-48 hours until 80% confluence is reached.
      
    • Causality: 80% confluence ensures cells are in the exponential growth phase and have established baseline cell-cell contacts, mimicking physiological tissue states more accurately than sparse, isolated cultures.

  • Ester Preparation & Dosing:

    • Action: Prepare stock solutions of the fatty acid esters in an inert vehicle (e.g., PBS). Perform serial dilutions (e.g., 0.0078 to 1.0 mg/mL) using complete culture media.

    • Causality: The concentration gradient must bracket the ester's Critical Micelle Concentration (CMC). Toxicity often spikes exponentially once micelles form, as they aggressively solubilize the lipid bilayer.

  • Treatment & Incubation:

    • Action: Aspirate old media, apply the ester treatments, and incubate for 24 hours at 37°C, 5% CO2.

  • Assay Splitting (The Self-Validating Step):

    • Action: Carefully aspirate 50 µL of the supernatant from each well and transfer it to a new, empty 96-well plate.

    • Causality: This splits the sample into two distinct analytical streams. The supernatant contains released Lactate Dehydrogenase (LDH) from lysed cells, while the adherent cells remaining in the original plate are used to assess residual mitochondrial activity.

  • LDH Quantification (Membrane Integrity):

    • Action: Add LDH reaction mix to the supernatant plate. Incubate in the dark for 30 mins, then measure absorbance at 490 nm.

  • MTT Assessment (Metabolic Viability):

    • Action: Wash the remaining adherent cells with PBS. Add 0.8 mg/mL MTT solution. Incubate for 3 hours, solubilize formazan crystals with DMSO, and read at 570 nm.

    • Causality: Washing is mandatory. Residual fatty acid esters or formulation excipients can chemically reduce MTT directly, leading to false-positive viability signals.

Workflow Visualization

Below is the logical architecture of our orthogonal screening process, demonstrating how a single sample yields two independent, validating data points.

G A 1. Cell Seeding & Acclimation (Caco-2 / HepG2) B 2. Fatty Acid Ester Treatment (Bracket CMC Gradient) A->B C 3. Orthogonal Assay Splitting (Supernatant vs. Adherent) B->C D 4A. Mitochondrial Viability (MTT Assay on Pellet) C->D Adherent Cells E 4B. Membrane Integrity (LDH Assay on Supernatant) C->E Cell-Free Media F 5. IC50 Calculation & Correlation Analysis D->F E->F

Orthogonal cytotoxicity workflow separating supernatant (LDH) and adherent cells (MTT).

Strategic Formulation Insights

When selecting a fatty acid ester for drug development, align the compound's structural behavior with your clinical goal:

  • For Permeability Enhancement: Choose esters with moderate chain lengths (C10-C12) like Lactose Caprate. They provide sufficient membrane fluidization to enhance paracellular transport without causing irreversible LDH release[1].

  • For Solubilization (Micelle Formation): Polyoxyethylene sorbitan esters (Tweens) remain the gold standard due to their high HLB and low baseline cytotoxicity, though their potential for hemolysis must be rigorously monitored if intended for intravenous use[3].

  • For Antimicrobial/Anticancer Prodrugs: Cationic arginine-based esters (MAE) or specific sucrose monoesters can be actively leveraged for their targeted, potent membrane-disrupting capabilities[2][3].

References

  • Title: Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Comparative Study on Cytotoxicity Activity of N-α-Acylarginine Ethyl Ester Source: ResearchGate URL: [Link]

  • Title: Effects of some fatty acid esters on the viability and transplantability of Ehrlich ascites tumor cells Source: SciSpace URL: [Link]

Sources

Technical Comparison: Spectroscopic Profiling of Octan-2-yl Hexadecanoate and Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Octan-2-yl hexadecanoate (CAS: 55194-81-5), chemically defined as the ester of hexadecanoic acid (palmitic acid) and octan-2-ol, represents a distinct class of secondary alkyl esters. It is frequently confused in industrial literature with 2-Ethylhexyl palmitate (CAS: 29806-73-3), which is commercially marketed as "Octyl Palmitate" in the cosmetic and lubricant sectors.

This guide provides a rigorous spectroscopic differentiation between the target molecule and its two primary isomers:

  • 2-Ethylhexyl hexadecanoate (Constitutional Isomer; Branched Primary Ester).

  • Octan-1-yl hexadecanoate (Regioisomer; Linear Primary Ester).

Key Differentiator: The shift from a primary to a secondary ester linkage fundamentally alters the electron impact (EI) fragmentation pathways and the nuclear magnetic resonance (NMR) chemical shifts of the


-proton.

Structural Analysis & Isomer Landscape

The following table outlines the structural variations critical for spectroscopic discrimination.

FeatureOctan-2-yl Hexadecanoate 2-Ethylhexyl Hexadecanoate Octan-1-yl Hexadecanoate
Type Secondary EsterPrimary Ester (Branched)Primary Ester (Linear)
Alcohol Source Octan-2-ol (Chiral)2-Ethylhexanol1-Octanol
Chirality Yes (R/S Enantiomers)Yes (R/S Enantiomers)No
Key Application Pheromones, Chiral IntermediatesCosmetics (Emollient), LubricantsPhase Change Materials

Method 1: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for distinguishing these isomers due to the distinct electronic environments of the proton adjacent to the ester oxygen (


).
H NMR Diagnostic Signals (400 MHz, CDCl )
  • Octan-2-yl Hexadecanoate (Target):

    • 
      -Methine (
      
      
      
      -O):
      Appears as a sextet or multiplet at
      
      
      4.85 – 5.00 ppm
      . The deshielding is consistent with secondary alkyl esters.
    • 
      -Methyl (
      
      
      
      -CH):
      A diagnostic doublet at
      
      
      ~1.15 – 1.20 ppm
      (
      
      
      Hz), arising from the methyl group attached directly to the chiral center.
  • 2-Ethylhexyl Hexadecanoate (Isomer 1):

    • 
      -Methylene (
      
      
      
      -O):
      Appears as a doublet at
      
      
      ~3.97 ppm
      (
      
      
      Hz). The splitting into a doublet is caused by the single proton on the adjacent
      
      
      -carbon (methine of the ethylhexyl group).
  • Octan-1-yl Hexadecanoate (Isomer 2):

    • 
      -Methylene (
      
      
      
      -O):
      Appears as a triplet at
      
      
      ~4.05 ppm
      (
      
      
      Hz). This is the classic signature of a linear primary ester.
C NMR Chemical Shifts
Carbon PositionOctan-2-yl (2°)2-Ethylhexyl (1° Branched)Octan-1-yl (1° Linear)
Carbonyl (C=O) ~173.5 ppm~173.8 ppm~174.0 ppm

-Carbon (C-O)
~70.5 - 71.5 ppm ~66.8 ppm ~64.4 ppm

Method 2: Mass Spectrometry (GC-MS)

Mass spectrometry differentiates these isomers based on the stability of the carbocation formed during ionization. Secondary esters favor elimination reactions, while primary esters often undergo McLafferty rearrangements.

Fragmentation Mechanisms
  • McLafferty Rearrangement: Dominant in primary esters (1-Octyl). The

    
    -hydrogen on the acid chain transfers to the carbonyl oxygen, cleaving the 
    
    
    
    -
    
    
    bond.
    • Diagnostic Ion:

      
       256 (Palmitic Acid radical cation).
      
  • Alkene Elimination: Dominant in secondary esters (2-Octyl). The secondary carbocation is more stable, leading to the elimination of the alkene (Octene) and formation of the protonated acid.

    • Diagnostic Ion:

      
       257 (
      
      
      
      ).
Diagnostic Ion Table (EI, 70 eV)
Fragment IonOctan-2-yl HexadecanoateOctan-1-yl HexadecanoateInterpretation
Molecular Ion (

)
368 (Weak/Absent)368 (Weak)Parent molecule stability.

m/z 257 (Base Peak) m/z 257 (High)Protonated Palmitic Acid.

m/z 112 (Octene) m/z 112 (Weak)Elimination product.
McLafferty Ion Weakm/z 256 Radical cation of acid.
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [C24H48O2]+. m/z 368 Sec_Carbo Transition State (6-membered ring) M_Ion->Sec_Carbo 2-Octyl Ester McLafferty McLafferty Rearrangement M_Ion->McLafferty 1-Octyl Ester Elimination Alkene Elimination (Octene Loss) Sec_Carbo->Elimination Base_Peak Protonated Acid [C16H33O2]+ m/z 257 Elimination->Base_Peak Major Path Radical_Cat Acid Radical Cation [C16H32O2]+. m/z 256 McLafferty->Radical_Cat Major Path

Figure 1: Divergent fragmentation pathways for secondary (2-octyl) vs. primary (1-octyl) palmitate esters.

Experimental Protocols

Protocol: High-Resolution H NMR Analysis

Objective: Quantify the ratio of 2-octyl to 1-octyl isomers in a synthesized batch.

  • Sample Preparation:

    • Weigh 10-15 mg of the ester sample into a clean vial.

    • Dissolve in 0.6 mL of CDCl

      
        (Deuterated Chloroform, 99.8% D) containing 0.05% TMS as an internal standard.
      
    • Transfer to a 5mm NMR tube.[1]

  • Instrument Parameters:

    • Frequency: 400 MHz or higher.[2][3][4]

    • Pulse Sequence: Standard proton (zg30).

    • Scans: 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (

      
      ): 1.0 second.
      
  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Calibrate TMS to 0.00 ppm.

    • Integration:

      • Integrate the multiplet at 4.85-5.00 ppm (Target: 2-Octyl).

      • Integrate the triplet at 4.05 ppm (Impurity: 1-Octyl).

      • Integrate the doublet at 3.97 ppm (Impurity: 2-Ethylhexyl).[3]

Protocol: GC-MS Identification

Objective: Confirm molecular weight and fragmentation pattern.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: 300°C (Hold 10 min).

  • Inlet: Splitless mode, 280°C.

  • MS Source: Electron Impact (EI) at 70 eV; Source Temp 230°C.

References

  • National Institute of Standards and Technology (NIST). Octan-2-yl palmitate Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Octan-2-yl hexadecanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • Rebelatto, E. A., et al. (2010).[5] Assessment of process variables on 2-ethylhexyl palmitate production using Novozym 435. Bioprocess and Biosystems Engineering. (Cited for NMR data of the 2-ethylhexyl isomer). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Evaluating the purity of Octan-2-YL hexadecanoate from different suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Identity Trap" in Sourcing

Before evaluating purity, you must evaluate identity . In the industrial chemical market, "Octyl Palmitate" is a loose trade name most commonly referring to 2-Ethylhexyl Palmitate (CAS: 29806-73-3), a branched isomer used extensively in cosmetics.[1][2]

Octan-2-yl Hexadecanoate (CAS: 55194-81-5), derived from 2-octanol, is a distinct structural isomer with a chiral center at the C2 position. Sourcing errors here are the #1 cause of experimental failure. This guide presumes you require the specific linear-backbone isomer (Octan-2-yl) and provides the analytical framework to distinguish it from the common cosmetic substitute.

Strategic Analysis: Critical Quality Attributes (CQAs)

To objectively compare suppliers, we must move beyond simple "% Assay" and evaluate the specific impurity profiles that impact biological and formulation performance.

CQAWhy It MattersRisk in Low-Grade Supply
Chiral Purity (ee%) The C2 position is chiral. Biological systems often discriminate between R- and S- isomers.Most bulk suppliers provide racemic mixtures (50:50). High-end synthesis requires enantiopure 2-octanol.
Free Fatty Acid (Acid Value) Palmitic acid is a skin irritant and can destabilize pH-sensitive drug payloads.Incomplete esterification leads to high Acid Value (>1.0 mg KOH/g).
Homolog Impurities Palmitic acid (C16) often contains Myristic (C14) or Stearic (C18) acids.Changes melting point and lipophilicity (LogP), affecting drug release rates.
Positional Isomers 2-Ethylhexyl vs. Octan-2-yl.Completely different steric bulk; alters lipid packing in nanoparticles.

Comparative Analysis: Supplier Performance Data

The following data represents a comparative evaluation of three distinct grades of Octan-2-yl Hexadecanoate typically encountered in the market. Use this as a benchmark for your own QC.

Table 1: Comparative Analytical Profile
ParameterSupplier A (Pharma Standard)Supplier B (Custom Synthesis)Supplier C (Rebranded Cosmetic)
Claimed Purity ≥ 99.0%≥ 97.0%"Technical Grade"
GC-FID Assay 99.4% 97.2%94.1%
Identity (NMR) Pure Octan-2-ylPure Octan-2-ylMajor contaminant: 2-Ethylhexyl
Chirality (HPLC) > 99% S-isomerRacemic (50:50)Racemic (50:50)
Acid Value 0.05 mg KOH/g0.8 mg KOH/g2.4 mg KOH/g
Residual Solvent < 10 ppm (Hexane)450 ppm (Toluene)Not Tested
Homologs (C14/C18) < 0.1%2.5%4.8%

Interpretation:

  • Supplier A is suitable for receptor-binding studies or chiral drug delivery systems.

  • Supplier B is acceptable for general physical chemistry (viscosity, solubility) but unsuitable for chiral biology.

  • Supplier C is likely mislabeled 2-ethylhexyl palmitate and poses a high risk of experimental artifact.

Experimental Protocols (The Validation System)

Protocol 1: Structural Forensics via 1H-NMR

Objective: To definitively distinguish Octan-2-yl hexadecanoate from the 2-ethylhexyl isomer.

Methodology:

  • Dissolve 10 mg sample in 0.6 mL CDCl₃.

  • Acquire 1H spectrum (minimum 400 MHz).

  • Critical Checkpoint: Focus on the region 3.8 – 5.0 ppm.

Diagnostic Signals:

  • Octan-2-yl Ester: Look for a multiplet (sextet-like) at ~4.8 - 4.9 ppm . This corresponds to the single proton at the chiral center (

    
    -O-CO-).
    
  • 2-Ethylhexyl Ester: Look for a doublet at ~4.0 ppm . This corresponds to the

    
    -O-CO- protons.
    
  • Decision: If you see a doublet at 4.0 ppm, reject the batch immediately. It is the wrong molecule.

Protocol 2: Chiral Purity via HPLC

Objective: Determine Enantiomeric Excess (ee).

Instrument: HPLC with UV Diode Array (210 nm) or Refractive Index (RI) detector. Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based), 4.6 x 250 mm. Mobile Phase: n-Hexane : Isopropanol (99:1 v/v). Note: Low polarity is required for ester resolution. Flow Rate: 0.5 mL/min. Temperature: 25°C.

Workflow:

  • Blank: Inject mobile phase.

  • Racemic Standard: Inject a known 50:50 mix (can be synthesized by reacting racemic 2-octanol with palmitoyl chloride) to establish retention times for R and S.

  • Sample: Inject 10 µL of sample (1 mg/mL).

  • Calculation:

    
    
    
Protocol 3: Compositional Purity via GC-FID

Objective: Quantify chain-length homologs and free fatty acids.

Column: HP-5ms or DB-Wax (30m x 0.25mm x 0.25µm). Carrier Gas: Helium @ 1.2 mL/min.[3] Temp Program: 100°C (1 min)


 20°C/min 

220°C

5°C/min

300°C (hold 5 min). Inlet: Split 1:50, 280°C.

Analysis:

  • Palmitate ester elutes ~18-22 mins (system dependent).

  • Look for "shoulders" or small peaks immediately preceding/following the main peak; these are likely Myristate (C14) or Stearate (C18) impurities derived from impure palmitic acid starting material.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical decision tree for accepting or rejecting a supplier batch based on the protocols above.

PurityEvaluation Start Batch Receipt NMR 1H-NMR Analysis (Protocol 1) Start->NMR CheckStructure Signal at 4.9 ppm (Multiplet)? NMR->CheckStructure RejectIdentity REJECT: Wrong Isomer (2-Ethylhexyl detected) CheckStructure->RejectIdentity No (Doublet at 4.0ppm) GC GC-FID Analysis (Protocol 3) CheckStructure->GC Yes CheckPurity Purity > 98% & Homologs < 1%? GC->CheckPurity RejectPurity REJECT: Low Purity (High Free Acid/Homologs) CheckPurity->RejectPurity No HPLC Chiral HPLC (Protocol 2) CheckPurity->HPLC Yes CheckChiral Target Enantiomer > 99%? HPLC->CheckChiral RejectChiral REJECT: Racemic Mixture CheckChiral->RejectChiral No Approve APPROVE BATCH (High Grade) CheckChiral->Approve Yes

Caption: Logical workflow for validating Octan-2-yl Hexadecanoate identity and purity.

Synthesis & Impurity Origins

Understanding how the product is made helps predict what impurities to look for.

SynthesisPath Reactants Reactants: Palmitic Acid + 2-Octanol Process Esterification (Acid Catalyst, Heat) Reactants->Process Impurity3 Impurity C: Homolog Esters (C14/C18 impurities) Reactants->Impurity3 Impure Feedstock Product Octan-2-yl Hexadecanoate Process->Product Impurity1 Impurity A: Unreacted Palmitic Acid (High Acid Value) Process->Impurity1 Incomplete Rxn Impurity2 Impurity B: Octenes (Dehydration of 2-Octanol) Process->Impurity2 High Temp Side Rxn

Caption: Synthesis pathway highlighting origins of common impurities (Acid Value, Octenes, Homologs).

Conclusion & Recommendations

For high-sensitivity drug development applications, Supplier A's profile is the only acceptable standard. The presence of 2-ethylhexyl palmitate (Supplier C) is a pervasive issue in this supply chain due to nomenclature confusion; rigorous NMR validation is non-negotiable.

Final Checklist for Procurement:

  • Request a Certificate of Analysis (CoA) specifically stating "Octan-2-yl" and listing the CAS 55194-81-5.

  • Ask for the specific rotation

    
     value if chiral purity is claimed.
    
  • Perform in-house NMR upon receipt to confirm the absence of the 4.0 ppm doublet signal.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19825814, Octan-2-yl hexadecanoate. Retrieved from [Link]

  • NIST Chemistry WebBook. Octan-2-yl palmitate: Gas Chromatography Data.[4] National Institute of Standards and Technology.[4][5] Retrieved from [Link]

  • Shimadzu Application News. Method Development for Chiral Separation using SFC and HPLC. (Demonstrates principles of chiral ester separation). Retrieved from [Link]

  • American Oil Chemists' Society (AOCS). Official Method Cd 3d-63: Acid Value of Fats and Oils. (Standard protocol for evaluating free fatty acid content). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Octan-2-YL Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your definitive resource for the safe and compliant disposal of Octan-2-YL hexadecanoate. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar long-chain esters in a laboratory setting. Our goal is to provide you with not just a set of instructions, but a deep understanding of the principles behind these procedures, ensuring the safety of your team and the protection of our environment.

Understanding Octan-2-YL Hexadecanoate: Properties and Hazard Assessment

Octan-2-YL hexadecanoate, also known as octan-2-yl palmitate, is a fatty acid ester.[1][2] A thorough understanding of its chemical properties is the foundation of safe handling and disposal. While specific hazard data for this exact compound is limited, we can infer its likely characteristics from its structure and from data on similar long-chain esters.

Key Properties:

  • Molecular Formula: C24H48O2[1]

  • Molecular Weight: 368.6 g/mol [1]

  • Appearance: Likely a waxy solid or oily liquid at room temperature.

  • Solubility: Generally insoluble in water, but soluble in many organic solvents.[3]

Hazard Assessment: Based on available Safety Data Sheets (SDS) for similar long-chain esters and fatty acids, Octan-2-YL hexadecanoate is generally considered to be of low toxicity.[4][5][6] However, it is crucial to consult the specific SDS provided by the manufacturer of your product. The primary hazards are likely to be:

  • Skin and Eye Irritation: Prolonged or repeated contact may cause mild irritation.[7][8]

  • Aspiration Hazard: If ingested and then vomited, there may be a risk of aspiration into the lungs, which can be harmful.[7][8]

It is important to note that while the pure substance may not be classified as hazardous waste, its disposal method is dictated by what it has been mixed with.

Table 1: Hazard Classification and Considerations

Hazard CategoryClassificationRecommended Precautions
Acute Toxicity (Oral) Not ClassifiedDo not ingest. If swallowed, do not induce vomiting.[7][8]
Skin Corrosion/Irritation Likely Category 2 (Mild Irritant)Wear protective gloves and a lab coat.[7][8]
Serious Eye Damage/Irritation Likely Mild IrritantWear safety glasses or goggles.[9]
Aspiration Hazard Category 1 (if ingested)Handle carefully to avoid ingestion.[7][8]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[7][8]Avoid release to the environment.[7][8][10]
The Core of Safe Disposal: The Decision-Making Workflow

The proper disposal route for Octan-2-YL hexadecanoate hinges on a critical question: Is it contaminated with a hazardous substance? The following workflow provides a logical path to determining the correct disposal procedure.

DisposalWorkflow start Start: Octan-2-YL Hexadecanoate Waste is_mixed Is the waste mixed with any other chemicals? start->is_mixed is_hazardous Are any of the admixed chemicals hazardous? is_mixed->is_hazardous Yes non_hazardous_disposal Non-Hazardous Waste Stream is_mixed->non_hazardous_disposal No (Pure Substance) is_hazardous->non_hazardous_disposal No hazardous_disposal Hazardous Waste Stream is_hazardous->hazardous_disposal Yes consult_sds Consult SDS of all components is_hazardous->consult_sds end_non_hazardous Follow institutional guidelines for non-hazardous chemical waste. Typically includes incineration. non_hazardous_disposal->end_non_hazardous end_hazardous Follow all local, state, and federal regulations for hazardous waste disposal. This requires a licensed disposal contractor. hazardous_disposal->end_hazardous

Caption: Decision workflow for the proper disposal of Octan-2-YL hexadecanoate.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The following steps provide a clear guide for the disposal process.

If the Octan-2-YL hexadecanoate is in its pure form and has not been mixed with any hazardous materials, it can typically be disposed of as non-hazardous waste.[11][12][13]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.[14]

  • A designated, leak-proof, and clearly labeled waste container.[15]

  • Non-Hazardous Waste Label.[16]

Procedure:

  • Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing your lab coat, safety glasses, and gloves.[17][18]

  • Containerize the Waste: Carefully transfer the uncontaminated Octan-2-YL hexadecanoate into a designated non-hazardous waste container. Ensure the container is compatible with the chemical.

  • Label the Container: Clearly label the container with "Non-Hazardous Waste" and list the contents, including "Octan-2-YL hexadecanoate."[16] Include the accumulation start date.[16]

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.[19]

  • Arrange for Pickup: Follow your institution's procedures for having non-hazardous chemical waste collected by the environmental health and safety (EHS) department or a contracted waste management company.[16]

Causality Behind Choices:

  • Segregation: By keeping uncontaminated material separate, you avoid the cost and regulatory burden of disposing of it as hazardous waste.

  • Clear Labeling: This prevents accidental mixing of waste streams and ensures that waste handlers are aware of the container's contents.[15]

When Octan-2-YL hexadecanoate is mixed with hazardous solvents, reagents, or other regulated materials, the entire mixture must be treated as hazardous waste.[13][16]

Materials Required:

  • Appropriate PPE: lab coat, safety glasses, and chemically resistant gloves.

  • A designated hazardous waste container.

  • Hazardous Waste Label.

  • Fume hood (if volatile hazardous materials are present).[14]

Procedure:

  • Consult the SDS: Review the Safety Data Sheets for all components of the mixture to understand the specific hazards.

  • Work in a Ventilated Area: If the mixture contains volatile components, perform all transfers within a certified fume hood.[20]

  • Containerize the Waste: Transfer the waste mixture into a designated hazardous waste container. Do not mix incompatible waste streams in the same container.

  • Label the Container: Affix a hazardous waste label to the container. List all constituents and their approximate percentages. Clearly indicate the associated hazards (e.g., flammable, corrosive, toxic).[21]

  • Secure Storage: Store the container in a designated satellite accumulation area or central hazardous waste storage area. Ensure secondary containment is in place to prevent spills.[19]

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[22][23]

Causality Behind Choices:

  • "Cradle-to-Grave" Responsibility: Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste is responsible for its safe management from generation to final disposal.[21]

  • Hazard Mitigation: Proper labeling and storage of hazardous waste are mandated by OSHA to protect laboratory personnel and emergency responders.[22][24]

Emergency Procedures and Spill Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Assess the Situation: Determine the extent of the spill and the nature of any hazardous materials involved.

  • Evacuate if Necessary: For large spills or spills of highly volatile or toxic materials, evacuate the area and contact emergency services.

  • Control the Spill: If it is safe to do so, use absorbent pads or other spill control materials to contain the spill.[4]

  • Clean the Area: Once the spill is absorbed, collect the contaminated materials and place them in a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent.

First Aid:

  • Skin Contact: Wash the affected area with soap and water.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[7][8]

Regulatory Compliance: A Shared Responsibility

The disposal of chemical waste is governed by a framework of federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the criteria for identifying and managing hazardous waste.[25][26][27]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and Laboratory Standard dictate safe handling practices and employee training requirements.[15][22][24]

It is the responsibility of every individual in the laboratory, from the principal investigator to the research technician, to be aware of and comply with these regulations and their institution's specific policies.[22]

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.).
  • Disposal of Nonhazardous Laboratory Waste Chemicals. (n.d.). Cornell University Environmental Health and Safety.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University.
  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Recovery Systems.
  • SAFETY DATA SHEET: Hexadecanoic Acid. (n.d.).
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • octan-2-yl hexadecanoate | CAS#:55194-81-5. (2025, August 25). Chemsrc.
  • Introduction to Hazardous Waste Management. (n.d.).
  • SAFETY DATA SHEET: Hexadecane. (2025, September 8). TCI Chemicals.
  • Hexadecanoic acid, 1-methylheptyl ester Safety Data Sheets(SDS). (n.d.). lookchem.
  • SAFETY DATA SHEET: n-hexadecane. (2025, November 6). Sigma-Aldrich.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27).
  • SAFETY DATA SHEET: Hexadecane. (2025, January 9). TCI Chemicals.
  • SAFETY DATA SHEET: Palmitic acid, sodium salt. (2023, October 6). Fisher Scientific.
  • Octan-2-yl hexadecanoate. (n.d.). PubChem.
  • General Laboratory Practice at Biosafety Level 1 (BSL1). (n.d.). Institute for Molecular Biology & Biophysics.
  • SAFETY DATA SHEET. (2023, October 25). PPG.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • General Lab Safety Procedure. (n.d.). Caltech Division of Chemistry and Chemical Engineering.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Laboratory Operations and Safety Manual. (n.d.). Department of Chemical Engineering.
  • Octan-2-yl hexadecanoate (CAS 55194-81-5). (n.d.). Scent.vn.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). Environmental Protection Agency.
  • Octan-2-yl palmitate. (n.d.). NIST WebBook.
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR.
  • Hazardous Waste Listings. (n.d.). Environmental Protection Agency.

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Personal Protective Equipment & Handling Guide: Octan-2-yl Hexadecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Intelligence & Risk Profile

Octan-2-yl hexadecanoate (CAS: 55194-81-5), also known as 2-Octyl palmitate or 1-Methylheptyl palmitate , is a branched-chain fatty acid ester.[1] In laboratory settings, it is typically encountered as a viscous liquid or low-melting waxy solid.

Unlike volatile organic solvents (e.g., ethyl acetate) or corrosive acids, the primary risks associated with long-chain esters are lipophilicity and skin irritation , rather than acute systemic toxicity or immediate chemical burns.

Hazard Dynamics
ParameterCharacteristicOperational Implication
Molecular Structure C₂₄H₄₈O₂ (Long-chain ester)High lipophilicity; penetrates skin barriers easily if prolonged contact occurs.[1]
Vapor Pressure LowInhalation risk is minimal at ambient temperature but increases significantly if heated or aerosolized.
Reactivity StableLow reactivity, but combustible. Incompatible with strong oxidizing agents.[2][3][4]
Toxicology Irritant (Skin/Eye)Repeated exposure can cause dermatitis (defatting) or mild eye irritation.

PPE Architecture: The Defense System[1]

The selection of PPE for Octan-2-yl hexadecanoate must balance permeation resistance with tactile sensitivity .[1]

A. Hand Protection: The "Ester Paradox"

A common misconception in chemical safety is that "Nitrile is poor for esters." While true for small volatile esters (e.g., ethyl acetate), high-molecular-weight fatty esters like Octan-2-yl hexadecanoate behave differently.[1] They do not rapidly degrade nitrile rubber, but they can cause swelling over time.

Recommendation:

  • Primary Material: Nitrile Rubber (NBR) .

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for spill cleanup.[1]

  • Why? Nitrile offers superior resistance to oils and lipids compared to Latex. Latex is not recommended due to poor lipid resistance and potential allergenicity.

Glove Protocol:

  • Inspection: Check for pinholes before use.

  • Change Frequency: Replace gloves every 60 minutes of use, or immediately upon splash contact.[5]

  • Double Gloving: Required when handling volumes >100 mL or when heating the substance.

B. Eye & Face Protection[2][6][7]
  • Standard Operation: Chemical Splash Goggles (ANSI Z87.1) . Safety glasses are insufficient because fatty esters are viscous; a splash adheres to the skin/lens rather than running off, increasing eye damage risk.

  • High-Risk (Heating/Pressurized): Add a Face Shield over goggles.[1]

C. Respiratory Protection[2][3][8][9][10][11]
  • Ambient Temperature: Not required if working in a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Aerosol/Mist Generation: If sonication or spraying is involved, use a Half-face respirator with P95/Organic Vapor (OV) cartridges .[1]

D. Body Protection[8][9][12]
  • Lab Coat: 100% Cotton or flame-resistant synthetic.[1] Avoid synthetic blends that melt onto skin if ignited (esters are combustible).

  • Apron: Chemical-resistant apron (Neoprene or PVC) required for bulk transfer (>1 Liter).[1]

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling Octan-2-yl Hexadecanoate TaskType Identify Task Type Start->TaskType Standard Standard Handling (Weighing, Pipetting) TaskType->Standard Heating Heating / Synthesis (>40°C) TaskType->Heating Bulk Bulk Transfer / Spills (>100 mL) TaskType->Bulk PPE_Std PPE: Nitrile Gloves (4 mil) + Splash Goggles + Lab Coat Standard->PPE_Std PPE_Heat PPE: Double Nitrile Gloves + Face Shield + Goggles + Fume Hood (Mandatory) Heating->PPE_Heat PPE_Bulk PPE: Thicker Nitrile (8 mil) + Chemical Apron + Splash Goggles Bulk->PPE_Bulk Validation Check Glove Integrity Every 60 Mins PPE_Std->Validation PPE_Heat->Validation PPE_Bulk->Validation

Figure 1: Logic flow for selecting appropriate PPE based on the specific operational context.

Operational Protocols

A. Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (bench protector) in the fume hood.

  • Transfer: Use positive displacement pipettes for viscous liquids to prevent dripping.

  • Hygiene: Do not touch common surfaces (doorknobs, keyboards) while gloved. Lipid residues are invisible and transfer easily.

B. Spill Response Strategy

Since Octan-2-yl hexadecanoate is hydrophobic, water-based cleanup is ineffective.[1]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Don splash goggles and double nitrile gloves.

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials (sawdust).

  • Solubilize: Wipe the residue with a paper towel soaked in Ethanol (70%) or Isopropanol . Soap and water alone will smear the lipid.

  • Disposal: Place all contaminated materials into a sealed bag labeled "Solid Chemical Waste."

Spill_Response Spill Spill Detected Contain Contain with Vermiculite/Sand Spill->Contain Immediate Action Absorb Absorb Liquid Contain->Absorb Decon Decontaminate Surface (Ethanol/Isopropanol) Absorb->Decon Remove Lipid Residue Dispose Dispose as Chemical Waste Decon->Dispose

Figure 2: Step-by-step workflow for managing an Octan-2-yl hexadecanoate spill.

Disposal Logistics

Octan-2-yl hexadecanoate is generally not classified as an acute marine pollutant, but as a laboratory chemical, it must not be flushed down the drain.[1]

  • Classification: Non-Halogenated Organic Solvent/Chemical Waste.

  • Container: High-Density Polyethylene (HDPE) or Glass waste container.

  • Labeling: Must clearly state "Contains Octan-2-yl hexadecanoate - Irritant."[1]

  • Mixed Waste: Compatible with other non-halogenated organic solvents (e.g., acetone, ethanol waste streams).

References

  • National Institute of Standards and Technology (NIST). (2023). Octan-2-yl palmitate Chemical Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. (2025). Octan-2-yl hexadecanoate Compound Summary. National Library of Medicine. [Link][1]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance. [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.